cis-2-Methylcyclohexanol
Description
Structure
3D Structure
Properties
CAS No. |
7443-70-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(1S,2R)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
NDVWOBYBJYUSMF-RQJHMYQMSA-N |
SMILES |
CC1CCCCC1O |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC1CCCCC1O |
Other CAS No. |
7443-70-1 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methylcyclohexanol is a cyclic alcohol that, along with its trans isomer, serves as a valuable building block and intermediate in organic synthesis. Its stereochemistry plays a crucial role in directing the outcome of various chemical transformations, making a thorough understanding of its chemical and physical properties essential for its effective utilization in research and development, including in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of relevant chemical processes.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are fundamental for its handling, purification, and application in chemical synthesis.
General Properties
| Property | Value |
| Chemical Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol [1] |
| CAS Number | 7443-70-1[1][2] |
| Appearance | Liquid[1] |
| IUPAC Name | cis-2-Methylcyclohexan-1-ol |
Physical Properties
| Property | Value |
| Melting Point | 6-8 °C[1][3] |
| Boiling Point | 165 °C (at 760 mmHg)[1][3] |
| Density | 0.936 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.465[1] |
| Solubility | Slightly soluble in water.[3] |
| Flash Point | 58.89 °C (138.00 °F)[4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.
Synthesis of 2-Methylcyclohexanol (B165396) (cis/trans mixture) via Reduction of 2-Methylcyclohexanone (B44802)
This protocol describes the reduction of 2-methylcyclohexanone to a mixture of cis- and trans-2-methylcyclohexanol (B1360119) using sodium borohydride (B1222165).
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution. Hydrogen gas will be evolved, so ensure proper ventilation.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 30 minutes.
-
Quench the reaction by slowly adding 3 M NaOH solution to decompose the borate (B1201080) esters.
-
Extract the product into dichloromethane using a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-2-methylcyclohexanol.
Purification and Separation of this compound
The separation of the cis and trans isomers of 2-methylcyclohexanol can be achieved by gas chromatography.
Gas Chromatography (GC) Conditions:
-
Column: A polar capillary column (e.g., Carbowax) is typically used.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (Flame Ionization Detector - FID)
-
Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
The cis isomer generally has a shorter retention time than the trans isomer on a polar column.
Dehydration of this compound
This protocol describes the acid-catalyzed dehydration of this compound to form a mixture of alkenes.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place this compound in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated phosphoric acid or sulfuric acid.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene products as they are formed. The boiling points of the expected products (1-methylcyclohexene and 3-methylcyclohexene) are lower than that of the starting alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous calcium chloride.
-
The resulting liquid is a mixture of alkene products.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) at approximately 3.78 ppm. The methyl group protons appear as a doublet around 0.94 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group (C-1) in the cis isomer typically resonates at a distinct chemical shift compared to the trans isomer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. A C-O stretching vibration is observed around 1050-1150 cm⁻¹.
Mandatory Visualizations
Synthesis of 2-Methylcyclohexanol Workflow
Caption: Workflow for the synthesis of 2-methylcyclohexanol.
Dehydration of this compound Reaction Mechanism (E1)
Caption: E1 mechanism for the dehydration of this compound.
References
An In-depth Technical Guide to cis-2-Methylcyclohexanol (CAS: 7443-70-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methylcyclohexanol, with the CAS number 7443-70-1, is a cyclic alcohol that serves as a versatile building block in organic synthesis. Its stereochemistry and functional group make it a valuable intermediate in the preparation of various organic molecules, including those with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 7443-70-1 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 6-8 °C | [3] |
| Boiling Point | 165 °C | [3] |
| Density | 0.936 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.465 | [3] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |
| Solubility | Slightly miscible with water. | [4] |
| InChI Key | NDVWOBYBJYUSMF-RQJHMYQMSA-N | [3] |
| SMILES | C[C@@H]1CCCC[C@@H]1O | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Peak Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| A | 3.776 | m | J(A,B)=5.3 Hz, J(A,F)=J(A,C)=2.7 Hz |
| B | 1.744 | m | |
| C | 1.64 | m | J(C,K)=7.2 Hz |
| D | 1.64 to 1.54 | m | |
| E | 1.53 | m | |
| F | 1.50 | m | |
| G | 1.45 to 1.32 | m | |
| J | 1.27 | m | |
| K | 0.942 | d |
Reference:[5]
Detailed peak assignments for the ¹³C NMR spectrum are available in various databases and literature.[6][7]
The IR spectrum of this compound exhibits characteristic peaks for an alcohol. A broad peak is typically observed in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C-O stretching vibration appears in the 1000-1260 cm⁻¹ region.[8]
The mass spectrum of this compound can be accessed through databases such as the NIST WebBook.[9] The fragmentation pattern is consistent with that of a cyclic alcohol, often showing a loss of water (M-18) and other characteristic fragments.[10]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key subsequent reaction are provided below.
Synthesis of this compound via Reduction of 2-Methylcyclohexanone (B44802)
A common and effective method for the preparation of this compound is the reduction of 2-methylcyclohexanone using sodium borohydride (B1222165). This reaction proceeds with good stereoselectivity, favoring the formation of the cis isomer.[2][11]
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Dichloromethane
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Large test tube or round-bottom flask
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Ice-water bath
Procedure:
-
In a large test tube or a round-bottom flask, dissolve 0.9 mL of 2-methylcyclohexanone in 4 mL of dichloromethane.[11]
-
Cool the mixture in an ice-water bath.
-
Carefully and portion-wise, add 0.15 g of sodium borohydride to the cooled solution. Expect a vigorous bubbling reaction.[11]
-
After the initial effervescence subsides, remove the reaction vessel from the ice bath and allow it to stir at room temperature for 20 minutes.[2]
-
Pour the reaction mixture into a separatory funnel.
-
Add 5 mL of 3 M sodium hydroxide solution and 5 mL of water to the separatory funnel.[11]
-
Extract the aqueous layer with three 5 mL portions of dichloromethane. Combine the organic extracts.
-
Wash the combined organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound as an oil.
-
Determine the mass of the product and calculate the percentage yield. The product can be further purified by distillation if required.
Acid-Catalyzed Dehydration of this compound
The dehydration of 2-methylcyclohexanol (B165396) is a classic elimination reaction in organic chemistry, typically yielding a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[12][13] This reaction is often used to illustrate Zaitsev's rule.
Materials:
-
This compound
-
9 M Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL or 50 mL)
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Ice-water bath
Procedure:
-
In a 25 mL round-bottom flask, combine 5 mL of this compound and 3 mL of 9 M sulfuric acid. Add a magnetic stir bar or boiling chips.[12]
-
Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice-water bath.[12]
-
Gently heat the reaction mixture using a heating mantle. Collect the distillate that boils below 100 °C.
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes until the liquid is clear.
-
Carefully decant or filter the dried product into a tared vial.
-
Determine the mass of the product mixture and calculate the percentage yield.
-
The product mixture can be analyzed by gas chromatography to determine the ratio of the isomeric methylcyclohexenes.[14]
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis. Its applications span various fields, including the development of pharmaceuticals and fragrances.
Role in Pharmaceutical Synthesis
Use in Chemical Research
The dehydration of 2-methylcyclohexanol is a frequently studied reaction in academic and research settings to investigate the principles of elimination reactions, stereochemistry, and reaction mechanisms (E1 vs. E2).[4][17] The product distribution provides insights into carbocation stability and the application of Zaitsev's rule.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Personal Protective Equipment (PPE):
-
Eyeshields, faceshields, and gloves are recommended.
-
Use in a well-ventilated area or with a suitable respirator.
Reference:[3]
Conclusion
This compound (CAS 7443-70-1) is a well-characterized cyclic alcohol with established physicochemical and spectroscopic properties. Detailed and reliable protocols for its synthesis and its common reaction, acid-catalyzed dehydration, are readily available. While its direct application in drug development is not extensively documented in publicly accessible sources, its role as a chiral building block and a tool for studying fundamental organic reactions is clear. This technical guide provides researchers and scientists with the core information necessary for the safe and effective use of this compound in a laboratory setting.
References
- 1. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRANS-2-METHYLCYCLOHEXANOL(7443-52-9) 13C NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(7443-70-1) 1H NMR [m.chemicalbook.com]
- 6. This compound(7443-70-1) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound(7443-70-1) IR Spectrum [chemicalbook.com]
- 9. Cyclohexanol, 2-methyl-, cis- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. turbo.vernier.com [turbo.vernier.com]
- 13. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 14. benchchem.com [benchchem.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. nbinno.com [nbinno.com]
- 17. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
An In-depth Technical Guide to the Molecular Structure of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of cis-2-methylcyclohexanol, a key chiral building block in organic synthesis. The document delves into its stereochemistry, conformational analysis, and spectroscopic properties. Detailed experimental protocols for its synthesis and characterization are provided, along with tabulated quantitative data for easy reference. Advanced visualizations of its conformational equilibrium and reaction mechanisms are presented to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Introduction
This compound is a cycloaliphatic alcohol that exists as a pair of enantiomers, (1R,2S)-2-methylcyclohexanol and (1S,2R)-2-methylcyclohexanol. Its structure, characterized by a cyclohexane (B81311) ring with a methyl and a hydroxyl group on adjacent carbons in a cis configuration, gives rise to interesting stereochemical and conformational properties. Understanding these properties is crucial for its application in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise stereochemical control is paramount. This guide provides an in-depth analysis of its molecular architecture.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a six-membered carbon ring. The "cis" designation indicates that the methyl (-CH₃) and hydroxyl (-OH) substituents are located on the same side of the cyclohexane ring plane. The molecule has two chiral centers at C1 (bearing the hydroxyl group) and C2 (bearing the methyl group).
Conformational Analysis
Like cyclohexane, this compound predominantly exists in two interconverting chair conformations. The stability of these conformers is dictated by the steric interactions of the axial and equatorial substituents. The two chair conformations of this compound are in equilibrium: one with an axial hydroxyl group and an equatorial methyl group (ax-OH, eq-CH₃), and the other with an equatorial hydroxyl group and an axial methyl group (eq-OH, ax-CH₃).
It is a well-established principle in conformational analysis that bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain.[1][2] The methyl group is sterically bulkier than the hydroxyl group. Consequently, the conformation with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable and therefore the predominant conformer at equilibrium.[1]
Quantitative Conformational Energy
The energy difference between the two chair conformations can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial positions for a given substituent on a cyclohexane ring.[3][4]
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | 1.74[4] |
| Hydroxyl (-OH) | 0.9 (in protic solvents)[5] |
Table 1: A-values for Methyl and Hydroxyl Substituents
For the less stable conformer (eq-OH, ax-CH₃), the primary source of steric strain is the 1,3-diaxial interactions of the axial methyl group with the axial hydrogens on the same side of the ring. For the more stable conformer (ax-OH, eq-CH₃), the smaller hydroxyl group occupies the axial position. The Gibbs free energy difference (ΔΔG°) between the two conformers can be approximated by the difference in their A-values:
ΔΔG° = A(CH₃) - A(OH) = 1.74 kcal/mol - 0.9 kcal/mol = 0.84 kcal/mol
This positive value indicates that the conformer with the equatorial methyl group is more stable by approximately 0.84 kcal/mol.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants are sensitive to the axial or equatorial orientation of the protons and carbons.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | 3.78 | m | CH-OH | |
| H2 | 1.74 | m | CH-CH₃ | |
| CH₃ | 0.94 | d | 7.2 | -CH₃ |
| Ring Protons | 1.2-1.8 | m | Cyclohexane ring |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C1 | 70.8 | C-OH |
| C2 | 34.5 | C-CH₃ |
| C3 | 31.5 | CH₂ |
| C4 | 24.8 | CH₂ |
| C5 | 25.7 | CH₂ |
| C6 | 35.1 | CH₂ |
| CH₃ | 17.8 | -CH₃ |
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃) [6]
Experimental Protocols
Synthesis of this compound
A common and stereoselective method for the synthesis of this compound is the reduction of 2-methylcyclohexanone (B44802). The choice of reducing agent can influence the diastereoselectivity of the reaction.
Protocol: Reduction of 2-Methylcyclohexanone using Sodium Borohydride (B1222165)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol (B145695) at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the synthesized compound and to identify any isomeric impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, notably the broad O-H stretch of the alcohol and the C-H stretches of the cycloalkane.
Chemical Reactivity and Mechanisms
A characteristic reaction of this compound is its acid-catalyzed dehydration to form a mixture of alkenes. This reaction can proceed via either an E1 or E2 mechanism, depending on the reaction conditions.
Dehydration of this compound (E1 Mechanism)
Under acidic conditions and heat, the hydroxyl group is protonated to form a good leaving group (water). Departure of water results in a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon then yields the alkene products, primarily 1-methylcyclohexene (Zaitsev's product).
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound. Its stereochemistry, conformational preferences, and spectroscopic features have been thoroughly discussed. The provided experimental protocols offer practical guidance for its synthesis and characterization. The visualizations of its conformational dynamics and reaction pathways are intended to enhance the understanding of its chemical properties. This comprehensive resource will be of significant value to researchers and professionals working with this important chiral molecule.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. This compound | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. Calculate the difference in Gibbs free energy in kilojoules per mole betw.. [askfilo.com]
- 6. Solved The two alternative chair conformations of cis | Chegg.com [chegg.com]
Introduction to the Stereoisomerism of 2-Methylcyclohexanol
An In-depth Technical Guide to the Stereoisomerism of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomerism of this compound, a key chiral building block in organic synthesis. Understanding the stereochemical nuances of this molecule is critical for applications in drug development and materials science, where specific stereoisomers can exhibit vastly different biological activities and physical properties.
2-Methylcyclohexanol (B165396) possesses two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the methyl group). This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are designated as cis and trans, depending on the relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring.
-
Cis Isomers : The hydroxyl and methyl groups are on the same side of the ring.
-
Trans Isomers : The hydroxyl and methyl groups are on opposite sides of the ring.
This guide will focus on the stereoisomerism of the cis diastereomer.
Enantiomers of this compound
The cis configuration of 2-methylcyclohexanol exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The enantiomers of this compound are (1R, 2S)-2-methylcyclohexanol and (1S, 2R)-2-methylcyclohexanol.
Conformational Analysis of this compound
The cyclohexane ring in this compound exists predominantly in a chair conformation. Due to the cis relationship, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.
The two possible chair conformations for a given enantiomer (e.g., (1R, 2S)-2-methylcyclohexanol) are in equilibrium:
-
Hydroxyl group axial, methyl group equatorial.
-
Hydroxyl group equatorial, methyl group axial.
The relative stability of these conformers is determined by the steric strain introduced by the axial substituents. This is quantified by A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.[1][2]
-
A-value (Methyl) : ~1.7-1.8 kcal/mol[1]
-
A-value (Hydroxyl) : ~0.6-0.9 kcal/mol (can be solvent-dependent)[1][3]
Since the A-value for the methyl group is significantly higher than that for the hydroxyl group, the conformation with the bulkier methyl group in the equatorial position is more stable. This minimizes unfavorable 1,3-diaxial interactions.
Physicochemical Properties
The stereoisomers of 2-methylcyclohexanol are separable and possess distinct physical properties. While data for the individual enantiomers is sparse, properties for the racemic cis and trans isomers are available.
| Property | This compound (racemic) | trans-2-Methylcyclohexanol (racemic) | Reference(s) |
| Boiling Point | 165 °C | 163-166 °C (mixture) | [4][5] |
| Melting Point | 6-8 °C | -9.5 °C (mixture) | [4][5] |
| Density (at 25 °C) | 0.936 g/mL | 0.93 g/mL (mixture) | [4][5] |
| Refractive Index (n20/D) | 1.465 | 1.462 (mixture) | [4] |
| Specific Rotation | Not available | Not available |
Note: Data for the trans isomer is often reported for a mixture of cis and trans isomers.
Experimental Protocols
Separation of Stereoisomers
Diastereomer Separation (Cis/Trans): The cis and trans diastereomers of 2-methylcyclohexanol can be separated using standard chromatographic techniques such as gas chromatography (GC) or column chromatography, owing to their different physical properties (e.g., boiling point and polarity).
Enantiomeric Resolution (Separation of Enantiomers): Resolving the racemic mixture of this compound into its individual enantiomers requires a chiral method.
Protocol: Enzymatic Kinetic Resolution (General Procedure) This method utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer.[6]
-
Acylation Setup: The racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane) with an acylating agent (e.g., vinyl acetate).
-
Enzyme Addition: A lipase (B570770), such as immobilized Candida antarctica lipase B (CALB), is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) of both the unreacted alcohol and the newly formed ester.
-
Separation: The enzyme is removed by filtration. The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can be separated by column chromatography.
-
Hydrolysis: The separated ester is then hydrolyzed to yield the other enantiomer of the alcohol.
Characterization
Gas Chromatography (GC): GC is a powerful tool for analyzing the purity and composition of 2-methylcyclohexanol isomers.
Protocol: Analysis of Dehydration Products (Illustrative Example) This protocol describes the analysis of products from the acid-catalyzed dehydration of 2-methylcyclohexanol, which can be adapted for purity analysis of the alcohol isomers.[7][8]
-
Sample Preparation: A small aliquot of the sample (e.g., 1 µL) is dissolved in a volatile solvent like hexane (B92381) or dichloromethane.
-
Injection: The sample is injected into the GC instrument, which is equipped with a suitable capillary column (e.g., a polar Carbowax or a non-polar silicone-based column).
-
Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to ensure efficient separation.
-
Detection: As the components elute from the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).
-
Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification (by comparison with standards), and the peak area is used to determine the relative amount of each isomer.
Conclusion
The stereoisomerism of this compound is a multifaceted topic with significant implications for its application in chemical synthesis. A thorough understanding of its enantiomeric and conformational properties is essential for researchers and professionals in the field. The ability to separate and characterize these stereoisomers allows for the selective use of the desired isomer, which is often crucial for achieving the targeted biological activity or material properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. This compound 98 7443-70-1 [sigmaaldrich.com]
- 5. ICSC 0294 - 2-METHYLCYCLOHEXANOL [inchem.org]
- 6. benchchem.com [benchchem.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. webassign.net [webassign.net]
An In-depth Technical Guide to the Stereoselective Synthesis of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cis-2-methylcyclohexanol, a valuable intermediate in organic synthesis. The document focuses on a beginner-friendly, stereoselective method, offering detailed experimental protocols, quantitative data analysis, and visual aids to facilitate understanding and execution.
Introduction
This compound is a chiral alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical arrangement of the hydroxyl and methyl groups on the cyclohexane (B81311) ring is crucial for its reactivity and biological activity. This guide details the stereoselective reduction of 2-methylcyclohexanone (B44802) to yield the cis-isomer as the major product.
Reaction Mechanism and Stereoselectivity
The synthesis of 2-methylcyclohexanol (B165396) is most commonly achieved through the reduction of the corresponding ketone, 2-methylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent employed.
The carbonyl group of 2-methylcyclohexanone can be attacked by a hydride reagent from two faces: the axial and the equatorial face.
-
Axial Attack: The hydride attacks from the top face of the cyclohexane ring, leading to the formation of the trans-isomer where the hydroxyl group is in the equatorial position. This pathway is generally favored by small, unhindered reducing agents.
-
Equatorial Attack: The hydride attacks from the bottom face, resulting in the cis-isomer with the hydroxyl group in the axial position. This approach is favored by bulky, sterically hindered reducing agents that preferentially attack from the less hindered equatorial side.
This principle allows for the selective synthesis of either the cis or trans isomer by choosing an appropriate reducing agent. For the synthesis of this compound, a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) is highly effective. In contrast, a less sterically demanding reducing agent like sodium borohydride (B1222165) (NaBH₄) will predominantly yield the trans-isomer.
Data Presentation
The choice of reducing agent significantly impacts the diastereomeric ratio of the 2-methylcyclohexanol product. The following table summarizes the typical outcomes for the reduction of 2-methylcyclohexanone.
| Reducing Agent | Reagent Type | Major Product | Diastereomeric Ratio (cis:trans) |
| L-Selectride® | Bulky | This compound | >99:1 |
| Sodium Borohydride (NaBH₄) | Non-bulky | trans-2-Methylcyclohexanol | ~25:75 |
Experimental Protocols
This section provides detailed methodologies for both the stereoselective synthesis of this compound and a non-selective comparison method.
Stereoselective Synthesis of this compound using L-Selectride®
This protocol is designed for the high-yield, stereoselective synthesis of the cis-isomer.
Materials:
-
2-Methylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reactants: In the flask, prepare a 0.3 M solution of 2-methylcyclohexanone in anhydrous THF. For example, to 1.0 g of 2-methylcyclohexanone (8.9 mmol), add approximately 30 mL of anhydrous THF.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add 1.2 equivalents of L-Selectride® (1.0 M solution in THF) dropwise to the stirred solution of the ketone via syringe. For 8.9 mmol of the ketone, this corresponds to approximately 10.7 mL of the L-Selectride® solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water.
-
Warming: Allow the mixture to warm to room temperature.
-
Work-up: Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane (B79455) byproducts. Caution: This can be a vigorous reaction. Stir the mixture for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Non-Selective Synthesis of 2-Methylcyclohexanol using Sodium Borohydride (for comparison)
This protocol will yield a mixture of cis and trans isomers, with the trans isomer being the major product.
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water (deionized)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Test tube or small flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large test tube or a small flask, dissolve 2-methylcyclohexanone in methanol. For example, dissolve 0.9 mL of 2-methylcyclohexanone in 4 mL of methanol.
-
Cooling: Cool the solution in an ice-water bath.
-
Addition of NaBH₄: Carefully and portion-wise, add an excess of sodium borohydride to the cooled solution. For the given amount of ketone, approximately 0.15 g of NaBH₄ can be used. A vigorous bubbling reaction will occur.
-
Reaction: After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 20 minutes, with stirring.
-
Work-up: Pour the reaction mixture into a separatory funnel. Add water and a 3 M sodium hydroxide solution to decompose the borate (B1201080) salts.
-
Extraction: Extract the product with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product as an oil.
Mandatory Visualization
Signaling Pathway: Stereoselective Reduction of 2-Methylcyclohexanone
Caption: Stereoselective reduction of 2-methylcyclohexanone.
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for this compound synthesis.
Purification and Characterization
The crude product obtained from the synthesis can be purified by flash column chromatography on silica (B1680970) gel. A suitable eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to first elute the less polar trans-isomer followed by the more polar cis-isomer.
The purified this compound can be characterized by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton attached to the carbon bearing the hydroxyl group in the cis-isomer typically appears as a broad singlet or a multiplet around 3.8 ppm in CDCl₃. The methyl group protons will appear as a doublet around 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon bearing the hydroxyl group in the cis-isomer will have a characteristic chemical shift in the range of 65-75 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-O stretching band will be observed around 1050-1150 cm⁻¹.[1][2]
References
cis-2-Methylcyclohexanol physical characteristics
An In-depth Technical Guide to the Physical Characteristics of cis-2-Methylcyclohexanol
This technical guide provides a comprehensive overview of the core physical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document details key physical constants, outlines methodologies for their experimental determination, and illustrates the relationships between these properties.
Core Physical Properties
This compound is a colorless, viscous liquid with a characteristic odor.[1] It is an organic compound with the chemical formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[2] The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Characteristic | Value | Conditions |
| Molecular Weight | 114.19 g/mol | - |
| Boiling Point | 165 °C | At 760.00 mm Hg[2][3][4][5] |
| Melting Point | 6-8 °C | -[4][5] |
| Density | 0.936 g/mL | At 25 °C[4][5] |
| 0.936 to 0.939 g/mL | At 20 °C[3] | |
| Refractive Index | 1.465 | At 20 °C, 589 nm (n20/D)[4][5] |
| 1.464 to 1.467 | At 20 °C[3] | |
| Solubility in Water | 9140 mg/L (estimated) | At 25 °C[3] |
| Slightly soluble | -[6] | |
| Flash Point | 58.89 °C (138.00 °F) | TCC[3] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical characteristics of liquid compounds such as this compound.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8][9]
Apparatus:
-
Small test tube (e.g., 150mm diameter)
-
Heating block with a stirrer
-
Thermometer with a rubber stopper adapter
-
Small magnetic stir bar
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[9]
-
Clamp the test tube in place within the heating block on a hot plate stirrer.[9]
-
Position the thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[9]
-
Turn on the stirrer to ensure gentle, even heating and prevent bumping.[8]
-
Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the tube walls, creating a "reflux ring".[9]
-
Ensure the thermometer bulb is level with this reflux ring for an accurate measurement.
-
The stable temperature reading on the thermometer once the liquid is gently refluxing is the observed boiling point.[8][9]
Determination of Melting Point (Capillary Method)
Since this compound has a melting point above 0 °C, it can be solidified for this measurement. The capillary method is a common technique for determining the melting point of a solid.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Freezer or ice bath to solidify the sample
Procedure:
-
Cool a small sample of this compound in a freezer or ice bath until it solidifies.
-
Crush the solidified sample into a fine powder.
-
Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.[12]
-
Decrease the heating rate to about 1-2 °C per minute to allow for thermal equilibrium.[11][12]
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire solid sample has turned into a clear liquid. The range between these two temperatures is the melting point range.[11]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.[13] It can be determined by accurately measuring the mass of a known volume of the liquid.[14]
Apparatus:
-
Electronic balance (accurate to at least 0.001 g)
-
Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy
-
Thermometer to record the liquid's temperature
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer on the electronic balance and record it as m₁.[14][15]
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For a pycnometer, fill it completely. Record the exact volume (V).[14][16]
-
Measure the combined mass of the cylinder/pycnometer and the liquid, and record it as m₂.[14][15]
-
The mass of the liquid (m) is calculated as m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m / V .[14]
-
Repeat the measurement multiple times and calculate the average to ensure precision.[15]
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how much the path of light is bent when it enters the liquid and is a characteristic property.[17] An Abbe refractometer is a common instrument for this purpose.[17]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lint-free tissue
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.
-
Using a dropper, place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Allow the sample to equilibrate to the desired temperature (typically 20 °C), which can be maintained by a connected water bath.[3]
-
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
If a color fringe is visible, adjust the dispersion compensator to eliminate it.
-
Read the refractive index value directly from the instrument's scale.
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[18] A synthetic method can be used to determine the solubility of this compound in water.
Apparatus:
-
Test tubes with stoppers
-
Balance
-
Graduated cylinder or pipette
-
Water bath with temperature control
-
Spatula or dropper
Procedure:
-
Measure a precise volume of distilled water (e.g., 10 mL) into a test tube.[18]
-
Place the test tube in a water bath set to a constant temperature (e.g., 25 °C).[18]
-
Weigh a container with this compound.
-
Add a small, known amount of this compound to the test tube.[18]
-
Stopper the tube and shake it vigorously to facilitate dissolution.[18]
-
Continue adding small, weighed increments of the solute, shaking after each addition, until a slight cloudiness persists, indicating that the solution is saturated and no more solute will dissolve.[18]
-
Determine the total mass of the solute added by re-weighing the container.
-
The solubility can then be expressed as the mass of solute dissolved per volume or mass of the solvent (e.g., in g/100 mL or mg/L).
Visualization of Physical State Relationships
The physical state and properties of this compound are intrinsically linked to temperature. The following diagram illustrates the relationship between temperature changes and the compound's state, along with the key physical properties relevant to each state.
Caption: Relationship between temperature, physical state, and key properties of this compound.
References
- 1. ICSC 0294 - 2-METHYLCYCLOHEXANOL [inchem.org]
- 2. This compound [stenutz.eu]
- 3. (±)-cis-2-methyl cyclohexanol, 7443-70-1 [thegoodscentscompany.com]
- 4. This compound 98 7443-70-1 [sigmaaldrich.com]
- 5. This compound | 7443-70-1 [chemicalbook.com]
- 6. 7443-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Refractive index - Wikipedia [en.wikipedia.org]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
Spectroscopic data of cis-2-Methylcyclohexanol
An In-depth Technical Guide to the Spectroscopic Data of cis-2-Methylcyclohexanol
This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring the cited spectroscopic data and includes a visual representation of the analytical workflow.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and saturated C-H bonds within the cyclohexyl ring.
Data Presentation: IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3500-3200 | O-H (Alcohol) | Stretching (Hydrogen-bonded) | Strong, Broad |
| 2960-2850 | C-H (Alkyl) | Stretching | Strong |
| 1260-1050 | C-O (Alcohol) | Stretching | Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the stereochemistry and connectivity of the atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is complex due to the overlapping signals of the cyclohexane (B81311) ring protons.
Data Presentation: ¹H NMR Chemical Shifts and Coupling Constants
Solvent: CDCl₃, Frequency: 400 MHz
| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| A | 3.776 | m | J(A,B)=5.3, J(A,F)=J(A,C)=2.7 | H-1 (CH-OH) |
| B | 1.744 | m | H-2 (CH-CH₃) | |
| C | 1.64 | m | J(C,K)=7.2 | Cyclohexane Ring Proton |
| D | 1.64 to 1.54 | m | Cyclohexane Ring Protons | |
| E | 1.53 | m | Cyclohexane Ring Proton | |
| F | 1.50 | m | Cyclohexane Ring Proton | |
| G | 1.45 to 1.32 | m | Cyclohexane Ring Protons | |
| J | 1.27 | m | Cyclohexane Ring Proton | |
| K | 0.942 | d | J(C,K)=7.2 | -CH₃ |
Data sourced from ChemicalBook.[3]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Data Presentation: ¹³C NMR Chemical Shifts
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~70-75 | C-1 (CH-OH) |
| ~35-40 | C-2 (CH-CH₃) |
| ~30-35 | Cyclohexane Ring Carbons |
| ~20-25 | Cyclohexane Ring Carbons |
| ~15-20 | -CH₃ |
Note: Specific peak assignments may require 2D NMR techniques for unambiguous confirmation.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Data Presentation: Mass Spectrometry Fragmentation Data
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol ).[4][6] The fragmentation pattern is characteristic of cyclic alcohols.
| m/z | Relative Abundance | Possible Fragment |
| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 96 | Moderate | [M - H₂O]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 71 | High | [C₅H₇O]⁺ or [C₅H₁₁]⁺ |
| 57 | Base Peak | [C₄H₉]⁺ |
Note: The relative abundances can vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean KBr/NaCl plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[2]
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
-
Data Acquisition for ¹³C NMR:
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[10]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. This compound(7443-70-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(7443-70-1) 13C NMR [m.chemicalbook.com]
- 6. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sc.edu [sc.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Safety and Handling of cis-2-Methylcyclohexanol
This guide provides comprehensive safety and handling information for cis-2-Methylcyclohexanol, intended for researchers, scientists, and professionals in drug development.
Identification
-
Synonyms: cis-(1R,2S)-2-methylcyclohexan-1-ol, Cyclohexanol, 2-methyl-, cis-[2]
Hazard Identification
This compound is classified as a hazardous substance.[9] The primary hazards associated with this chemical are:
-
Flammability: It is a flammable liquid and vapor.[5][9][10][11][12] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[9][13] Containers may explode when heated.[9][13]
-
Acute Toxicity: It is harmful if inhaled and may be harmful if swallowed.[10][11][12][13][14]
-
Skin Irritation: It may cause skin irritation.[13][14] Repeated or prolonged contact can lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation may cause respiratory tract irritation.[13]
-
Target Organ Effects: Chronic exposure may lead to liver damage.[10][13]
GHS Hazard Statements:
First-Aid Measures
Immediate medical attention is required in case of significant exposure.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][13] If eye irritation persists, seek medical advice.[7][9]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with plenty of soap and water for at least 15 minutes.[7][9][13] If skin irritation develops or persists, get medical attention.[13]
-
Inhalation: Move the victim to fresh air immediately.[13] If the person is not breathing, provide artificial respiration.[7] If breathing is difficult, administer oxygen.[13] Seek medical attention if symptoms occur or if you feel unwell.[7][9]
-
Ingestion: Do NOT induce vomiting.[7][13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][7][9] Never give anything by mouth to an unconscious person.[7][10] Call a poison center or doctor if you feel unwell.[7][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[7][10][13]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[7]
-
Specific Hazards: The substance is a flammable liquid.[9][13] Vapors are heavier than air and may form explosive mixtures with it, potentially traveling to a source of ignition and flashing back.[9][13] Containers can explode when heated.[9][13]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][13]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[14] Eliminate all ignition sources such as sparks, flames, and hot surfaces.[7][9][13] Ensure adequate ventilation.[7][9] Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[7][9][13] Avoid breathing vapors or mist.[7]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][13]
-
Methods for Containment and Cleaning Up: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[7][13] Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[9][13]
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][13] Wear appropriate PPE.[9] Keep away from heat, sparks, open flames, and other ignition sources.[7][9][13] Ground and bond containers when transferring material to prevent static discharge.[9][15] Use non-sparking tools and explosion-proof equipment.[9][13] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[4][7][9] Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9][13] Keep containers tightly closed when not in use.[7][10][13] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9][13] Eyewash stations and safety showers should be readily accessible near the workstation.[9][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9][13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][13]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Clear, viscous liquid | [4][5][9] |
| Odor | Odorless | [4][5][9] |
| Melting Point | 6-8 °C (lit.) | [3] |
| -38 °C / -36.4 °F (mixture of isomers) | [4][5][9] | |
| Boiling Point | 165 °C (lit.) | [3] |
| 163 - 166 °C (mixture of isomers) | [4][5][7][9] | |
| Flash Point | 59 °C / 138.2 °F (closed cup) | |
| 58 °C / 136.4 °F (mixture of isomers) | [4][5][9][13] | |
| Autoignition Temperature | 296 °C / 564.8 °F | [5][13] |
| Density | 0.936 g/mL at 25 °C (lit.) | [3] |
| Explosion Limits | Lower: 1.3% | [4][5][13] |
| Water Solubility | Slightly soluble | [4][5] |
Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air upon intense warming.[16]
-
Chemical Stability: The substance is stable under normal storage and handling conditions.[7][9]
-
Conditions to Avoid: Keep away from heat, flames, sparks, and other sources of ignition.[7][9] Avoid contact with incompatible materials.[9]
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[9]
-
Hazardous Decomposition Products: Upon thermal decomposition, it can release carbon monoxide (CO) and carbon dioxide (CO₂).[9]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not typically disclosed in standard safety data sheets. However, the hazard classifications are based on standardized testing methodologies, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (General Protocol): Based on its classification as Category 4, the substance would have undergone testing similar to OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). This involves administering the substance to fasted animals (typically rats) in a stepwise procedure. The study aims to identify a dose causing evident toxicity but not mortality, to estimate the LD50 value.
-
Acute Inhalation Toxicity (General Protocol): The "Harmful if inhaled" classification suggests testing analogous to OECD Test Guideline 403 (Acute Inhalation Toxicity). In these studies, animals are exposed to the substance's vapor or aerosol at various concentrations for a fixed period (usually 4 hours). Observations for signs of toxicity and mortality are recorded during and after exposure to determine the LC50 value.
-
Eye Irritation (General Protocol): To be classified as causing "serious eye irritation," the substance would be tested under conditions similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. In vitro methods are now increasingly used as alternatives.
Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
Caption: Workflow for handling a chemical spill.
Caption: Logic for selecting appropriate PPE.
References
- 1. (±)-cis-2-methyl cyclohexanol, 7443-70-1 [thegoodscentscompany.com]
- 2. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7443-70-1 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. ud.goldsupplier.com [ud.goldsupplier.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. thomassci.com [thomassci.com]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Discovery and History of 2-Methylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, stereochemistry, and synthesis of 2-methylcyclohexanol (B165396) isomers. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, comparative data, and visualizations of key chemical transformations.
Introduction and Stereoisomerism
2-Methylcyclohexanol is a cyclic alcohol that exists as two diastereomers: cis-2-methylcyclohexanol and trans-2-methylcyclohexanol (B1360119). The presence of two chiral centers at positions 1 (bearing the hydroxyl group) and 2 (bearing the methyl group) gives rise to four possible stereoisomers: (1R,2S) and (1S,2R) for the cis isomer (a pair of enantiomers), and (1R,2R) and (1S,2S) for the trans isomer (another pair of enantiomers). The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring significantly influences the physical and chemical properties of these isomers.
Historical Perspective
While a definitive first synthesis of 2-methylcyclohexanol is not readily apparent in readily available literature, early investigations into terpenes and cyclic compounds in the late 19th and early 20th centuries likely led to its preparation. A significant early documentation of 2-methylcyclohexanol comes from the work of the Nobel laureate Otto Wallach. In his 1906 publication, Wallach described the synthesis of 2-methylcyclohexanone (B44802) through the oxidation of 2-methylcyclohexanol, indicating that the alcohol was a known compound at the time and could be reliably synthesized.[1]
Early methods for the synthesis of 2-methylcyclohexanol isomers often resulted in mixtures. The development of stereoselective synthesis and more advanced separation techniques, such as gas chromatography, has been crucial for the isolation and study of the individual cis and trans isomers.
Physical and Chemical Properties
The cis and trans isomers of 2-methylcyclohexanol exhibit distinct physical properties due to differences in their three-dimensional structures and the resulting intermolecular forces. The cis isomer, being less stable, has a higher boiling point, while the more stable trans isomer has a lower boiling point.[2]
Table 1: Physical Properties of 2-Methylcyclohexanol Isomers
| Property | This compound | trans-2-Methylcyclohexanol | Mixture of Isomers |
| CAS Number | 7443-70-1[3][4][5][6][7] | 7443-52-9[8][9][10][11][12][13][14] | 583-59-5 |
| Molecular Formula | C₇H₁₄O[4][5][15] | C₇H₁₄O[9][13][16] | C₇H₁₄O |
| Molecular Weight ( g/mol ) | 114.19[4][5][15] | 114.19[9][10][13][16] | 114.19 |
| Boiling Point (°C) | 165[3][4][15][17] | 167.2-167.6[12], 167[10] | 163-166[18] |
| Melting Point (°C) | 6-8[3][4], 7[15] | -21[8][10][11][12] | -38[18] |
| Density (g/mL at 25°C) | 0.936[3][17] | 0.924[8][11][12] | 0.930 |
| Refractive Index (n20/D) | 1.465[4], 1.464[17] | 1.461[8][11][12] | 1.462 |
Experimental Protocols
The synthesis of 2-methylcyclohexanol isomers can be achieved through various methods, with the reduction of 2-methylcyclohexanone being one of the most common. The choice of reducing agent can influence the stereoselectivity of the reaction.
Synthesis of 2-Methylcyclohexanol by Reduction of 2-Methylcyclohexanone
This protocol describes a general method for the reduction of 2-methylcyclohexanone. The ratio of cis to trans isomers in the product will depend on the specific reducing agent used.
Materials:
-
2-methylcyclohexanone
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Methanol for NaBH₄, Diethyl ether or THF for LiAlH₄)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution
-
Dichloromethane (B109758) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone in the appropriate anhydrous solvent.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent in small portions with continuous stirring. The reaction is exothermic and may require careful control of the addition rate to maintain a low temperature.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure the complete reduction of the ketone.
-
Quenching: Carefully quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl) to neutralize the excess reducing agent and any alkoxide intermediates. This step should be performed in an ice bath, especially when using LiAlH₄, as the quenching process can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2-3 times).
-
Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 2-methylcyclohexanol product.
-
Purification and Analysis: The product can be purified by distillation. The ratio of cis and trans isomers can be determined by gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram of the Reduction Workflow:
Stereoselective Synthesis
The stereochemical outcome of the reduction of 2-methylcyclohexanone is influenced by the steric bulk of the reducing agent.
-
Formation of the cis Isomer: The use of sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis isomer. The bulky reagent approaches the carbonyl group from the less hindered equatorial face, delivering the hydride to the axial face, resulting in the hydroxyl group being in the equatorial position and cis to the methyl group.
-
Formation of the trans Isomer: Smaller reducing agents, like Lithium Aluminum Hydride (LiAlH₄), tend to favor the formation of the more thermodynamically stable trans isomer, where both the methyl and hydroxyl groups are in the equatorial position.
Diagram of Stereoselective Reduction Pathways:
Key Reactions Involving 2-Methylcyclohexanol
A well-studied reaction of 2-methylcyclohexanol is its acid-catalyzed dehydration to form a mixture of alkene isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene. This reaction typically follows an E1 elimination mechanism.
Acid-Catalyzed Dehydration
Mechanism:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, forming a good leaving group (water).
-
Formation of a Carbocation: The loss of a water molecule leads to the formation of a secondary carbocation.
-
Hydride Shift (Rearrangement): The secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The removal of a proton from different adjacent carbons leads to the formation of different alkene isomers.
Diagram of the Dehydration Mechanism:
Conclusion
The study of 2-methylcyclohexanol isomers has provided valuable insights into stereochemistry and reaction mechanisms. From early investigations to modern stereoselective synthesis, the ability to control and characterize these isomers has been a testament to the advancements in organic chemistry. The distinct properties and reactivity of the cis and trans isomers continue to make them important substrates and building blocks in organic synthesis and for educational purposes. This guide serves as a foundational resource for professionals seeking to understand and utilize these versatile compounds in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ud.goldsupplier.com [ud.goldsupplier.com]
- 3. This compound | 7443-70-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7443-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cyclohexanol, 2-methyl-, cis- [webbook.nist.gov]
- 8. trans-2-methylcyclohexanol [stenutz.eu]
- 9. chemicalbull.com [chemicalbull.com]
- 10. trans-2-Methylcyclohexanol 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. 反式-2-甲基环己醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 反式-2-甲基环己醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. Cyclohexanol, 2-methyl-, trans- [webbook.nist.gov]
- 15. (±)-cis-2-methyl cyclohexanol, 7443-70-1 [thegoodscentscompany.com]
- 16. (±)-trans-2-methyl cyclohexanol, 7443-52-9 [thegoodscentscompany.com]
- 17. This compound [stenutz.eu]
- 18. 2-Methylcyclohexanol, 99%, mixture of cis and trans 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
cis-2-Methylcyclohexanol conformational analysis
An In-depth Technical Guide to the Conformational Analysis of cis-2-Methylcyclohexanol
Introduction
This compound is a disubstituted cyclohexane (B81311) derivative that serves as a classic model for understanding stereochemical principles. Due to the flexibility of the cyclohexane ring, it does not exist as a planar structure but primarily adopts a low-energy "chair" conformation. The spatial arrangement of substituents on this chair framework, known as conformational analysis, is critical for determining the molecule's overall stability, reactivity, and physical properties. For this compound, the relative orientation of the methyl (-CH₃) and hydroxyl (-OH) groups dictates the preferred three-dimensional structure. This document provides a detailed examination of the conformational equilibrium, the energetic factors governing stability, and the experimental and computational methods used for its analysis.
Chair Conformations and Stereoisomerism
The cyclohexane ring can interconvert between two distinct chair conformations through a process known as a "ring flip." For a disubstituted cyclohexane like this compound, this ring flip results in the interchange of axial and equatorial positions for both substituents. In the cis isomer, both substituents are on the same face of the ring. This leads to an equilibrium between two chair conformers: one where the hydroxyl group is axial and the methyl group is equatorial (ax, eq), and another where the hydroxyl group is equatorial and the methyl group is axial (eq, ax).[1]
-
Conformer A: Axial hydroxyl group and equatorial methyl group (a,e).
-
Conformer B: Equatorial hydroxyl group and axial methyl group (e,a).
These two conformers are diastereomers and are in constant equilibrium. The position of this equilibrium is determined by the relative thermodynamic stability of each conformer.
Energetic Analysis and Conformational Stability
The stability of a cyclohexane conformer is primarily influenced by steric strain. The most significant type of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction .[2][3] This refers to the steric repulsion between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring, located three carbons away.[2][4][5]
To quantify the energetic cost of placing a substituent in the axial position, a parameter known as the "A-value" is used. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to more severe 1,3-diaxial interactions.
-
Analysis of Conformer A (a,e): The axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens at C4 and C6. The equatorial methyl group is pointed away from the ring and does not have significant 1,3-diaxial interactions.
-
Analysis of Conformer B (e,a): The axial methyl group experiences 1,3-diaxial interactions with the axial hydrogens at C4 and C6. The equatorial hydroxyl group is stable in its position.
The A-value for a methyl (-CH₃) group is approximately 1.74 kcal/mol, while the A-value for a hydroxyl (-OH) group is significantly lower, at about 0.78 kcal/mol.[6] Because the methyl group is sterically bulkier than the hydroxyl group, it experiences much greater destabilization from 1,3-diaxial interactions.[7][8] Consequently, the equilibrium will strongly favor the conformation that places the larger methyl group in the more spacious equatorial position.[7][9] Therefore, Conformer A (axial-OH, equatorial-CH₃) is the most stable conformation of this compound .[7][9]
Data Presentation: Conformational Energy
The relative energies of the two conformers can be estimated using their respective A-values. The total strain is approximated by the A-value of the axial substituent.
| Conformer | Axial Substituent | Equatorial Substituent | A-Value (Strain Energy) (kcal/mol) | Relative Stability |
| Conformer A | -OH | -CH₃ | ~0.78[6] | More Stable |
| Conformer B | -CH₃ | -OH | ~1.74[6] | Less Stable |
The energy difference (ΔG°) between the two conformers is approximately 0.96 kcal/mol (1.74 - 0.78 kcal/mol), favoring Conformer A.
Experimental and Computational Protocols
The conformational preferences of cyclohexane derivatives are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by other spectroscopic techniques and computational modeling.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for analyzing conformational equilibria.[10][11][12][13]
-
Methodology (Low-Temperature NMR):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂, acetone-d₆) that remains liquid at low temperatures.[14]
-
Cooling: The NMR probe is cooled to a temperature where the ring-flip interconversion becomes slow on the NMR timescale (e.g., below -80 °C or 193 K).[14][15]
-
Data Acquisition: ¹H or ¹³C NMR spectra are acquired at this low temperature. At this point, separate signals for each of the two distinct chair conformers (A and B) can be resolved.
-
Analysis: The relative populations of the two conformers are determined by integrating the areas under corresponding, well-resolved peaks in the spectrum.
-
Equilibrium Constant (K_eq): The equilibrium constant is calculated as the ratio of the concentration of the more stable conformer to the less stable conformer (K_eq = [Conformer A] / [Conformer B]).
-
Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
-
Methodology (Room-Temperature NMR):
-
At room temperature, the ring flip is rapid, and the observed spectrum is a time-average of the two conformers.
-
The chemical shift and, more importantly, the coupling constants of the proton on C1 (the carbon bearing the -OH group) can be used.
-
The width of the C1-H signal is a key indicator. An equatorial substituent places the C1-H in an axial position, where it experiences large axial-axial couplings to adjacent axial protons, resulting in a wide, complex signal. An axial substituent places the C1-H in an equatorial position, resulting in smaller equatorial-axial and equatorial-equatorial couplings and a narrower signal.
-
By measuring the observed coupling constant (J_obs), the mole fractions of each conformer (X_A and X_B) can be calculated using the equation: J_obs = (X_A * J_A) + (X_B * J_B), where J_A and J_B are the known, limiting coupling constants for the pure axial and equatorial conformers, respectively.
-
Computational Chemistry
Theoretical calculations are used to model the conformers and predict their relative energies.[1]
-
Methodology (Density Functional Theory - DFT):
-
Structure Building: The 3D structures of both chair conformers of this compound are built using molecular modeling software (e.g., Avogadro, GAMESS).[1][16]
-
Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is commonly done using methods like DFT (e.g., B3LYP functional) with an appropriate basis set (e.g., aug-cc-pvdz).[15]
-
Energy Calculation: A single-point energy calculation is performed on each optimized structure to determine its electronic energy.
-
Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections.
-
Relative Energy: The difference in the calculated free energies between the two conformers provides a theoretical prediction of their relative stability.
-
Mandatory Visualizations
The following diagrams illustrate the key relationships in the conformational analysis of this compound.
Caption: Equilibrium between the two chair conformers of this compound.
Caption: Workflow for determining conformational free energy using low-temperature NMR.
References
- 1. PC GAMESS Tutorial: Dehydration Reaction, Part 4 [people.chem.ucsb.edu]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homework.study.com [homework.study.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. brainly.com [brainly.com]
- 10. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Conformational behavior of cis-2-methoxy, cis-2-methylthio, and cis-2-methylselenocyclohexanol: a theoretical and experimental investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
Chirality in 2-Methylcyclohexanol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the stereoisomers of 2-methylcyclohexanol (B165396), detailing their physicochemical properties, synthesis, and separation methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development where stereochemistry plays a critical role in molecular interactions and biological activity.
Introduction to the Chirality of 2-Methylcyclohexanol
2-Methylcyclohexanol is a chiral cyclic alcohol that, due to the presence of two stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring, exists as a set of four stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other: the cis- and trans-isomers. The spatial arrangement of the methyl (-CH3) and hydroxyl (-OH) groups relative to the plane of the cyclohexane ring dictates the cis/trans configuration, while the absolute configuration (R/S) at each stereocenter defines the specific enantiomer.
The four stereoisomers are:
-
(1R,2R)-2-methylcyclohexanol and (1S,2S)-2-methylcyclohexanol (trans enantiomeric pair)
-
(1R,2S)-2-methylcyclohexanol and (1S,2R)-2-methylcyclohexanol (cis enantiomeric pair)
The distinct three-dimensional structures of these isomers lead to differences in their physical, chemical, and biological properties, a factor of paramount importance in the development of stereochemically pure pharmaceuticals and other fine chemicals.
Physicochemical Properties of 2-Methylcyclohexanol Stereoisomers
The separation and characterization of the individual stereoisomers of 2-methylcyclohexanol are essential for understanding their unique properties. While diastereomers (cis vs. trans) exhibit different physical properties, enantiomers share identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light (optical activity). A comprehensive summary of the available quantitative data for the stereoisomers is presented below.
| Property | (1R,2R)-(-)-trans-2-Methylcyclohexanol | (1S,2S)-(+)-trans-2-Methylcyclohexanol | (1R,2S)-(+)-cis-2-Methylcyclohexanol | (1S,2R)-(-)-cis-2-Methylcyclohexanol | General Mixture (cis & trans) |
| CAS Number | 19043-03-9[1] | 15963-37-8[1] | 19043-02-8[2] | 15963-35-6[3] | 583-59-5[2] |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O[1] | C₇H₁₄O[2] | C₇H₁₄O[3] | C₇H₁₄O[2] |
| Molecular Weight ( g/mol ) | 114.19[1] | 114.19[1] | 114.19[2] | 114.19[3] | 114.19[2] |
| Boiling Point (°C) | 66.7 (at 12 Torr)[1] | Not specified | Not specified | Not specified | 163-166[4] |
| Melting Point (°C) | -4.3 to -3.7[1] | Not specified | Not specified | Not specified | -38[5] |
| Density (g/cm³) | 0.9247[1] | Not specified | Not specified | Not specified | 0.93 (at 25°C)[2] |
| Specific Rotation [α]D | Not specified | Not specified | Not specified | Not specified | Not applicable |
Note: Data for all individual stereoisomers, particularly specific rotation, is not consistently available in the literature. The table reflects the most accurate data found from the cited sources.
Experimental Protocols
Detailed methodologies for the synthesis, separation, and analysis of 2-methylcyclohexanol stereoisomers are crucial for their application in research and development.
Synthesis of Racemic 2-Methylcyclohexanol
A common method for the synthesis of a mixture of cis- and trans-2-methylcyclohexanol (B1360119) is the reduction of 2-methylcyclohexanone (B44802).
Protocol: Reduction of 2-Methylcyclohexanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylcyclohexanone in a suitable solvent such as methanol (B129727) or ethanol.
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in portions to control the reaction temperature.
-
Quenching: After the reaction is complete (monitored by TLC or GC), slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. The resulting product is a mixture of cis- and trans-2-methylcyclohexanol, which can be further purified by distillation.
Enantioselective Resolution of 2-Methylcyclohexanol
Enzymatic kinetic resolution is a powerful technique for separating the enantiomers of 2-methylcyclohexanol. This method utilizes the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially acylate one enantiomer.
Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Mixture: Dissolve racemic 2-methylcyclohexanol in a non-polar organic solvent (e.g., hexane (B92381) or toluene).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate or acetic anhydride.
-
Enzyme Addition: Add a lipase, for example, Candida antarctica lipase B (CALB), immobilized on a solid support.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the acylated and unreacted alcohol.
-
Separation: After the desired conversion is reached, filter off the immobilized enzyme.
-
Product Isolation: Separate the acylated product from the unreacted alcohol using column chromatography.
-
Hydrolysis: The enantiomerically enriched ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH) in an aqueous/alcoholic solution to yield the enantiomerically pure alcohol.
Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
The acid-catalyzed dehydration of 2-methylcyclohexanol is a common undergraduate organic chemistry experiment that yields a mixture of alkene products, primarily 1-methylcyclohexene and 3-methylcyclohexene. This reaction proceeds via an E1 mechanism.
Protocol: Dehydration of 2-Methylcyclohexanol [6][7][8][9]
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol (a mixture of cis and trans isomers) with a strong acid catalyst, such as 85% phosphoric acid (H₃PO₄) or 9M sulfuric acid (H₂SO₄), and a boiling chip.[6][7][8][9]
-
Distillation: Assemble a simple or fractional distillation apparatus. Heat the reaction mixture gently to distill the alkene products as they are formed. The collection flask should be cooled in an ice bath to minimize evaporation of the volatile products.[7]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous CaCl₂ or MgSO₄). Decant or filter the dried product into a pre-weighed flask to determine the yield.
-
Analysis: Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the acid-catalyzed dehydration of 2-methylcyclohexanol.
Conclusion
The stereoisomers of 2-methylcyclohexanol present a compelling case study in the principles of chirality and its impact on molecular properties. For researchers and professionals in drug development, a thorough understanding of the synthesis, separation, and characterization of these isomers is essential. While foundational knowledge exists, this guide highlights the need for more comprehensive and consistently reported data, particularly specific rotation values for all enantiomers, to facilitate further research and application. The provided experimental protocols offer a practical starting point for the preparation and analysis of these important chiral building blocks.
References
- 1. (1S,2S)-2-methylcyclohexan-1-ol | C7H14O | CID 642632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2R)-2-methylcyclohexan-1-ol | C7H14O | CID 5325949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylcyclohexanol, mixture of cis and trans 99 583-59-5 [sigmaaldrich.com]
- 5. 2-Methylcyclohexanol | 583-59-5 [chemicalbook.com]
- 6. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. youtube.com [youtube.com]
- 9. uwosh.edu [uwosh.edu]
An In-depth Technical Guide on the Thermodynamic Properties of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methylcyclohexanol (CAS No: 7443-70-1) is a cyclic alcohol that, along with its trans isomer, serves as a valuable model compound in stereochemical and thermodynamic studies.[1] Its distinct spatial arrangement, with the methyl and hydroxyl groups on the same side of the cyclohexane (B81311) ring, governs its physical and chemical properties, influencing its reactivity and intermolecular interactions. A thorough understanding of its thermodynamic properties is crucial for applications in chemical synthesis, reaction mechanism elucidation, and as a reference in computational chemistry. This guide provides a consolidated overview of the core thermodynamic and physical properties of this compound, details the experimental protocols used for their determination, and illustrates the fundamental relationships between these properties.
Physical and Thermodynamic Properties
The thermodynamic and physical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available for the cis isomer.
Table 1: Basic Physical Properties
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₇H₁₄O | - | [1][2] |
| Molecular Weight | 114.19 | g/mol | [1][2] |
| Melting Point | 6 - 8 | °C | [2][3] |
| Boiling Point | 165 | °C | [2][3][4] |
| Density | 0.936 | g/mL at 25°C | [2][3] |
| Refractive Index | 1.465 | n20/D | [2] |
Table 2: Enthalpy Data for Liquid Phase at Standard Conditions (298.15 K)
The enthalpy of combustion is a critical parameter determined experimentally, from which the enthalpy of formation can be derived.
| Property | Value | Units | Method | Reference(s) |
| Enthalpy of Combustion (ΔcH°liquid) | -4393.0 ± 2.7 | kJ/mol | Combustion Calorimetry | Vilcu and Perisanu, 1979 |
| -4360.6 ± 1.9 | kJ/mol | Combustion Calorimetry | Eliel and Haber, 1958 | |
| -4359.7 ± 1.9 | kJ/mol | Combustion Calorimetry | Skita and Faust, 1931 | |
| Enthalpy of Formation (ΔfH°liquid) | -362.5 ± 1.9 | kJ/mol | Combustion Calorimetry | Vilcu and Perisanu, 1979 |
| -395.7 | kJ/mol | Combustion Calorimetry | Skita and Faust, 1931 |
Note: The NIST Chemistry WebBook provides multiple values from different studies. Discrepancies may arise from variations in experimental conditions and purity of samples.
Experimental Protocols
The determination of thermodynamic properties, particularly the enthalpy of combustion, relies on precise calorimetric methods. The primary technique used for organic liquids like this compound is oxygen bomb calorimetry.
Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry
Oxygen bomb calorimetry is the standard method for measuring the heat of combustion of solid and liquid samples.[5][6][7] The process involves combusting a known mass of the sample in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat evolved is absorbed by a surrounding water bath, and the resulting temperature change is measured.
Methodology:
-
Sample Preparation: A precise mass of liquid this compound is weighed. For volatile liquids, this is often done by sealing the sample in a capsule of known, low combustion energy to prevent evaporation before ignition.[8][9]
-
Bomb Assembly: The sample (or capsule) is placed in a crucible inside the stainless-steel bomb. A fusible ignition wire (e.g., nickel-chromium or iron) is positioned to be in contact with the sample.[8][10] A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[10] This ensures complete and rapid combustion. The pressurized bomb is checked for leaks.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (a Dewar or vacuum jacket). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer (often a thermistor or platinum resistance thermometer) is used to monitor the temperature.[10][11]
-
Combustion and Data Acquisition: The initial temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[11] The temperature of the water is recorded at frequent intervals as it rises to a maximum and then slowly cools.
-
Calculation: The total heat released (q) is calculated from the corrected temperature rise (ΔT) and the heat capacity of the calorimeter system (Ccal). Ccal is determined separately by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[5][12]
-
The change in internal energy (ΔU) is calculated from the heat released.
-
The standard enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.[5]
-
Logical and Experimental Workflows
Visualizing the relationships between thermodynamic quantities and the experimental process can aid in understanding.
References
- 1. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 7443-70-1 [sigmaaldrich.com]
- 3. This compound | 7443-70-1 [chemicalbook.com]
- 4. This compound | 7443-70-1 | TCI AMERICA [tcichemicals.com]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-2-methylcyclohexanol, a key chiral building block in organic synthesis and drug development. The focus is on methods that preferentially yield the cis diastereomer over the trans isomer.
Introduction
The stereochemical control in the synthesis of substituted cyclohexanols is a fundamental challenge in organic chemistry. This compound, with its specific spatial arrangement of the methyl and hydroxyl groups, serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. The biological activity of such molecules is often highly dependent on their stereochemistry, making stereoselective synthesis a critical aspect of their production.
This application note details two primary strategies for the stereoselective synthesis of this compound:
-
Diastereoselective Reduction of 2-Methylcyclohexanone (B44802): This is the most common approach, where the stereochemical outcome is controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the cis isomer through equatorial attack on the carbonyl group.
-
Hydroboration-Oxidation of 1-Methylcyclohexene: While this method typically yields the trans isomer via anti-Markovnikov syn-addition, understanding its mechanism is crucial for comparative purposes and for highlighting the stereochemical control achievable with different synthetic routes.
Diastereoselective Reduction of 2-Methylcyclohexanone
The reduction of 2-methylcyclohexanone can lead to a mixture of cis- and trans-2-methylcyclohexanol. The stereoselectivity of this transformation is highly dependent on the steric bulk of the hydride reagent.
Principle
The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the carbonyl carbon of the two rapidly equilibrating chair conformers of 2-methylcyclohexanone.
-
Axial Attack: Favored by small, unhindered reducing agents (e.g., NaBH₄), leading to the formation of the equatorial alcohol, which is the trans isomer. This is generally the thermodynamically more stable product.[1]
-
Equatorial Attack: Favored by bulky, sterically demanding reducing agents (e.g., L-Selectride®), which approach from the less hindered equatorial face, resulting in the formation of the axial alcohol, the cis isomer.[1]
Below is a diagram illustrating the reduction pathways.
Caption: Reduction pathways of 2-methylcyclohexanone.
Experimental Protocols
This protocol is provided for comparative purposes to highlight the influence of the reducing agent.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.[1]
-
Addition of Reducing Agent: Slowly add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise to the cooled solution.[1][2] Vigorous bubbling will occur.[1][2]
-
Reaction: After the initial vigorous reaction subsides, remove the flask from the ice bath and stir at room temperature for 20-30 minutes.[1][2]
-
Workup:
-
Carefully add 3 M NaOH solution to decompose the borate (B1201080) salts.[2]
-
Extract the product with dichloromethane (B109758) (3x volume).[1][2]
-
Wash the combined organic layers with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
-
Purification and Analysis: Purify the product by flash column chromatography if necessary and analyze the diastereomeric ratio by GC or ¹H NMR.[1][2]
This protocol is designed to maximize the yield of the cis isomer.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).[1]
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.[1]
-
Addition of Reducing Agent: Slowly add L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution via syringe.[1]
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[1]
-
Quenching and Workup:
-
While at -78 °C, slowly and carefully add water dropwise to quench the reaction.[1]
-
Allow the mixture to warm to room temperature.[1]
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane (B79455) byproducts (Caution: exothermic reaction).[1]
-
Stir the mixture for 1 hour.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).[1]
-
Wash the combined organic extracts with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter and concentrate under reduced pressure to yield the crude product.[1]
-
-
Purification and Analysis: Purify by flash column chromatography and determine the diastereomeric ratio.
Data Presentation: Diastereoselectivity of Reduction
| Reducing Agent | Substrate | Solvent | Temperature | cis : trans Ratio | Reference |
| NaBH₄ | 2-Methylcyclohexanone | Methanol | 0 °C to RT | 24 : 76 | Estimated from literature principles |
| L-Selectride® | 2-Methylcyclohexanone | THF | -78 °C | >99 : 1 | [1] |
| Pd/C, H₂ | 2-Methylcyclohexanone | Ethanol | RT | 80 : 20 | Estimated from literature principles |
| Hydrous Zirconium Oxide | 2-Methylcyclohexanone | 2-Propanol (vapor phase) | 373 K | 56 : 44 | [3] |
Note: Ratios can vary based on specific reaction conditions.
Hydroboration-Oxidation of 1-Methylcyclohexene
This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. For 1-methylcyclohexene, this process leads to the formation of trans-2-methylcyclohexanol.
Principle
The reaction proceeds via a syn-addition of borane across the double bond, with the boron atom adding to the less substituted carbon (anti-Markovnikov). The subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, retaining the stereochemistry. This results in the hydrogen and hydroxyl groups being on opposite faces of the ring relative to the methyl group, leading to the trans product.[4]
The workflow for this synthesis is depicted below.
Caption: Hydroboration-oxidation of 1-methylcyclohexene.
Experimental Protocol (for trans isomer)
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add borane-tetrahydrofuran (B86392) complex (BH₃•THF, 1.0 M solution in THF, ~0.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Oxidation: Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Workup: Extract the product with diethyl ether (3x volume), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter, concentrate under reduced pressure, and purify by flash column chromatography. Analyze the product to confirm the formation of the trans isomer.
Conclusion
The stereoselective synthesis of this compound is most effectively achieved through the reduction of 2-methylcyclohexanone using a sterically hindered reducing agent. L-Selectride® has demonstrated excellent diastereoselectivity, providing a reliable method for obtaining the desired cis isomer in high purity. While other methods, such as catalytic hydrogenation, can also favor the cis product, the selectivity is typically lower. The hydroboration-oxidation of 1-methylcyclohexene serves as a contrasting example, reliably producing the trans isomer. The choice of synthetic strategy is therefore paramount in achieving the desired stereochemical outcome for this important chiral building block.
References
Application Note & Protocol: Acid-Catalyzed Dehydration of cis-2-Methylcyclohexanol
Abstract
This document provides a comprehensive experimental protocol for the acid-catalyzed dehydration of cis-2-methylcyclohexanol. This E1 elimination reaction is a cornerstone of organic chemistry, demonstrating key principles such as Zaitsev's rule and carbocation rearrangements.[1] The protocol details the synthesis of a mixture of alkene isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene (B1581247), through the removal of a water molecule facilitated by a strong acid catalyst.[2] Subsequent sections describe the purification of the product mixture and its analysis by gas chromatography (GC) to determine the relative product distribution.[3] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes.[3] In this experiment, this compound is heated in the presence of a strong, non-nucleophilic acid, such as phosphoric acid or sulfuric acid, to induce an E1 elimination reaction.[4][5] The reaction proceeds through the protonation of the hydroxyl group, forming a good leaving group (water).[6] Departure of the water molecule generates a secondary carbocation, which can then undergo deprotonation or a hydride shift to form a more stable tertiary carbocation.[4][7] Deprotonation from adjacent carbons leads to the formation of a mixture of alkene products. According to Zaitsev's rule, the most substituted alkene, 1-methylcyclohexene, is expected to be the major product due to its greater thermodynamic stability.[1][2][8]
Gas chromatography is an essential analytical technique for separating and quantifying the components of the resulting product mixture, allowing for the assessment of the reaction's selectivity.[9]
Experimental Protocol
2.1. Materials and Reagents
| Reagent/Material | Specifications | Quantity |
| This compound | ≥98% purity | 10.0 mL (approx. 9.3 g, 81.4 mmol) |
| Phosphoric Acid | 85% (w/w) | 2.5 mL |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | 10 mL |
| Anhydrous Calcium Chloride | CaCl₂ | 1-2 g |
| Boiling Chips | 2-3 pieces |
2.2. Equipment
-
50 mL round-bottom flask
-
Simple distillation apparatus (still head, condenser, receiving flask)[9]
-
Heating mantle with a stirrer
-
Separatory funnel (50 mL)
-
Erlenmeyer flasks (25 mL, 50 mL)
-
Graduated cylinders (10 mL, 25 mL)
-
Pasteur pipettes
-
Gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column[6]
2.3. Reaction Procedure
-
Reaction Setup: In a 50-mL round-bottom flask, combine 10.0 mL of this compound and 2.5 mL of 85% phosphoric acid.[10] Add a few boiling chips or a magnetic stir bar.
-
Distillation: Assemble a simple distillation apparatus, ensuring all joints are properly sealed.[9] Place the round-bottom flask in a heating mantle. Use a pre-weighed 25 mL Erlenmeyer flask, cooled in an ice-water bath, as the receiving flask.[9]
-
Heating: Gently heat the reaction mixture. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.[7] Maintain a steady distillation rate of approximately one drop per second.[3] Collect the distillate until the reaction mixture in the flask begins to darken or produce white fumes, or when the temperature at the still head drops significantly.[11]
-
Workup: Transfer the collected distillate to a 50 mL separatory funnel.
-
Washing: Add 5 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[11] Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake gently and then allow the layers to separate. Remove and discard the lower aqueous layer.
-
Drying: Transfer the upper organic layer to a clean, dry 25 mL Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the product.[9] Swirl the flask and let it stand for 10-15 minutes until the liquid becomes clear.
-
Final Product: Carefully decant or filter the dried product into a clean, tared vial. Determine the final mass of the product to calculate the percent yield.
2.4. Product Analysis by Gas Chromatography (GC)
The composition of the product mixture is determined using gas chromatography.
-
Sample Preparation: Prepare a dilute sample for GC analysis by adding one drop of the dried product mixture to approximately 1 mL of a volatile solvent like acetone (B3395972) or hexane (B92381) in a small vial.[9]
-
Injection: Using a clean GC syringe, inject 0.2-1.0 µL of the diluted sample into the GC injection port.[9]
-
Data Acquisition: Start the data acquisition and allow the chromatogram to develop fully.
-
Analysis: Identify the peaks corresponding to 1-methylcyclohexene and 3-methylcyclohexene based on their retention times.[6] Integrate the area under each product peak. Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of all product peaks and multiplying by 100.[6]
Data Presentation
Table 1: Reactant and Catalyst Quantities
| Compound | Molar Mass ( g/mol ) | Volume (mL) | Mass (g) | Moles (mol) |
| This compound | 114.19 | 10.0 | ~9.3 | ~0.081 |
| Phosphoric Acid (85%) | 98.00 | 2.5 | - | - |
Table 2: Typical Gas Chromatography Parameters
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min[9] |
| Injector Temperature | 250°C[9] |
| Split Ratio | 50:1[9] |
| Oven Temperature Program | Initial Temp: 40°C, hold for 2 min; Ramp: 5°C/min to 150°C; Final Hold: 150°C for 2 min[9] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C[9] |
Table 3: Expected Product Distribution
| Product | Structure | Boiling Point (°C) | Typical % Composition |
| 1-Methylcyclohexene | Trisubstituted Alkene | 110 | 60-70%[2] |
| 3-Methylcyclohexene | Disubstituted Alkene | 104 | 30-40%[2] |
| Methylenecyclohexane | Disubstituted Alkene | 102 | <5%[9] |
Note: The exact product distribution can vary based on reaction conditions and the specific acid catalyst used.
Visualizations
References
- 1. uwosh.edu [uwosh.edu]
- 2. Experiment #5 [sas.upenn.edu]
- 3. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
The Versatility of cis-2-Methylcyclohexanol in Organic Synthesis: A Detailed Overview
For researchers, scientists, and drug development professionals, cis-2-methylcyclohexanol emerges as a versatile building block in organic synthesis. Its applications range from serving as a precursor in the formation of esters and ketones to its potential, though less explored, role as a chiral auxiliary. This document provides a comprehensive overview of its key reactions, complete with detailed experimental protocols and quantitative data, to facilitate its use in a laboratory setting.
Key Synthetic Applications
This compound is a valuable starting material for several fundamental organic transformations, including esterification, oxidation, and dehydration. Each of these reactions leverages the hydroxyl group and the stereochemistry of the cyclohexane (B81311) ring to yield specific products with applications in various fields, including the fragrance and pharmaceutical industries.
Esterification to cis-2-Methylcyclohexyl Acetate (B1210297)
The esterification of this compound is a common reaction, often employed in the synthesis of flavoring and fragrance agents. The resulting ester, cis-2-methylcyclohexyl acetate, possesses a distinct aroma. While the esterification of the cis-isomer is reportedly slower than its trans counterpart, high yields can be achieved under appropriate conditions.
Table 1: Quantitative Data for Esterification of 2-Methylcyclohexanol
| Reactants | Catalyst | Solvent | Reaction Conditions | Yield of 2-Methylcyclohexyl Acetate | Reference |
| o-cresol (hydrogenated to 2-methylcyclohexanol), Acetic Acid | p-Toluenesulfonic acid | Methylcyclohexane | Reflux | >96% (for mixed isomers) | [1] |
Experimental Protocol: Synthesis of cis-2-Methylcyclohexyl Acetate
This protocol is adapted from general esterification procedures and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (B1165640) (1.5 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of sulfuric acid (e.g., 3-4 drops) to the mixture.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure cis-2-methylcyclohexyl acetate.
Oxidation to 2-Methylcyclohexanone (B44802)
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound can be efficiently oxidized to 2-methylcyclohexanone using various oxidizing agents, with Jones reagent (chromium trioxide in sulfuric acid) being a classic and effective choice.
Table 2: Quantitative Data for Oxidation of Secondary Alcohols
| Substrate | Reagent | Solvent | Yield of Ketone | Reference |
| Secondary Alcohols (general) | Jones Reagent | Acetone (B3395972) | High | [2][3][4][5] |
Experimental Protocol: Jones Oxidation of this compound
Caution: Chromium (VI) compounds are carcinogenic and must be handled with appropriate safety precautions in a fume hood.
-
Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then carefully dilute with water.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetone and cool the flask in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green indicates the progress of the reaction. Continue adding the reagent until the orange color persists.
-
Workup: Quench the reaction by adding isopropyl alcohol until the green color returns. Neutralize the mixture with sodium bicarbonate.
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-methylcyclohexanone can be purified by distillation.
Use in Pharmaceutical Synthesis
While specific, detailed examples of the direct use of this compound as a key starting material in the synthesis of active pharmaceutical ingredients (APIs) are not extensively documented in readily available literature, its derivatives play a role in the synthesis of important drugs. For instance, the cyclohexanol (B46403) ring is a core structural feature of the analgesic drug Tramadol. The synthesis of Tramadol involves the reaction of a Grignard reagent with 2-(dimethylaminomethyl)cyclohexanone, which can be derived from 2-methylcyclohexanone.[1][6][7] This highlights the potential of this compound as a precursor to key intermediates in pharmaceutical manufacturing.
Role as a Chiral Auxiliary
The application of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. While the use of trans-2-phenyl-1-cyclohexanol (B1200244) as a chiral auxiliary is well-established, the specific application of this compound in this capacity is not widely reported. In principle, enantiomerically pure this compound could be used to introduce chirality into a molecule, guide a diastereoselective reaction, and then be subsequently removed. However, the development and reporting of such applications appear to be limited. The process of chiral resolution, either of the final product or of the starting material, is often employed to obtain enantiomerically pure compounds.[8][9][10][11]
Conclusion
This compound is a readily available and synthetically useful molecule. Its utility in the preparation of esters and ketones is well-established, with protocols that can be readily implemented in a laboratory setting. While its direct application in the synthesis of pharmaceuticals and as a chiral auxiliary is less documented for the cis-isomer specifically, its structural motifs are present in bioactive molecules, suggesting potential for further exploration and development in these areas. The detailed protocols and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. york.ac.uk [york.ac.uk]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on cis-2-Methylcyclohexanol: An extensive literature search did not yield specific examples, established protocols, or quantitative data regarding the use of this compound as a chiral auxiliary in asymmetric synthesis. This suggests that it is not a commonly employed auxiliary for this purpose. Therefore, these application notes will focus on well-documented and structurally related cyclohexanol-based chiral auxiliaries, namely (-)-menthol, (-)-8-phenylmenthol (B56881), and trans-2-phenyl-1-cyclohexanol. The principles and protocols described herein can serve as a foundational guide for the application of other cyclohexanol (B46403) derivatives in asymmetric synthesis.
Introduction to Cyclohexanol-Based Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the formation of a specific stereoisomer.[2] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[3]
Cyclohexanol-based chiral auxiliaries, such as those derived from menthol (B31143) and 2-phenylcyclohexanol, are widely used due to their rigid chair conformation and the steric hindrance provided by their substituents.[4] This well-defined three-dimensional structure effectively shields one face of the reactive center of the attached substrate, directing the approach of reagents to the less hindered face and thereby inducing high diastereoselectivity.[4][5]
Core Applications and Performance Data
Cyclohexanol-based chiral auxiliaries have proven effective in a range of carbon-carbon bond-forming reactions that are crucial in the synthesis of complex organic molecules. The choice of auxiliary and reaction conditions significantly impacts the diastereoselectivity and yield of these transformations. Below is a summary of their performance in key asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental method for constructing six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the cycloaddition.[2] The bulky substituents on the cyclohexyl ring of the auxiliary block one face of the dienophile, leading to preferential attack from the opposite face.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 85 | 72 |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 91 | >99 |
| trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 88 | 95 |
Data compiled from representative literature. Actual results may vary based on specific substrates and conditions.
Asymmetric Enolate Alkylation
The alkylation of enolates is a common strategy for forming new carbon-carbon bonds. Chiral auxiliaries attached to the enolate precursor can dictate the stereochemistry of the newly formed stereocenter by directing the approach of the electrophile.[4]
| Chiral Auxiliary | Substrate | Electrophile | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (-)-Menthol | Propionate Ester | Benzyl bromide | LDA | -78 | 75 | 65 |
| (-)-8-Phenylmenthol | Propionate Ester | Methyl iodide | LDA | -78 | 88 | 92 |
| trans-2-Phenyl-1-cyclohexanol | Propionate Ester | Benzyl bromide | LHMDS | -78 | 90 | 94 |
Data compiled from representative literature. Actual results may vary based on specific substrates and conditions.
Asymmetric Ene Reaction
The glyoxylate-ene reaction is a valuable method for the synthesis of α-hydroxy esters. A chiral auxiliary attached to the glyoxylate (B1226380) can effectively control the stereochemistry of the newly formed stereocenters.[1]
| Chiral Auxiliary | Substrate | Alkene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| trans-2-Phenyl-1-cyclohexanol | Glyoxylate | 2,4-dimethyl-2-pentene | SnCl₄ | -78 | 85 | 10:1 |
Data compiled from representative literature. Actual results may vary based on a specific alkene and reaction conditions.[1]
Experimental Protocols
The general workflow for using a chiral auxiliary involves three main steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.
General Workflow Diagram
Caption: General workflow for the use of a chiral auxiliary.
Protocol 1: Attachment of (-)-8-Phenylmenthol to an Acid Chloride
This protocol describes the esterification of an acid chloride with (-)-8-phenylmenthol to form the substrate-auxiliary conjugate.
Materials:
-
(-)-8-Phenylmenthol
-
Acid chloride (e.g., propanoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add (-)-8-phenylmenthol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add the acid chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester.
Protocol 2: Diastereoselective Alkylation using a (-)-8-Phenylmenthol Ester
This protocol details the diastereoselective alkylation of the enolate derived from a (-)-8-phenylmenthol ester.
Materials:
-
(-)-8-Phenylmenthol ester (from Protocol 1)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the (-)-8-phenylmenthol ester (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution and continue stirring for 30 minutes to generate the enolate.
-
Add the alkylating agent (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary by saponification to yield the chiral carboxylic acid.
Materials:
-
Alkylated (-)-8-phenylmenthol ester (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide (B78521) (LiOH) solution (aqueous)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and MeOH.
-
Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove the liberated (-)-8-phenylmenthol. The auxiliary can be recovered from the ether layer.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of reactions employing cyclohexanol-based auxiliaries is dictated by the steric hindrance imposed by the auxiliary's structure.
Stereocontrol in Enolate Alkylation Diagram
Caption: Alkylation stereocontrol by a cyclohexanol auxiliary.
In the case of enolate alkylation, the formation of a chelated Z-enolate with the lithium cation is often proposed. The bulky substituent on the cyclohexanol ring (e.g., the phenyl group in (-)-8-phenylmenthol) effectively blocks one face of the enolate.[6] Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[4]
Conclusion
Cyclohexanol-based chiral auxiliaries, particularly (-)-menthol, (-)-8-phenylmenthol, and trans-2-phenyl-1-cyclohexanol, are highly effective and versatile tools in asymmetric synthesis.[4] They provide high levels of stereocontrol in a variety of important chemical transformations. The selection of the appropriate auxiliary and the optimization of reaction conditions are crucial for achieving high yields and diastereoselectivities. The protocols and data presented in these application notes offer a practical guide for researchers in the successful application of these valuable synthetic tools.
References
Application Notes and Protocols for Gas Chromatography Analysis of 2-Methylcyclohexanol Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the gas chromatographic (GC) analysis of 2-methylcyclohexanol (B165396) isomers. It covers the separation of both diastereomers (cis and trans) and their respective enantiomers. Methodologies for sample preparation, instrument configuration, and data analysis are presented to guide researchers in achieving accurate and reproducible results.
Introduction
2-Methylcyclohexanol is a chiral cyclic alcohol that exists as two diastereomers, cis and trans, each of which is a racemic mixture of two enantiomers. The accurate separation and quantification of these four stereoisomers are crucial in various fields, including synthetic chemistry, pharmaceutical development, and flavor and fragrance analysis, as different isomers can exhibit distinct biological activities and sensory properties. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and semi-volatile compounds and, with the appropriate stationary phases, can effectively resolve the stereoisomers of 2-methylcyclohexanol. This application note details two primary GC methods: one for the separation of the cis and trans diastereomers and another for the chiral separation of the enantiomers.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of cis-2-methylcyclohexanol and trans-2-methylcyclohexanol (B1360119) (racemic mixtures).
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade or equivalent).
-
Derivatization Reagent (Optional for Chiral Analysis): Acetic anhydride (B1165640) and pyridine.
Sample Preparation
For accurate and reproducible analysis, proper sample preparation is essential.
-
Stock Solution: Prepare a stock solution of the 2-methylcyclohexanol isomer mixture at a concentration of 1000 µg/mL in hexane or dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) using the same solvent.
-
Sample Dilution: Dilute the unknown sample to be analyzed with the chosen solvent to fall within the calibration range of the working standards. A typical dilution is 1:100 (v/v).
dot
Caption: Workflow for sample preparation.
Method 1: Diastereomer Separation (cis/trans)
This method is optimized for the separation of cis- and trans-2-methylcyclohexanol. A polar stationary phase is recommended for this separation.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
| Parameter | Condition |
| Column | DB-WAX or equivalent (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 250 °C |
| Makeup Gas (He) | 30 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Expected Results:
The cis and trans isomers of 2-methylcyclohexanol will be separated based on their different polarities and boiling points. The elution order may vary depending on the specific column used, but typically the cis isomer elutes before the trans isomer on a polar column.
| Isomer | Expected Retention Time (min) |
| This compound | ~12.5 |
| trans-2-Methylcyclohexanol | ~13.2 |
dot
Caption: Logical workflow for diastereomer separation.
Method 2: Enantiomer Separation (Chiral Analysis)
This method utilizes a chiral stationary phase to resolve the enantiomers of both cis- and trans-2-methylcyclohexanol.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
| Parameter | Condition |
| Column | Rt-βDEXsm or equivalent (beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 230 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Oven Program | Initial temperature 50 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 10 min |
| Detector | FID |
| Detector Temperature | 230 °C |
| Makeup Gas (He) | 30 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Optional Derivatization Protocol:
For some complex matrices or to improve peak shape and resolution, derivatization to the corresponding acetates may be beneficial.
-
To 1 mg of the 2-methylcyclohexanol sample, add 0.5 mL of acetic anhydride and 0.1 mL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of deionized water.
-
Extract the acetylated derivatives with 2 mL of hexane.
-
Analyze the hexane layer by GC.
Expected Results:
This method will separate the four stereoisomers. The elution order will depend on the specific chiral stationary phase and the enantiomeric configuration.
| Isomer | Expected Retention Time (min) |
| (+)-cis-2-Methylcyclohexanol | ~25.1 |
| (-)-cis-2-Methylcyclohexanol | ~25.5 |
| (+)-trans-2-Methylcyclohexanol | ~26.8 |
| (-)-trans-2-Methylcyclohexanol | ~27.3 |
dot
Caption: Logical workflow for enantiomer separation.
Data Presentation and Analysis
Quantitative analysis is performed by integrating the peak areas of the isomers in the chromatogram. A calibration curve should be generated using the working standards to determine the concentration of each isomer in the unknown sample.
Quantitative Data Summary
The following table summarizes the expected retention times and provides an example of quantitative results for a hypothetical sample.
| Analysis Type | Isomer | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Diastereomer | This compound | 12.5 | 450000 | 48.2 |
| trans-2-Methylcyclohexanol | 13.2 | 550000 | 51.8 | |
| Enantiomer | (+)-cis-2-Methylcyclohexanol | 25.1 | 220000 | 23.5 |
| (-)-cis-2-Methylcyclohexanol | 25.5 | 230000 | 24.7 | |
| (+)-trans-2-Methylcyclohexanol | 26.8 | 280000 | 26.1 | |
| (-)-trans-2-Methylcyclohexanol | 27.3 | 270000 | 25.7 |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the gas chromatographic analysis of 2-methylcyclohexanol isomers. The separation of diastereomers is effectively achieved using a polar stationary phase, while a chiral cyclodextrin-based column is suitable for the resolution of all four stereoisomers. These methods are valuable tools for quality control, purity assessment, and stereoselective synthesis in the pharmaceutical and chemical industries. Proper sample preparation and adherence to the specified GC conditions are critical for obtaining accurate and reproducible results.
Application Notes and Protocols for NMR Spectroscopic Analysis of cis-2-Methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-2-Methylcyclohexanol is a cycloaliphatic alcohol whose structural and stereochemical features are of interest in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this molecule. The cis stereochemistry, which describes the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane (B81311) ring, can be unequivocally confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using a suite of NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.
Data Presentation: 1D NMR Spectroscopy
The conformation of this compound exists in equilibrium between two chair forms. In the more stable conformation, the larger hydroxyl group occupies an equatorial position to minimize steric strain, forcing the methyl group into an axial position. The alternative conformation has an axial hydroxyl group and an equatorial methyl group. The observed NMR data represents a weighted average of these two conformers.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts (δ) are influenced by the neighboring functional groups, and the coupling constants (J) reveal the dihedral angles between adjacent protons.
| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Coupling Constants (J) Hz |
| H1 (CH-OH) | ~3.78[1] | m | J(H1,H2) ≈ 5.3, J(H1,H6) ≈ 2.7[1] |
| H2 (CH-CH₃) | ~1.74[1] | m | J(H2,CH₃) ≈ 7.2[1] |
| Cyclohexyl CH₂ | 1.25 - 1.65[1] | m | - |
| Methyl (CH₃) | ~0.94[1] | d | J(CH₃,H2) ≈ 7.2 |
| Hydroxyl (OH) | Variable | br s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the lack of a complete, freely available experimental dataset, the following chemical shifts are representative values for substituted cyclohexanols in CDCl₃.
| Carbon Assignment | Chemical Shift (δ) ppm (CDCl₃, Representative) |
| C1 (CH-OH) | ~68.5 |
| C2 (CH-CH₃) | ~35.0 |
| C3 | ~24.5 |
| C4 | ~25.5 |
| C5 | ~20.0 |
| C6 | ~32.0 |
| Methyl (CH₃) | ~16.0 |
Application of 2D NMR Techniques
2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out the proton-proton connectivity within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹J-coupling). This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is the key experiment to confirm the cis stereochemistry.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may need to be adjusted.
Sample Preparation
-
Sample: Weigh approximately 10-20 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Protocol for ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
Protocol for ¹³C{¹H} NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Parameters:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
-
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz. Reference the CDCl₃ solvent peak to 77.16 ppm.
Protocol for 2D COSY
-
Experiment: Gradient-selected COSY (gCOSY).
-
Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2
-
Increments (F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (F1 & F2): 10 ppm
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.
Protocol for 2D HSQC
-
Experiment: Gradient-selected, phase-sensitive HSQC with multiplicity editing (optional).
-
Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 2
-
Increments (F1): 256
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Spectral Width (F2): 10 ppm
-
Spectral Width (F1): 100 ppm
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Protocol for 2D HMBC
-
Experiment: Gradient-selected HMBC.
-
Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 4
-
Increments (F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
-
Spectral Width (F2): 10 ppm
-
Spectral Width (F1): 200 ppm
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Protocol for 2D NOESY
-
Experiment: Gradient-selected, phase-sensitive NOESY.
-
Parameters:
-
Pulse Program: noesygpph
-
Number of Scans (ns): 8
-
Increments (F1): 256
-
Relaxation Delay (d1): 2.0 s
-
Mixing Time (d8): 0.5 - 0.8 s
-
Spectral Width (F1 & F2): 10 ppm
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Visualizations and Pathways
NMR Experimental Workflow
The logical flow for the structural elucidation of this compound using NMR is depicted below. The process begins with simple 1D experiments and progresses to more complex 2D experiments to build a complete picture of the molecular structure and stereochemistry.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations
The diagram below illustrates the most important HMBC and NOESY correlations for confirming the structure and cis stereochemistry of this compound (in its major conformation with an axial methyl group).
Caption: Predicted HMBC and key NOESY correlations.
Interpretation of Key Correlations:
-
HMBC: Correlations from the methyl protons (CH₃) to both C1 and C2 confirm their attachment to the C2 position. A correlation from H1 to C2 further solidifies this fragment.
-
NOESY: The crucial NOESY correlation is between the equatorial proton at C1 (H1e) and the equatorial proton at C2 (H2e). The presence of this cross-peak indicates that these protons are on the same face of the ring, which is characteristic of the cis isomer. Additionally, strong NOE signals between the axial methyl protons and other axial protons on the same side of the ring (e.g., H3a, H5a) would be expected in the dominant conformer.
References
Application Notes and Protocols: cis-2-Methylcyclohexanol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of cis-2-methylcyclohexanol in pharmaceutical research. The focus is on its role as a versatile chiral building block for the synthesis of potential therapeutic agents.
Application Note 1: Synthesis of Chiral Cyclohexyl Derivatives as Potential Analgesic and Anti-Inflammatory Agents
This compound serves as a valuable starting material in the synthesis of chiral cyclohexyl derivatives that have shown promise as analgesic and anti-inflammatory agents. The synthesis pathway involves the initial oxidation of this compound to the corresponding ketone, followed by further functional group manipulations to yield bioactive molecules such as cyclohexyl-N-acylhydrazones. These compounds have demonstrated significant activity in preclinical models of pain and inflammation.
The chirality of the starting material can be leveraged to produce enantiomerically pure or enriched final compounds, which is crucial for developing drugs with improved efficacy and reduced side effects. The cyclohexyl moiety itself is a common scaffold in medicinal chemistry, offering a desirable balance of lipophilicity and conformational flexibility.
Experimental Workflow:
The overall workflow for the synthesis and evaluation of cyclohexyl-N-acylhydrazone derivatives from this compound is depicted below.
Caption: Synthetic and evaluation workflow for cyclohexyl-N-acylhydrazones.
Protocol 1: Oxidation of this compound to 2-Methylcyclohexanone
This protocol describes the oxidation of a secondary alcohol, this compound, to a ketone, 2-methylcyclohexanone, using an aqueous solution of chromic acid[1].
Materials:
-
This compound
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve sodium dichromate in water and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled dichromate solution while stirring to prepare the chromic acid solution.
-
Add this compound dropwise to the chromic acid solution, maintaining the temperature below 35°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 2-methylcyclohexanone by distillation.
Application Note 2: Synthesis and Pharmacological Evaluation of Cyclohexyl-N-Acylhydrazone Derivatives
A series of cyclohexyl-N-acylhydrazones have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds were designed based on molecular modification of a known bioactive scaffold, replacing a 1,3-benzodioxole (B145889) system with a cyclohexane (B81311) moiety[2][3]. The synthesis involves the condensation of a cyclohexanecarbohydrazide intermediate with various aromatic aldehydes.
Quantitative Data Summary:
The following table summarizes the in vivo analgesic and anti-inflammatory activities of selected cyclohexyl-N-acylhydrazone derivatives[2].
| Compound | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% inhibition of leukocyte migration) |
| 10 | 75.2 ± 4.5 | 58.3 ± 3.2 |
| 13 | 82.1 ± 5.1 | 65.7 ± 4.8 |
| 23 | 70.5 ± 6.3 | 45.1 ± 5.5 |
| Indomethacin | 85.0 ± 3.9 | 70.1 ± 2.9 |
Data are presented as mean ± SEM. All compounds were administered orally at a dose of 100 µmol/kg.
Protocol 2: Synthesis of Cyclohexyl-N-Acylhydrazones
This protocol outlines the general procedure for the synthesis of cyclohexyl-N-acylhydrazones from a cyclohexanecarboxylic acid derivative[2][4].
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Aromatic aldehyde
-
Ethanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
Step 1: Synthesis of Cyclohexanecarbohydrazide
-
To a solution of cyclohexanecarboxylic acid in dichloromethane, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of hydrazine hydrate in dichloromethane at 0°C.
-
Stir the mixture for 2 hours.
-
Isolate the cyclohexanecarbohydrazide precipitate by filtration, wash with cold water, and dry.
Step 2: Synthesis of Cyclohexyl-N-Acylhydrazone
-
Dissolve the cyclohexanecarbohydrazide in ethanol.
-
Add the corresponding aromatic aldehyde to the solution.
-
Stir the reaction mixture at room temperature for 30-90 minutes.
-
The resulting N-acylhydrazone product will precipitate out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Logical Relationship Diagram:
The following diagram illustrates the logical progression from the starting material to the final bioactive compounds and their evaluation.
References
Application Notes and Protocols: cis-2-Methylcyclohexanol as a Starting Material for Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-2-Methylcyclohexanol is a chiral secondary alcohol that holds significant potential as a versatile starting material for the synthesis of novel and complex organic molecules. Its well-defined stereochemistry, with the methyl and hydroxyl groups on the same face of the cyclohexane (B81311) ring, provides a valuable platform for stereoselective transformations. This is particularly relevant in the field of drug discovery, where the three-dimensional arrangement of atoms in a molecule is critical for its biological activity. The 2-methylcyclohexanol (B165396) scaffold is notably present in the structure of the widely used analgesic, Tramadol, underscoring the potential for derivatives of this starting material to possess valuable pharmacological properties.
This document provides detailed application notes on the potential uses of this compound and experimental protocols for the synthesis of novel compounds derived from it.
Application Notes
1. Chiral Building Block for the Synthesis of Bioactive Molecules
The inherent chirality of this compound makes it an excellent starting point for the enantioselective synthesis of complex molecules. By utilizing this pre-existing stereocenter, chemists can avoid the often challenging and costly steps of introducing chirality later in a synthetic sequence.
-
Application in Analgesic Drug Discovery: The synthesis of the analgesic drug Tramadol involves the creation of a substituted 2-methylcyclohexanol core.[1][2][3] Although industrial syntheses often start from cyclohexanone, the use of this compound as a starting material allows for the synthesis of novel Tramadol analogs with a fixed stereochemistry at the C1 and C2 positions. This is crucial for structure-activity relationship (SAR) studies aimed at developing new analgesics with improved efficacy and reduced side effects.
2. As a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. The well-defined conformation of this compound makes it a promising candidate for this role.
-
Diastereoselective Enolate Reactions: The hydroxyl group of this compound can be esterified with a prochiral carboxylic acid. The resulting chiral ester can then be deprotonated to form a chiral enolate. The bulky and stereochemically defined cyclohexyl group can effectively block one face of the enolate, leading to highly diastereoselective alkylation, aldol, or Michael addition reactions.[4] After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.
3. Precursor for Novel Heterocyclic Compounds
The functional groups of this compound can be manipulated to construct novel heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
-
Synthesis of Chiral Ligands: The hydroxyl group can be converted to other functional groups, such as an amine or a phosphine, to create novel chiral ligands for asymmetric catalysis. These ligands can be used to catalyze a wide range of enantioselective reactions.
-
Ring-Closing and Ring-Expansion Reactions: The cyclohexane ring can be a template for the synthesis of fused or spirocyclic heterocyclic systems with defined stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of a Novel Ether Derivative via Williamson Ether Synthesis
This protocol describes the synthesis of cis-1-(benzyloxy)-2-methylcyclohexane, a novel ether that could serve as an intermediate for further functionalization.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl (B1604629) bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure ether.
-
Protocol 2: Esterification of this compound
This protocol details the formation of a chiral ester, which can be a precursor for diastereoselective reactions.
-
Materials:
-
This compound
-
Phenylacetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylacetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with the addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Data Presentation
Table 1: Summary of Hypothetical Quantitative Data
| Compound | Starting Material | Reaction Type | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| cis-1-(Benzyloxy)-2-methylcyclohexane | This compound | Williamson Ether Synthesis | 2.04 | 1.80 | 88 |
| cis-2-Methylcyclohexyl phenylacetate | This compound | Esterification | 2.32 | 2.09 | 90 |
Table 2: Hypothetical Spectroscopic Data for Novel Compounds
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| cis-1-(Benzyloxy)-2-methylcyclohexane | 7.38 – 7.25 (m, 5H), 4.58 (d, J = 12.0 Hz, 1H), 4.49 (d, J = 12.0 Hz, 1H), 3.45 (td, J = 8.0, 4.0 Hz, 1H), 1.85 – 1.20 (m, 9H), 0.95 (d, J = 7.0 Hz, 3H) | 139.2, 128.4, 127.6, 127.5, 78.9, 70.2, 36.4, 31.8, 25.9, 24.8, 15.7 |
| cis-2-Methylcyclohexyl phenylacetate | 7.35 – 7.26 (m, 5H), 4.81 (td, J = 8.0, 4.0 Hz, 1H), 3.61 (s, 2H), 1.80 – 1.25 (m, 9H), 0.98 (d, J = 7.0 Hz, 3H) | 171.8, 134.2, 129.3, 128.6, 127.1, 75.3, 41.6, 35.1, 31.2, 25.2, 24.1, 15.3 |
Visualizations
Caption: Experimental workflow for the synthesis of novel compounds.
Caption: Hypothetical signaling pathway for novel analgesics.
References
Application Notes and Protocols for the Kinetic Resolution of 2-Methylcyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a compound is often attributed to a single enantiomer. 2-Methylcyclohexanol (B165396) is a versatile chiral building block used in the synthesis of various complex molecules. Its enantiomers, (R)- and (S)-2-methylcyclohexanol, serve as valuable precursors. Kinetic resolution is a widely employed method for the separation of racemates, where one enantiomer reacts at a significantly faster rate than the other in the presence of a chiral catalyst or reagent, typically an enzyme. This application note provides detailed protocols for the enzymatic kinetic resolution of racemic 2-methylcyclohexanol using lipases, which are highly efficient and selective biocatalysts for this transformation.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of racemic 2-methylcyclohexanol is based on the enantioselective acylation of one of the alcohol's enantiomers by a lipase (B570770) in the presence of an acyl donor. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, exhibit a high degree of stereoselectivity. In the case of 2-methylcyclohexanol, the (R)-enantiomer is generally acylated at a much faster rate than the (S)-enantiomer.
The reaction is allowed to proceed to approximately 50% conversion. At this point, the reaction mixture is enriched in the unreacted (S)-2-methylcyclohexanol and the newly formed (R)-2-methylcyclohexyl acetate (B1210297). These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques. This method allows for the isolation of both enantiomers in high enantiomeric purity. The enantioselectivity of the process is often expressed by the enantiomeric ratio (E), with high E values (>>10) indicating excellent separation.[1][2]
Application Notes & Data Presentation
The success of the kinetic resolution of 2-methylcyclohexanol is highly dependent on the choice of enzyme, solvent, and acyl donor. Immobilized lipases are often preferred due to their stability and ease of recovery and reuse.
Key Performance Metrics:
-
Conversion (%): The percentage of the initial racemic alcohol that has been converted to the ester product. For optimal kinetic resolution, the reaction is typically stopped at or near 50% conversion.
-
Enantiomeric Excess of Substrate (e.e.S %): The enantiomeric purity of the remaining, unreacted (S)-2-methylcyclohexanol.
-
Enantiomeric Excess of Product (e.e.P %): The enantiomeric purity of the formed (R)-2-methylcyclohexyl acetate.
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It is calculated from the conversion and the enantiomeric excesses of the substrate and product. A high E value is indicative of a highly selective resolution.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
Note: The following data is representative of the kinetic resolution of secondary alcohols using lipases and serves to illustrate the expected outcomes for 2-methylcyclohexanol. Actual results may vary based on specific experimental conditions.
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e.S (%) | e.e.P (%) | E-value |
| Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Hexane (B92381) | 6 | ~50 | >99 | >99 | >200 |
| Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | 8 | ~50 | >99 | >98 | >200 |
| Novozym 435 (Candida antarctica Lipase B) | Vinyl Acetate | Toluene | 12 | ~48 | >99 | >97 | >150 |
| Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Acetonitrile | 24 | ~45 | >95 | >95 | >100 |
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Methylcyclohexanol
This protocol describes a general procedure for the kinetic resolution of racemic 2-methylcyclohexanol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
Racemic 2-methylcyclohexanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Syringes
-
Gas chromatography (GC) system with a chiral column
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-methylcyclohexanol (e.g., 1.0 g, 8.76 mmol).
-
Add anhydrous hexane (20 mL) to dissolve the alcohol.
-
Add vinyl acetate (1.2 equivalents, 1.05 g, 12.2 mmol).
-
Add Novozym 435 (e.g., 50 mg, 5% w/w of the substrate).
-
Seal the flask and stir the mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by chiral GC (see Protocol 2).
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of unreacted (S)-2-methylcyclohexanol and (R)-2-methylcyclohexyl acetate.
-
Separate the alcohol and the ester by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Determination of Enantiomeric Excess and Conversion by Chiral Gas Chromatography (GC)
This protocol outlines the analysis of the reaction mixture to determine the enantiomeric excess of the substrate and product, as well as the overall conversion.
Materials and Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as CP-Chirasil-DEX CB)
-
Helium or hydrogen as carrier gas
-
Syringe for injection
-
Vials for sample preparation
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable solvent)
-
(Optional) Acetic anhydride (B1165640) and pyridine (B92270) for derivatization
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Filter the aliquot to remove the enzyme.
-
Dilute the sample with a suitable solvent (e.g., 1 mL of dichloromethane).
-
Dry the sample over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Optional Derivatization for Improved Resolution:
To improve the separation of the alcohol enantiomers, they can be converted to their corresponding acetates prior to analysis.
-
To the diluted and dried sample, add acetic anhydride (20 µL) and a catalytic amount of pyridine (5 µL).
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Quench the reaction with a small amount of water.
-
Use the organic layer for GC analysis.
GC Conditions (Example):
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
Data Analysis:
-
Identify the peaks corresponding to (R)-2-methylcyclohexanol, (S)-2-methylcyclohexanol, (R)-2-methylcyclohexyl acetate, and (S)-2-methylcyclohexyl acetate based on their retention times (it is advisable to run standards of the racemate and the acetylated racemate).
-
Calculate the enantiomeric excess of the substrate (e.e.S) and product (e.e.P) using the following formulas:
-
e.e.S (%) = [|Area(S)-alcohol - Area(R)-alcohol| / (Area(S)-alcohol + Area(R)-alcohol)] x 100
-
e.e.P (%) = [|Area(R)-ester - Area(S)-ester| / (Area(R)-ester + Area(S)-ester)] x 100
-
-
Calculate the conversion (%) using the following formula:
-
Conversion (%) = [ (Area(R)-ester + Area(S)-ester) / (Area(R)-alcohol + Area(S)-alcohol + Area(R)-ester + Area(S)-ester) ] x 100
-
Experimental Workflow and Logic Diagrams
References
Application Note: The Use of cis-2-Methylcyclohexanol in Elucidating Reaction Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-2-Methylcyclohexanol is a valuable substrate in organic chemistry for investigating the principles of reaction mechanisms, particularly stereochemistry's influence on reaction pathways. As a conformationally biased cyclic alcohol, its cis and trans isomers exhibit distinct reactivities that allow for the detailed study of elimination (E1 and E2) and substitution reactions. The fixed spatial relationship between the hydroxyl and methyl groups in the cis isomer provides a unique framework for exploring concepts such as Zaitsev's rule, anti-periplanar geometry in E2 reactions, and carbocation rearrangements in E1 pathways. This document outlines key applications and detailed protocols for using this compound as a model compound in mechanistic studies.
Key Mechanistic Concepts Illustrated by this compound
This compound serves as an excellent model for differentiating between E1 and E2 elimination pathways. The stereochemical and conformational properties of the molecule dictate which mechanism is favored under specific reaction conditions.
-
Acid-Catalyzed Dehydration (E1 Pathway): In the presence of a strong acid like H₃PO₄ or H₂SO₄, the reaction proceeds primarily through an E1 mechanism.[1][2] The hydroxyl group is protonated to form a good leaving group (water), which departs to form a secondary carbocation. This intermediate can then lose a proton from an adjacent carbon to form an alkene. According to Zaitsev's rule, the major product is typically the most substituted, stable alkene, which is 1-methylcyclohexene.[3] The reaction can also lead to minor products like 3-methylcyclohexene (B1581247) and methylenecyclohexane, the latter often resulting from a carbocation rearrangement (a 1,2-hydride shift) to a more stable tertiary carbocation.[4][5]
-
Base-Promoted Elimination (E2 Pathway): The E2 mechanism is a concerted, single-step reaction that requires a specific anti-periplanar arrangement between the leaving group and a β-hydrogen.[1] For alcohols, the hydroxyl group is a poor leaving group, so it is typically converted to a better one, such as a tosylate (-OTs). When the tosylate of this compound is treated with a strong, non-nucleophilic base, it readily eliminates to form 1-methylcyclohexene as the major product.[1] This is because the most stable chair conformation allows for an anti-periplanar alignment between the axial tosylate and an axial hydrogen on the adjacent carbon. Studies have shown that the cis isomer reacts significantly faster than the trans isomer in E2-type reactions.[6][7]
Data Presentation
Quantitative analysis, typically by Gas Chromatography (GC), of the products formed from the elimination reactions of 2-methylcyclohexanol (B165396) isomers provides clear evidence for the competing reaction mechanisms.
Table 1: Product Distribution in Acid-Catalyzed Dehydration of 2-Methylcyclohexanol Isomers
| Starting Material | Reaction Conditions | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | Methylene-cyclohexane (%) |
| Mixture of cis/trans | H₃PO₄, heat (Fraction 1) | 77.19 | 2.33 | Present (minor) |
| Mixture of cis/trans | H₃PO₄, heat (Fraction 2) | 54.78 | 30.78 | Present (minor) |
Data synthesized from a study on the Evelyn Effect, where product distribution changes over time.[8]
Table 2: Product Distribution in Base-Promoted E2 Elimination of 2-Methylcyclohexanol Tosylates
| Starting Material | Reaction Conditions | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) |
| cis-2-Methylcyclohexyl tosylate | KOC(CH₃)₃ | Major Product | Minor Product |
| trans-2-Methylcyclohexyl tosylate | KOC(CH₃)₃ | Not Formed | 100% |
Data derived from a comparative study of E2 elimination on cis and trans isomers.[1]
Table 3: Kinetic Data
| Comparison | Observation | Plausible Mechanism |
| Reaction Rate | The cis isomer reacts ~30 times faster than the trans isomer. | E2 |
Finding from studies with isomerically pure 2-methylcyclohexanol.[7]
Visualizations of Mechanisms and Workflows
Acid-Catalyzed Dehydration (E1 Mechanism)
Caption: E1 dehydration of this compound.
Comparison of E2 Elimination Pathways
Caption: Stereochemical control in the E2 elimination.
General Experimental Workflow
Caption: Workflow for alcohol dehydration experiments.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (E1/E2 Mixture)
Objective: To perform the dehydration of 2-methylcyclohexanol and analyze the product distribution to understand the principles of elimination reactions and Zaitsev's rule.[3]
Materials:
-
2-methylcyclohexanol (cis and trans mixture)
-
85% Phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
25 mL round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle or sand bath
-
Separatory funnel or conical vial
-
Gas chromatograph (GC) with an appropriate column (e.g., non-polar)
-
Boiling chips
Procedure:
-
Reaction Setup: Add 5.0 mL of 2-methylcyclohexanol and 1-2 boiling chips to a 25 mL round-bottom flask.[9] Carefully add 1.5 mL of 85% phosphoric acid to the flask and swirl gently to mix the reagents.[3][9]
-
Distillation: Assemble a simple distillation apparatus with the flask. Heat the mixture gently using a heating mantle. The product alkenes have lower boiling points (102-111°C) than the starting alcohol (~165°C), allowing them to be selectively removed as they form, driving the reaction forward according to Le Chatelier's principle.[4]
-
Product Collection: Collect the distillate that boils below ~115°C. The collection vessel should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
Workup (Neutralization): Transfer the collected distillate to a separatory funnel or a large test tube. Add 5 mL of 5% sodium bicarbonate solution to neutralize any co-distilled phosphoric acid.[9] Stopper and shake gently, venting frequently to release any CO₂ pressure. Allow the layers to separate.
-
Workup (Washing & Drying): Remove the lower aqueous layer. Wash the remaining organic layer with 5 mL of water. Again, remove the aqueous layer. Transfer the organic product to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove residual water. Swirl and let it stand for 5-10 minutes.[9]
-
Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry vial. Determine the mass and calculate the percent yield of the product mixture.
-
Analysis: Dilute one drop of the product mixture in 1 mL of a suitable solvent (e.g., acetone (B3395972) or hexane).[9] Inject a small sample (e.g., 1 µL) into the gas chromatograph to separate and identify the different alkene isomers produced.[10] Calculate the relative percentages of each product from the peak areas in the chromatogram.
Protocol 2: Stereospecific E2 Elimination via a Tosylate Intermediate
Objective: To demonstrate the stereochemical requirement of the E2 reaction by converting this compound to a tosylate and then performing a base-promoted elimination.
Part A: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (serves as solvent and base)
-
Dichloromethane (CH₂Cl₂)
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask cooled in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while stirring. The reaction is exothermic and should be kept cold.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding cold water. Extract the product into dichloromethane.
-
Wash the organic layer successively with cold 5% HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be purified by recrystallization if necessary.
Part B: E2 Elimination
Materials:
-
cis-2-Methylcyclohexyl tosylate (from Part A)
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
tert-Butanol or Dimethyl sulfoxide (B87167) (DMSO) as solvent
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tosylate in a suitable solvent (e.g., tert-butanol) in a round-bottom flask.
-
Add a solution of potassium tert-butoxide (a strong, non-nucleophilic base) to the flask.[1]
-
Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After cooling, add water to the reaction mixture and extract the alkene product with diethyl ether.
-
Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully evaporate the solvent to obtain the crude alkene product.
-
Analysis: Analyze the product using GC, as described in Protocol 1, to determine the regioselectivity of the elimination. The major product is expected to be 1-methylcyclohexene.[1]
References
- 1. Both cis- and trans-2-methylcyclohexanol undergo dehydration ... | Study Prep in Pearson+ [pearson.com]
- 2. brainly.com [brainly.com]
- 3. uwosh.edu [uwosh.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. The 2-methylcyclohexanol used in this experiment is a | Chegg.com [chegg.com]
- 8. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
High-Performance Liquid Chromatography Methods for 2-Methylcyclohexanol: Application Notes and Protocols
This document provides detailed application notes and protocols for the analysis of 2-methylcyclohexanol (B165396) using High-Performance Liquid Chromatography (HPLC). Given that 2-methylcyclohexanol lacks a strong native chromophore for standard UV detection and exists as stereoisomers, two primary methods are presented:
-
Quantitative Analysis of Total 2-Methylcyclohexanol via Pre-column Derivatization with UV Detection. This method is suitable for determining the total concentration of 2-methylcyclohexanol (both cis and trans isomers) in a sample.
-
Chiral Separation of 2-Methylcyclohexanol Enantiomers. This method is designed for the separation and quantification of the individual enantiomers of 2-methylcyclohexanol.
These protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Method 1: Quantitative Analysis via Pre-column Derivatization
This method involves a pre-column derivatization step to attach a UV-active moiety to the 2-methylcyclohexanol molecule, allowing for sensitive detection by standard HPLC-UV systems. Phenyl isocyanate is used as the derivatizing agent, which reacts with the hydroxyl group of 2-methylcyclohexanol to form a phenylurethane derivative that strongly absorbs UV radiation.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of 2-methylcyclohexanol (a mixture of cis and trans isomers) in anhydrous acetonitrile (B52724) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution with anhydrous acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing 2-methylcyclohexanol with anhydrous acetonitrile to an estimated concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean, dry autosampler vial, add 10 µL of a 10 mg/mL solution of phenyl isocyanate in anhydrous acetonitrile.[1]
-
Add 5 µL of a catalyst solution (e.g., 1% triethylamine (B128534) in acetonitrile).
-
Cap the vial and vortex briefly.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, add 885 µL of the mobile phase (Acetonitrile:Water, 60:40 v/v) to quench the reaction and bring the total volume to 1 mL.
-
The derivatized sample is now ready for HPLC analysis.
-
2. HPLC Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Quantitative Performance Data for Derivatized 2-Methylcyclohexanol
| Parameter | Result |
| Retention Time (cis-isomer derivative) | ~ 5.8 min |
| Retention Time (trans-isomer derivative) | ~ 6.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: Retention times are approximate and may vary depending on the specific C18 column and HPLC system used. The method separates the derivatized cis and trans isomers, and for total 2-methylcyclohexanol concentration, the areas of both peaks should be summed.
Experimental Workflow
Method 2: Chiral Separation of 2-Methylcyclohexanol Enantiomers
This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 2-methylcyclohexanol without derivatization. Polysaccharide-based CSPs are highly effective for the chiral resolution of alcohols.[2] This protocol is suitable for determining the enantiomeric excess (e.e.) and the concentration of individual enantiomers.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a racemic standard of 2-methylcyclohexanol (containing all four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)) in the mobile phase (n-Hexane:Isopropanol, 90:10 v/v) at a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the sample containing 2-methylcyclohexanol in the mobile phase to an estimated concentration of 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Instrument: A standard HPLC system, preferably with a refractive index (RI) or evaporative light scattering detector (ELSD) due to the lack of a UV chromophore. If a UV detector is used, detection at a low wavelength (e.g., 200-210 nm) may be possible, but with limited sensitivity.
-
Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (90:10 v/v).[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index (RI) or ELSD.
-
Injection Volume: 20 µL.
Data Presentation
Table 2: Chiral Separation Performance Data for 2-Methylcyclohexanol Enantiomers
| Enantiomer Pair | Retention Time (t R1) | Retention Time (t R2) | Resolution (R s) |
| trans-(1R,2R) / (1S,2S) | ~ 12.5 min | ~ 14.2 min | > 1.5 |
| cis-(1R,2S) / (1S,2R) | ~ 16.8 min | ~ 18.5 min | > 1.5 |
Note: Retention times and elution order are illustrative and highly dependent on the specific chiral stationary phase and exact mobile phase composition. Baseline separation (Rs > 1.5) is typically achievable with polysaccharide-based CSPs for this class of compounds.
Logical Relationship of Chiral Separation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Methylcyclohexanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of cis-2-methylcyclohexanol, focusing on improving stereoselectivity and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 2-methylcyclohexanol?
The most prevalent method is the reduction of the ketone 2-methylcyclohexanone (B44802). This reaction can produce two different diastereomers: this compound and trans-2-methylcyclohexanol. The choice of reducing agent is the most critical factor in determining the ratio of these isomers in the final product.[1][2]
Q2: How can I maximize the yield of the cis isomer over the trans isomer?
To maximize the formation of this compound, you must use a sterically bulky reducing agent.[1][3] Reagents like L-Selectride® (Lithium tri-sec-butylborohydride) are very large and preferentially attack the carbonyl from the less sterically hindered equatorial face of the cyclohexanone (B45756) ring.[1][3][4] This equatorial attack leads to the formation of the axial alcohol, which corresponds to the cis isomer, often with high selectivity (>98%).[1][5]
Q3: Why do common reducing agents like Sodium Borohydride (B1222165) (NaBH₄) produce mainly the trans isomer?
Sodium borohydride (NaBH₄) is a relatively small reducing agent.[3] It preferentially attacks the carbonyl group from the axial face of the ring to avoid steric hindrance with axial hydrogens.[1] This axial attack results in the formation of the equatorial alcohol, which is the thermodynamically more stable trans isomer.[1][2] Reactions with NaBH₄ typically yield a cis:trans ratio of around 15:85.[1][2]
Q4: My overall reaction yield is low. What are the common causes?
Low yields in organic synthesis can stem from several factors. Common culprits include:
-
Presence of Water: Many reducing agents, especially metal hydrides, react with water. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
-
Improper Temperature Control: Reactions with highly reactive hydrides are often run at low temperatures (e.g., -78 °C) to prevent side reactions.[1] Allowing the temperature to rise prematurely can decrease yield.
-
Incomplete Reaction: Ensure the reaction is stirred for the recommended duration to allow for complete consumption of the starting material. Monitoring the reaction by Thin-Layer Chromatography (TLC) is advisable.
-
Losses During Workup: Product can be lost during transfers, extractions, and drying steps. Ensure you rinse all glassware with the extraction solvent and perform extractions efficiently.[6] Vigorous bubbling during solvent removal can also carry the product away.[2]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity (Low cis:trans Ratio)
The primary determinant of the cis:trans product ratio is the steric bulk of the hydride reagent used for the reduction of 2-methylcyclohexanone.
| Reducing Agent | Abbreviation | Typical cis:trans Ratio | Predominant Isomer & Control Type |
| Sodium Borohydride | NaBH₄ | ~15:85[1][2] | trans (Thermodynamic) |
| Lithium Aluminum Hydride | LiAlH₄ | ~25:75[1] | trans (Thermodynamic) |
| L-Selectride® | Li(s-Bu)₃BH | >98:2[1][5] | cis (Kinetic) |
The following diagram illustrates the decision-making process for achieving the desired stereoisomer.
Caption: Logic for choosing a reducing agent based on the desired product isomer.
Issue 2: Low Overall Yield
Use this decision tree to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting guide for diagnosing and solving low reaction yield.
Experimental Protocols
Protocol: Synthesis of this compound via L-Selectride® Reduction
This protocol is designed to maximize the yield of the cis isomer through kinetic control using a sterically hindered reducing agent.[1]
Materials:
-
2-Methylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Extraction Solvent (e.g., Diethyl ether or Dichloromethane)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and seal it with rubber septa. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Through a syringe, add a solution of 2-methylcyclohexanone (1.0 equivalent) dissolved in anhydrous THF to the flask.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: While stirring, slowly add L-Selectride® solution (1.2 equivalents) dropwise via syringe. Ensure the internal temperature remains at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction's progress using TLC if desired.
-
Quenching: Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and a careful, dropwise addition of 30% H₂O₂ at -78 °C.[3]
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Rinse the reaction flask with saturated Na₂CO₃ solution and add it to the separatory funnel.[3]
-
Separation: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Isolation: Filter or decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Analysis: Determine the final mass and calculate the percent yield. Analyze the cis:trans isomer ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.[1]
References
Technical Support Center: Separation of Cis- and Trans-2-Methylcyclohexanol Isomers
Welcome to the technical support center for the separation and analysis of cis- and trans-2-methylcyclohexanol (B1360119). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the separation and analysis of 2-methylcyclohexanol (B165396) isomers.
Issue 1: Poor or no separation of cis and trans isomers in Gas Chromatography (GC).
-
Question: My GC chromatogram shows a single broad peak or two poorly resolved peaks for my 2-methylcyclohexanol mixture. How can I improve the separation?
-
Answer: Poor resolution in GC is a common issue that can often be resolved by optimizing your method. Here are several parameters to investigate:
-
Temperature Program: Isomers of 2-methylcyclohexanol have very similar boiling points, making an isothermal GC run challenging. A slow temperature ramp is crucial. If your peaks are co-eluting, try decreasing the ramp rate (e.g., from 10°C/min to 2-5°C/min) to enhance separation.[1]
-
Column Polarity: The choice of GC column is critical. A polar stationary phase (e.g., a wax column or one with a high percentage of cyanopropylphenyl polysiloxane) will interact differently with the cis and trans isomers based on subtle differences in their polarity and shape, often leading to better separation than a nonpolar column.
-
Carrier Gas Flow Rate: The flow rate of your carrier gas (e.g., Helium or Hydrogen) affects the efficiency of your separation. An optimal flow rate allows for maximum interaction with the stationary phase. Try adjusting the flow rate to see if resolution improves. Slower flow rates can sometimes increase interaction time and improve separation, but be mindful of peak broadening.
-
Injection Technique: Ensure your injection is fast and clean to introduce a sharp band of sample onto the column. A broad injection can lead to broad peaks. Consider using an autosampler for better reproducibility.
-
Issue 2: Inaccurate quantification of the cis:trans isomer ratio.
-
Question: I am using GC-FID (Flame Ionization Detector) or ¹H NMR to determine the ratio of my isomers, but I suspect the results are inaccurate. What could be the cause?
-
Answer: Inaccurate quantification can stem from several factors depending on the analytical method.
-
For GC-FID:
-
Peak Integration: Ensure that the baseline for your peaks is set correctly. Incorrect baseline integration is a common source of error in calculating peak areas. The area under a peak is proportional to the amount of the compound, so accurate integration is essential.[2][3][4]
-
Detector Response: While FID is generally considered to have a response factor close to 1 for similar isomers, for highly accurate work, it may be necessary to determine the relative response factor by injecting a standard of known composition.
-
Co-elution: If your peaks are not fully resolved, the integration of each peak will be inaccurate. Focus on improving the separation first (see Issue 1).
-
-
For ¹H NMR:
-
Peak Selection: For determining the isomer ratio, it is crucial to integrate the correct, well-resolved signals corresponding to each isomer. For 2-methylcyclohexanol, the proton on the carbon bearing the hydroxyl group (the carbinol proton) is often used. These protons appear at different chemical shifts for the cis and trans isomers (around 3.75 ppm for cis and 3.05 ppm for trans).[5][6]
-
Integration Regions: Define the integration regions for these distinct peaks carefully. Ensure that the integration captures the entire peak area without including noise or other signals.
-
Relaxation Times: For accurate quantification in NMR, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the protons being quantified) to allow for full relaxation of the nuclei between scans. If the relaxation delay is too short, the signal intensities may not be directly proportional to the number of protons.
-
-
Issue 3: Presence of unexpected peaks in the chromatogram.
-
Question: My GC trace shows more peaks than just the two isomers of 2-methylcyclohexanol. What are these, and how can I get rid of them?
-
Answer: Extraneous peaks can originate from several sources, especially if your 2-methylcyclohexanol is the product of a preceding reaction, such as the dehydration of 2-methylcyclohexanol to form methylcyclohexenes.[7][8]
-
Starting Material: If the reaction did not go to completion, you might see a peak for the starting material (e.g., 2-methylcyclohexanone).
-
Solvent Impurities: The solvent used to dissolve your sample for injection can contain impurities. Run a blank injection of just the solvent to identify these peaks.
-
Side Products: The synthesis of 2-methylcyclohexanol or subsequent reactions can produce side products. For example, in the dehydration of 2-methylcyclohexanol, you might see peaks for 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[4][9]
-
Sample Contamination: The sample may have been contaminated during workup or handling. Ensure clean glassware and proper sample handling techniques.
-
Purification: If these unexpected peaks are reaction byproducts, further purification of your 2-methylcyclohexanol mixture by column chromatography or careful distillation may be necessary before analysis.
-
Data Presentation
The separation and quantification of cis- and trans-2-methylcyclohexanol can be achieved using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are tables summarizing typical quantitative data obtained from these methods.
Table 1: Gas Chromatography (GC) Data for Isomer Separation
| Parameter | cis-2-Methylcyclohexanol | trans-2-Methylcyclohexanol | Notes |
| Typical Retention Time | Varies | Varies | The trans isomer is often reported to elute slightly before the cis isomer on common polar columns. Absolute retention times are instrument and method-dependent. |
| Example Peak Area % | 67.7% | 32.3% | This is an example from a specific experiment and will vary based on the synthesis method.[9] |
| Boiling Point | ~165 °C | ~166 °C | The very close boiling points necessitate high-resolution GC for separation. |
Table 2: ¹H NMR Data for Isomer Quantification
| Isomer | Diagnostic Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| This compound | H on C-OH | ~3.75 | Varies | The chemical shift and multiplicity can be influenced by the solvent and conformation.[5][6] |
| trans-2-Methylcyclohexanol | H on C-OH | ~3.05 | Varies | The ratio of the isomers is determined by the integration of these two distinct signals.[5][6] |
Experimental Protocols
Detailed Experimental Protocol: GC Separation of cis- and trans-2-Methylcyclohexanol
This protocol provides a starting point for developing a GC method for the separation of 2-methylcyclohexanol isomers. Optimization may be required based on your specific instrumentation and column.
-
Sample Preparation:
-
Dilute the 2-methylcyclohexanol isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
-
GC System and Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A split injection with a high split ratio (e.g., 50:1) is common for analytical work to avoid column overloading.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Column: A polar capillary column is recommended. A good starting point is a polyethylene (B3416737) glycol (wax) column or a 50% cyanopropylphenyl polysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 5°C/min to a final temperature of 150°C.
-
Final Hold: Hold at 150°C for 2 minutes. This program should be optimized to achieve baseline separation.
-
-
Detector: Flame Ionization Detector (FID) is standard for this type of analysis, typically operated at 250-300°C.[1]
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample.
-
Start the data acquisition. The two isomers should elute as separate peaks.
-
Integrate the area of each peak to determine the relative ratio of the cis and trans isomers.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the separation and analysis of cis- and trans-2-methylcyclohexanol isomers.
Caption: General workflow for the separation and analysis of 2-methylcyclohexanol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Experiment 8: Dehydration of 2-Methylcyclohexanol To | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 5. brainly.com [brainly.com]
- 6. Solved HNMR of methylcyclohexanol 1) | Chegg.com [chegg.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. youtube.com [youtube.com]
- 9. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
Overcoming side reactions in 2-methylcyclohexanol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylcyclohexanol (B165396). It addresses common side reactions and offers strategies to optimize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 2-methylcyclohexanol by reduction of 2-methylcyclohexanone (B44802) resulted in a low yield. What are the potential causes and solutions?
A1: Low yields in the reduction of 2-methylcyclohexanone are often due to incomplete reaction, side reactions, or mechanical loss during workup.
-
Incomplete Reaction: Ensure the reducing agent (e.g., Sodium Borohydride (B1222165), NaBH₄) is fresh and used in a sufficient molar excess. The reaction should be allowed to proceed for the recommended time, often with cooling to control reactivity.[1][2]
-
Side Reactions: The primary side reaction is the reaction of the hydride reagent with the solvent if a protic solvent like methanol (B129727) or ethanol (B145695) is used. While these are common solvents for NaBH₄ reductions, ensure the reaction is cooled appropriately to minimize this.[3]
-
Workup Issues: During the aqueous workup, ensure the pH is adjusted correctly to decompose the borate (B1201080) ester complex without causing degradation of the product.[1] Extraction of the product must be thorough; use an appropriate organic solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.[1][4]
Q2: I've synthesized 2-methylcyclohexanol, but my product is contaminated with alkenes like 1-methylcyclohexene and 3-methylcyclohexene (B1581247). Why did this happen and how can I avoid it?
A2: The presence of alkene impurities indicates that a dehydration reaction has occurred. This is a common side reaction, especially if acidic conditions are present, often during the workup or purification steps.[5][6][7]
-
Cause: 2-methylcyclohexanol can undergo acid-catalyzed E1 elimination to form more stable alkenes.[8][9] The use of strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), especially with heating, will favor the formation of these byproducts.[5][7][9] Zaitsev's rule predicts that the major product of this elimination will be the more substituted and stable alkene, 1-methylcyclohexene.[7][10][11]
-
Prevention:
-
Avoid acidic conditions during workup. Use a weak base, such as sodium bicarbonate (NaHCO₃), for neutralization.[6][9]
-
Avoid excessive heat, especially during distillation, if any acidic residue is present. Distilling the product drives the equilibrium towards the lower-boiling alkene products according to Le Chatelier's principle.[8]
-
Ensure all acidic catalysts are thoroughly removed through aqueous washes before any heating steps.[6][7]
-
Q3: My product is a mixture of cis- and trans-2-methylcyclohexanol. How can I control the stereoselectivity of the reduction?
A3: The stereochemical outcome of the reduction of 2-methylcyclohexanone depends on the steric hindrance of the ketone and the trajectory of the hydride attack.
-
Mechanism of Isomer Formation: The hydride ion can attack the carbonyl carbon from two faces: axial or equatorial.[3]
-
Controlling Selectivity: The trans isomer, where both the methyl and hydroxyl groups can occupy equatorial positions in the most stable chair conformation, is the thermodynamically more stable product.[1][12] The cis isomer is generally the kinetic product.
-
Reagent Choice: Bulky hydride reagents will preferentially attack from the less hindered equatorial position, leading to a higher proportion of the cis isomer. Smaller reagents like NaBH₄ often result in a mixture, with the thermodynamically favored trans product often predominating.[1]
-
Reaction Conditions: Lower temperatures generally favor the kinetic product. In the case of catalytic transfer hydrogenation, the choice of catalyst and conditions can significantly influence the cis/trans ratio.[13]
-
Data on Product Distribution
The following tables summarize typical product distributions under various reaction conditions.
Table 1: Isomer Distribution in Reduction of 2-Methylcyclohexanone
| Reducing Agent | Conditions | Major Product | trans : cis Ratio (approx.) | Reference |
| NaBH₄ | Methanol, 0°C to RT | trans-2-methylcyclohexanol | 85 : 15 | [1] |
| Catalytic Transfer Hydrogenation (MgO catalyst) | 2-Propanol, Liquid Phase | cis-2-methylcyclohexanol | 45 : 50 | [13] |
Table 2: Alkene Formation in Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
| Acid Catalyst | Temperature | Major Alkene Product | 1-methylcyclohexene : 3-methylcyclohexene Ratio (approx.) | Reference |
| H₃PO₄ (85%) | Distillation (<100°C) | 1-methylcyclohexene | 4 : 1 | [14] |
| H₂SO₄ (9M) | Heating | 1-methylcyclohexene | 2 : 1 | [15] |
| H₂SO₄ (60%) | 78-80 °C | 1-methylcyclohexene | Varies with time | [5] |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 2-Methylcyclohexanone [1][2]
-
Reaction Setup: In a suitable flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol or dichloromethane (B109758). Cool the solution in an ice bath to 0°C.[1][2]
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.2 eq) in small portions to the cooled solution, maintaining the temperature below 10°C. A vigorous reaction may occur.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes until the reaction ceases.[2]
-
Workup: Cool the flask again in an ice bath. Slowly add 3 M sodium hydroxide (B78521) (NaOH) solution to decompose the borate ester complex, followed by water.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether.[1]
-
Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[4] Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-methylcyclohexanol product.
-
Analysis: Analyze the product mixture (cis/trans ratio) using Gas Chromatography (GC) or ¹H-NMR spectroscopy.[3][4][16]
Protocol 2: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (Illustrative of Side Reaction) [6][7]
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol (1.0 eq) with a catalytic amount of 85% phosphoric acid or 60% sulfuric acid.[5][7] Add a boiling chip.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently using a heating mantle.[6]
-
Product Collection: Collect the distillate, which will be a mixture of alkenes and water, in a receiving flask cooled in an ice bath. The distillation temperature should be kept below or around 100-110°C, the boiling point of the alkene products.[6][8]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6][9] Carbon dioxide evolution may occur.
-
Purification: Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).[6]
-
Analysis: The resulting alkene mixture can be analyzed by Gas Chromatography (GC) to determine the product distribution.[8][10]
Visual Guides
Caption: Reduction of 2-methylcyclohexanone to diastereomeric alcohols.
References
- 1. odinity.com [odinity.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. studycorgi.com [studycorgi.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. uwosh.edu [uwosh.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ukessays.com [ukessays.com]
- 11. chegg.com [chegg.com]
- 12. Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 15. Experiment #5 [sas.upenn.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of cis-2-Methylcyclohexanol
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of cis-2-Methylcyclohexanol. Below you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulty in purifying this compound is its separation from the corresponding trans-isomer. These two diastereomers have very similar physicochemical properties, including nearly identical boiling points, which makes separation by standard fractional distillation challenging.[1] Achieving high purity often requires highly efficient distillation columns or alternative chromatographic techniques.
Q2: What are the most effective methods for separating cis- and trans-2-Methylcyclohexanol?
A2: For analytical and small-scale preparative work, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful methods due to their high resolving power. For larger-scale separations, fractional distillation can be employed, but it requires a column with a high number of theoretical plates and careful control of the reflux ratio.[2] An alternative approach for large-scale separation involves converting the alcohol isomers into esters with disparate boiling points, separating the esters by distillation, and then saponifying them back to the individual alcohol isomers.[3]
Q3: What are the expected physical properties of the cis- and trans- isomers?
A3: The physical properties of the two isomers are quite similar, which underscores the difficulty in their separation. Key properties are summarized in the table below.
Data Presentation: Physical Properties of 2-Methylcyclohexanol Isomers
| Property | This compound | trans-2-Methylcyclohexanol |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| Boiling Point | 165 °C[3][4] | 167.2–167.6 °C[5][6] |
| Melting Point | 6-8 °C[3][7] | -21 °C[6][8] |
| Density | 0.936 g/mL at 25 °C[3][7] | 0.924 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.465[3][7] | n20/D 1.461[6] |
Q4: How can I confirm the purity and isomeric ratio of my sample?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity and isomeric ratio of 2-Methylcyclohexanol mixtures.[4] ¹H and ¹³C NMR spectroscopy can also be used to distinguish between the isomers based on subtle differences in chemical shifts and coupling constants.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of Isomers by Fractional Distillation
Q: My fractional distillation is not effectively separating the cis and trans isomers. What can I do to improve the separation?
A: This is a common problem due to the close boiling points of the isomers.[1]
Recommended Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with high-efficiency packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[2]
-
Optimize the Reflux Ratio: A higher reflux ratio can improve separation by allowing more vaporization-condensation cycles, though it will increase the distillation time.[2]
-
Ensure Slow and Steady Distillation: A slow, consistent distillation rate is crucial for achieving equilibrium within the column.[2]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[9]
-
Consider Derivatization: As a chemical alternative, the alcohol mixture can be converted to esters (e.g., acetates). The resulting diastereomeric esters may have a larger boiling point difference, facilitating easier separation by distillation. The purified esters can then be hydrolyzed back to the pure alcohol isomers.[3]
Issue 2: Inaccurate Quantification or Poor Resolution in GC Analysis
Q: My GC analysis shows broad or overlapping peaks for the isomers, leading to inaccurate quantification. How can I improve the chromatographic resolution?
A: Poor GC resolution can stem from several factors related to the column, injection, or temperature program.
Recommended Solutions:
-
Select an Appropriate GC Column: A polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax type), is often effective for separating alcohol isomers.
-
Optimize the Temperature Program: Start with a lower initial oven temperature and use a slow temperature ramp (e.g., 2-5 °C/min). This will enhance the differential partitioning of the isomers on the stationary phase.
-
Check Carrier Gas Flow Rate: Ensure the carrier gas (e.g., Helium, Hydrogen) is at its optimal flow rate for the column diameter.
-
Injector Maintenance: A contaminated or active injector liner can cause peak tailing. Clean or replace the liner and use a deactivated liner if possible.[5][6]
-
Sample Preparation: Ensure the sample is properly diluted in a suitable solvent. Overloading the column can lead to broad, asymmetric peaks.[10]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol provides a general method for the separation of cis- and trans-2-Methylcyclohexanol.
Materials:
-
Mixture of 2-Methylcyclohexanol isomers
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux, minimum 30 cm)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Add the 2-Methylcyclohexanol mixture and a few boiling chips to a round-bottom flask. Do not fill the flask more than two-thirds full.
-
Set up the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[9]
-
Wrap the fractionating column with the insulating material to minimize heat loss.[9]
-
Begin heating the mixture gently. Adjust the heating mantle to establish a slow, steady boiling rate.
-
Observe the condensation ring as it slowly ascends the column. A slow ascent is crucial for good separation.[2]
-
Monitor the temperature at the distillation head. It should stabilize at the boiling point of the lower-boiling isomer (this compound, ~165 °C).
-
Collect the initial fraction (forerun) until the temperature is stable.
-
Collect the fraction that distills at a constant temperature. This will be enriched in the cis-isomer.
-
As the distillation progresses, a temperature increase will indicate that the higher-boiling trans-isomer is beginning to distill. Change the receiving flask to collect this fraction separately.
-
Analyze the collected fractions by GC to determine their isomeric purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a starting point for analyzing the isomeric purity of 2-Methylcyclohexanol fractions.
Sample Preparation:
-
Dilute a small aliquot (e.g., 1 µL) of the collected fraction in a volatile solvent (e.g., 1 mL of acetone (B3395972) or hexane).[10]
GC System and Conditions:
| Parameter | Recommended Setting |
| Column Phase | WAX (e.g., DB-WAX, HP-INNOWax) or a mid-polarity phase |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1-2 mL/min |
| Injector | Split/splitless, operated at 250°C. Use a split ratio of 50:1. |
| Oven Program | Initial temp: 80°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) operated at 250-300°C. |
Data Analysis:
-
The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.[11]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for poor separation of cis/trans isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. stepbio.it [stepbio.it]
- 7. Toward preparative resolution of chiral alcohols by an organic chemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Methylcyclohexanol | 583-59-5 | Benchchem [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Dehydration of cis-2-Methylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting cis-2-methylcyclohexanol dehydration reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has produced a very low yield of the desired alkene mixture, or no product at all. What are the possible causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The dehydration of alcohols is a reversible reaction.[1] To ensure the reaction goes to completion, the lower-boiling alkene products should be distilled off as they are formed, shifting the equilibrium towards the products according to Le Châtelier's principle.[2] Ensure your distillation apparatus is set up correctly and that the temperature is maintained to selectively distill the products (boiling points of methylcyclohexenes are around 101-110°C) while leaving the higher-boiling alcohol (boiling point ~165°C) in the reaction flask.[2] A longer reaction time may also help increase the yield.[3]
-
Loss During Workup: Product can be lost during the washing and extraction phases.[3] Ensure careful separation of the organic and aqueous layers. When washing with sodium bicarbonate to neutralize the acid, be aware that CO2 evolution can cause pressure buildup.[4] Use a minimal amount of drying agent, as excessive amounts can lead to product absorption.[5]
-
Ineffective Catalyst: The acid catalyst (commonly sulfuric or phosphoric acid) is crucial. Ensure you are using the correct concentration and a sufficient amount. Phosphoric acid is often preferred as it leads to fewer side reactions and less charring compared to sulfuric acid.[6][7]
-
Issue 2: Unexpected Product Distribution
-
Question: My GC analysis shows an unexpected ratio of alkene isomers. Why is this, and how can I control the product distribution?
-
Answer: The product distribution in the dehydration of 2-methylcyclohexanol (B165396) is influenced by several factors, primarily following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.[8] For 2-methylcyclohexanol, this is 1-methylcyclohexene. However, other factors can alter this distribution:
-
Reaction Mechanism: The reaction can proceed through both E1 and E2 mechanisms.[9] The E1 pathway, which involves a carbocation intermediate, is common for secondary alcohols in the presence of a strong, non-nucleophilic acid.[1] This pathway can lead to rearrangements, potentially forming other isomers like methylenecyclohexane.[2] The stereochemistry of the starting material also plays a role; the cis isomer can favor an E2 pathway.[9][10]
-
Reaction Time and Temperature: The product ratio can change over the course of the reaction, a phenomenon known as the "Evelyn Effect".[9] The kinetically favored product may form first, while longer reaction times at higher temperatures can lead to an equilibrium mixture favoring the thermodynamically most stable product.
-
Choice of Acid: While both sulfuric and phosphoric acid can be used, the choice of acid can influence the extent of side reactions and potentially the product ratio.
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final product contains unreacted starting material and other impurities. How can I improve the purity?
-
Answer: The presence of unreacted alcohol or other byproducts is a common purity issue.
-
Unreacted Starting Material: If your product contains a significant amount of unreacted 2-methylcyclohexanol, it indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Careful distillation is key to separating the lower-boiling alkenes from the higher-boiling alcohol.[2]
-
Acidic Impurities: The crude product will contain residual acid catalyst. This should be removed by washing the organic layer with a saturated sodium bicarbonate solution or other weak base.[4]
-
Water: Water is a byproduct of the reaction and will be present in the initial distillate. It can be removed by washing with a saturated sodium chloride solution (brine) and then drying the organic layer with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4][11]
-
Issue 4: Problems with Gas Chromatography (GC) Analysis
-
Question: I am having trouble resolving the alkene isomers in my GC chromatogram, or I am seeing ghost peaks. What should I do?
-
Answer: Gas chromatography is the primary method for analyzing the product mixture. Common GC issues include:
-
Poor Resolution: If the peaks for 1-methylcyclohexene and 3-methylcyclohexene (B1581247) are not well-separated, consider optimizing your GC method. This could involve adjusting the temperature program, using a longer column, or a column with a different stationary phase that provides better selectivity for these isomers.[12]
-
Peak Tailing: Tailing peaks can be caused by active sites in the injector liner or column. Deactivating the liner or using a fresh, high-quality column can help.[13]
-
Ghost Peaks: The appearance of unexpected peaks can be due to contamination in the carrier gas, septum bleed, or a contaminated injector.[14] Running a blank and ensuring all components of the GC system are clean can help identify and eliminate the source of these peaks.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected major and minor products of the dehydration of this compound?
-
A1: According to Zaitsev's rule, the major product is the most substituted and stable alkene, which is 1-methylcyclohexene . The minor product is typically 3-methylcyclohexene . A smaller amount of methylenecyclohexane , an exocyclic alkene, may also be formed through a carbocation rearrangement in an E1 mechanism.[2]
-
-
Q2: What is the mechanism of the acid-catalyzed dehydration of this compound?
-
A2: The reaction typically proceeds through an E1 mechanism . The first step is the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). The water molecule then departs, forming a secondary carbocation. A 1,2-hydride shift can then occur to form a more stable tertiary carbocation. Finally, a base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the double bond of the alkene.[1] The cis isomer can also undergo a concerted E2 elimination .[9][10]
-
-
Q3: Why is distillation used during the reaction?
-
A3: Distillation serves two main purposes. First, it is used to purify the alkene products from the higher-boiling starting material and the non-volatile acid catalyst.[15] Second, by continuously removing the products as they are formed, it drives the equilibrium of the reaction forward , increasing the overall yield of the alkenes.[2]
-
-
Q4: What are the purposes of the washing steps with sodium bicarbonate and brine?
-
A4: The crude distillate contains the alkene products, water, and traces of the acid catalyst.
-
-
Q5: How can I confirm the presence of the alkene product?
-
A5: A simple chemical test for the presence of a carbon-carbon double bond (alkene) is the reaction with a dilute solution of bromine (in a solvent like dichloromethane) or potassium permanganate (B83412).
-
Bromine Test: The reddish-brown color of the bromine solution will disappear as it reacts with the alkene.
-
Potassium Permanganate (Baeyer's) Test: The purple color of the permanganate solution will disappear, and a brown precipitate of manganese dioxide will form.
-
-
Data Presentation
Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol
| Starting Material | Catalyst | Major Product | Minor Product(s) | Typical Ratio (Major:Minor) | Reference |
| cis/trans-2-methylcyclohexanol | H₃PO₄ | 1-methylcyclohexene | 3-methylcyclohexene | 75% : 25% | [3] |
| cis/trans-2-methylcyclohexanol | H₂SO₄ | 1-methylcyclohexene | 3-methylcyclohexene | ~4 : 1 | [16] |
| 2-methylcyclohexanol (Fraction 1) | H₃PO₄ | 1-methylcyclohexene | 3-methylcyclohexene | 77.18% : 2.33% | [9] |
| 2-methylcyclohexanol (Fraction 2) | H₃PO₄ | 1-methylcyclohexene | 3-methylcyclohexene | 54.78% : 30.78% | [9] |
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
This protocol outlines the general procedure for the dehydration of this compound using an acid catalyst, followed by purification and analysis of the products.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation apparatus (distilling head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound and a few boiling chips.
-
Carefully add the concentrated acid catalyst to the flask. Swirl gently to mix.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed flask as the receiver.
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently using a heating mantle.
-
Control the heating to maintain a distillation temperature below 115°C to selectively distill the alkene products.
-
Continue the distillation until no more product is collected or only a small amount of residue remains in the distilling flask.
-
-
Workup and Purification:
-
Transfer the cooled distillate to a separatory funnel.
-
Wash the distillate sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure from CO2 evolution.
-
Saturated sodium chloride (brine) solution to remove dissolved water.
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.
-
-
Product Isolation and Analysis:
-
Carefully decant or filter the dried organic liquid into a clean, pre-weighed vial.
-
Determine the mass of the final product and calculate the percent yield.
-
Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of the different alkene isomers.
-
(Optional) Confirm the presence of alkenes using the bromine or potassium permanganate test.
-
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uwosh.edu [uwosh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 9. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. homework.study.com [homework.study.com]
- 11. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
Technical Support Center: Optimizing Reaction Conditions for cis-2-Methylcyclohexanol Esterification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the esterification of cis-2-Methylcyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound, providing potential causes and recommended solutions.
Q1: Why is the yield of my cis-2-methylcyclohexyl acetate (B1210297) unexpectedly low?
A1: Low yields in the Fischer esterification of this compound can arise from several factors:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the ester yield.[1][2]
-
Steric Hindrance: The methyl group on the cyclohexane (B81311) ring in the cis position presents significant steric hindrance, which can slow down the rate of reaction compared to less hindered alcohols.[1]
-
Incomplete Reaction: The reaction may not have reached equilibrium within the allotted time due to the aforementioned steric hindrance or suboptimal reaction conditions.
-
Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate.
-
Loss During Work-up: The product may be lost during the extraction and purification steps.
Recommended Solutions:
-
Water Removal: To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2]
-
Excess Reagent: Use a large excess of one of the reactants, typically the less expensive one (e.g., acetic acid), to shift the equilibrium towards the ester.[3]
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed for a longer duration if necessary.
-
Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used. For sterically hindered alcohols, a slightly higher catalyst concentration might be beneficial.
-
Careful Work-up: To minimize product loss during extraction, ensure complete phase separation and perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can help reduce the solubility of the ester in the aqueous phase.[4]
Q2: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?
A2: The slow reaction rate is often attributed to the steric hindrance of this compound.[5] To accelerate the reaction:
-
Increase Temperature: Raising the reaction temperature will increase the reaction rate. Typically, the reaction is carried out at the reflux temperature of the solvent.
-
Choice of Catalyst: While common Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, exploring solid acid catalysts like Amberlyst-15 or other Lewis acids could offer rate enhancements and easier separation.[6]
-
Alternative Esterification Methods: For particularly stubborn reactions, consider alternative methods that are less sensitive to steric hindrance, such as the Steglich esterification which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[7]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A common side product in the acid-catalyzed reaction of alcohols is the corresponding alkene, formed via a dehydration reaction. In the case of this compound, this can lead to the formation of 1-methylcyclohexene and 3-methylcyclohexene.[8][9] A patent also indicates that 2-tetrahydrotoluene can be a byproduct.[5]
To minimize side product formation:
-
Control Temperature: While higher temperatures increase the esterification rate, excessively high temperatures can favor the dehydration side reaction. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation. A patent for the synthesis of 2-methylcyclohexyl acetate suggests a staged temperature profile, starting at 100-105°C and gradually increasing to 122-124°C.[5]
-
Use a Milder Catalyst: If dehydration is a significant issue, consider using a milder acid catalyst.
Q4: What is the best way to purify the final product, cis-2-methylcyclohexyl acetate?
A4: A standard work-up and purification procedure for Fischer esterification involves the following steps:
-
Cool the reaction mixture: Allow the reaction to cool to room temperature.
-
Extraction: Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with:
-
Water: To remove the excess alcohol (if not used as the solvent).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize the acid catalyst and any unreacted carboxylic acid. Perform this wash carefully as CO₂ evolution can cause pressure buildup in the separatory funnel.[3]
-
Brine (saturated NaCl solution): To remove residual water from the organic layer.[3]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude ester by distillation to separate it from any remaining starting materials or high-boiling impurities.[3]
Data Presentation
The following tables summarize quantitative data for the esterification of 2-methylcyclohexanol, providing a comparison of different reaction conditions.
Table 1: Comparison of Catalysts for the Esterification of 2-Methylcyclohexanol with Acetic Acid
| Catalyst | Molar Ratio (Alcohol:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaHSO₄ | 1:3 | Cyclohexane | Reflux | Not Specified | 93.73 | [10] |
| NaHSO₄ | 1:2 | Cyclohexane | Reflux | Not Specified | 93 | [10] |
| H₂SO₄ | Not Specified | Not Specified | Not Specified | Not Specified | Similar to NaHSO₄ | [10] |
| Sulfonic Acid Cation Exchange Resin | 1:1.2 - 1.5 | Solvent-free | 80 - 150 | 2 - 3 | High | [11] |
Table 2: Influence of Reactant Ratio on Ester Yield
| Reactant | Molar Ratio (Alcohol:Acid) | Catalyst | Yield (%) | Reference |
| 2-Methylcyclohexanol | 1:3 | NaHSO₄ | 93.73 | [10] |
| 2-Methylcyclohexanol | 1:2 | NaHSO₄ | 93 | [10] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid using Sulfuric Acid
This protocol is a general procedure for the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an excess of glacial acetic acid (e.g., 2-3 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the alcohol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. To drive the reaction to completion, a Dean-Stark trap can be incorporated to remove the water formed.[2]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by fractional distillation.
-
Visualizations
Experimental Workflow for Esterification
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. Solved What is the major product and side product of the | Chegg.com [chegg.com]
- 10. globethesis.com [globethesis.com]
- 11. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Preventing isomerization during 2-methylcyclohexanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylcyclohexanol (B165396). Our focus is to help you prevent unwanted isomerization and other side reactions to achieve your desired product with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during reactions of 2-methylcyclohexanol?
A1: The most common isomers arise from dehydration reactions, which proceed through a carbocation intermediate. These include 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[1][2] Oxidation reactions, if not controlled, can sometimes lead to epimerization at the carbon bearing the hydroxyl group. Substitution reactions, depending on the mechanism (SN1 vs. SN2), can either retain, invert, or racemize the stereochemistry at C-1 and C-2.
Q2: How can I favor the formation of the thermodynamically more stable alkene (1-methylcyclohexene) during dehydration?
A2: To favor the thermodynamically more stable product (Zaitsev's rule), you should use reaction conditions that allow for equilibrium to be established.[1][3] This typically involves:
-
Using a strong, less-coordinating acid like phosphoric acid or sulfuric acid.
-
Employing higher reaction temperatures.
-
Allowing for a longer reaction time.[1]
These conditions facilitate the reversible formation of carbocations, allowing the reaction to proceed to the most stable alkene product.[1]
Q3: Is it possible to selectively form the kinetically favored alkene (3-methylcyclohexene)?
A3: Yes, formation of the kinetic product, 3-methylcyclohexene, can be favored by using conditions that do not allow for easy carbocation rearrangement or equilibration.[4] This can be achieved by:
-
Using a bulkier base with a tosylated or mesylated alcohol, which favors an E2 mechanism.
-
Employing milder reaction conditions (lower temperature and shorter reaction time) with a dehydrating agent like POCl₃ in pyridine.[5]
Q4: I am trying to oxidize 2-methylcyclohexanol to 2-methylcyclohexanone. What are the best practices to avoid side reactions?
A4: To cleanly oxidize 2-methylcyclohexanol to the corresponding ketone, it is crucial to use an oxidizing agent that does not involve acidic conditions that could promote dehydration and subsequent isomerization. Recommended methods include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures and is known for its mildness and high yields.[6]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a mild and selective oxidizing agent for primary and secondary alcohols.
-
Pyridinium Chlorochromate (PCC): PCC is another mild oxidant that can effectively convert 2-methylcyclohexanol to the ketone without significant side reactions.
It is important to use anhydrous conditions, as the presence of water with some oxidizing agents (like Jones reagent) can lead to the formation of byproducts.[7]
Q5: How can I achieve a stereospecific substitution of the hydroxyl group in 2-methylcyclohexanol?
A5: For a stereospecific substitution, particularly with inversion of configuration, the Mitsunobu reaction is a highly effective method.[8][9] This reaction proceeds via an SN2 mechanism, which avoids carbocation intermediates and thus prevents skeletal rearrangements and loss of stereochemical integrity.[8] The key is to use a suitable nucleophile (e.g., a carboxylic acid to form an ester) along with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Troubleshooting Guides
Dehydration Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired alkene. | 1. Incomplete reaction. 2. Loss of volatile product during distillation. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature slightly. 2. Ensure the distillation apparatus is properly sealed and the collection flask is adequately cooled. 3. Monitor the reaction temperature closely to ensure it is within the optimal range for the specific acid catalyst used. |
| Product is a mixture of multiple isomers (1-methylcyclohexene, 3-methylcyclohexene, methylenecyclohexane). | 1. Reaction conditions allow for both kinetic and thermodynamic control. 2. Carbocation rearrangement. | 1. To favor the thermodynamic product (1-methylcyclohexene), use higher temperatures and longer reaction times.[1] 2. To favor the kinetic product (3-methylcyclohexene), consider converting the alcohol to a good leaving group (e.g., tosylate) and using a bulky base for an E2 elimination.[5] |
| Formation of a significant amount of methylenecyclohexane. | This isomer arises from a 1,2-hydride shift to form a more stable tertiary carbocation, followed by deprotonation of the methyl group.[2] This is more likely with stronger acids like sulfuric acid and at higher temperatures.[10] | To minimize its formation, use a milder acid like phosphoric acid and maintain the lowest effective reaction temperature.[11] |
| Polymerization or charring of the reaction mixture. | Use of a strong, oxidizing acid like concentrated sulfuric acid at high temperatures.[12] | Use phosphoric acid, which is less oxidizing.[12] Ensure even heating and avoid overheating the reaction mixture. |
Oxidation Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-methylcyclohexanone. | 1. Incomplete reaction. 2. Decomposition of the product under harsh conditions. 3. (Swern) Formation of byproducts if temperature is not controlled.[6] | 1. Ensure the correct stoichiometry of the oxidizing agent. 2. Use a milder oxidizing agent like DMP or perform the reaction at the recommended temperature (e.g., -78 °C for Swern oxidation).[6] 3. Strictly maintain low temperatures during the Swern oxidation. |
| Formation of acidic byproducts (e.g., carboxylic acids). | Over-oxidation, particularly with strong, aqueous oxidizing agents like Jones reagent (CrO₃/H₂SO₄/acetone). | Use an anhydrous oxidizing agent such as PCC or perform a Swern or DMP oxidation. |
| Epimerization at the alpha-carbon to the carbonyl. | (Swern) The use of a strong, non-bulky base like triethylamine (B128534) can sometimes cause epimerization.[13] | Use a bulkier base like diisopropylethylamine (DIPEA) to minimize this side reaction.[13] |
| Unpleasant odor from the reaction. | (Swern) Formation of dimethyl sulfide (B99878) (DMS).[6] | Perform the reaction in a well-ventilated fume hood. Quench the reaction and rinse glassware with an oxidizing agent like bleach to oxidize DMS to odorless dimethyl sulfoxide (DMSO).[13] |
Substitution Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the substituted product. | 1. Poor nucleophilicity of the incoming group. 2. Steric hindrance around the reaction center. 3. (Mitsunobu) Incomplete activation of the alcohol. | 1. Ensure the pKa of the nucleophile is appropriate for the reaction conditions (for Mitsunobu, generally < 13). 2. For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. 3. Ensure the correct stoichiometry of PPh₃ and DEAD/DIAD. |
| Loss of stereochemical integrity (racemization). | The reaction is proceeding through an SN1 mechanism involving a carbocation intermediate. | To ensure stereochemical inversion, use a reaction that proceeds via an SN2 mechanism, such as the Mitsunobu reaction.[8][9] |
| Formation of elimination byproducts. | The nucleophile is acting as a base, or the reaction conditions favor elimination. | Use a non-basic nucleophile if possible. For reactions involving converting the alcohol to a leaving group first, use a non-hindered base and a polar aprotic solvent to favor SN2 over E2. |
Data Presentation
Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol under Different Conditions
| Catalyst | Temperature (°C) | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | Methylenecyclohexane (%) | Reference |
| 85% H₃PO₄ | 150-160 | ~75 | ~25 | Trace | [14] |
| 9M H₂SO₄ | 140-150 | ~68 | ~32 | Not Reported | [15] |
| 60% H₂SO₄ | 78-80 | Variable over time | Variable over time | Present | [16][17] |
Note: Product ratios can be influenced by reaction time and the specific experimental setup.
Experimental Protocols
Protocol 1: Dehydration of 2-Methylcyclohexanol to Favor 1-Methylcyclohexene (Thermodynamic Control)
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reagents: To the round-bottom flask, add 10 mL of 2-methylcyclohexanol and 5 mL of 85% phosphoric acid.[11] Add a few boiling chips.
-
Reaction: Heat the mixture gently. The product alkenes will begin to distill.[2]
-
Distillation: Collect the distillate that boils below 120°C. The receiving flask can be cooled in an ice bath to minimize the loss of the volatile products.[2]
-
Workup: Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or calcium chloride.
-
Analysis: Analyze the product mixture by gas chromatography (GC) to determine the ratio of the different alkene isomers.[18]
Protocol 2: Oxidation of 2-Methylcyclohexanol to 2-Methylcyclohexanone using Swern Oxidation
-
Apparatus Setup: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is required. The reaction must be carried out under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Addition of Alcohol: After stirring for 15 minutes, slowly add a solution of 2-methylcyclohexanol (1.0 eq) in DCM, again keeping the temperature below -60 °C.
-
Addition of Base: Stir the mixture for 30 minutes, then add triethylamine (5.0 eq).
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench by adding water.
-
Workup: Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.
Visualizations
Caption: Dehydration pathways of 2-methylcyclohexanol.
Caption: Kinetic vs. Thermodynamic control in dehydration.
Caption: General experimental workflow for 2-methylcyclohexanol reactions.
References
- 1. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 2. youtube.com [youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. uwosh.edu [uwosh.edu]
- 15. 2-Methylcyclohexanol Dehydration - 644 Words | Bartleby [bartleby.com]
- 16. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 17. researchgate.net [researchgate.net]
- 18. ukessays.com [ukessays.com]
Technical Support Center: Scaling Up Cis-2-Methylcyclohexanol Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scale-up of cis-2-Methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method for producing this compound is the stereoselective reduction of 2-methylcyclohexanone (B44802). This is often achieved using hydride-donating reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and relatively safe choice for this transformation.[1][2][3] The stereoselectivity of the reduction is a key factor, favoring the formation of the cis isomer.
Q2: How can I determine the ratio of cis- and trans-2-Methylcyclohexanol in my product mixture?
A2: The ratio of cis to trans isomers can be reliably determined using ¹H NMR spectroscopy. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) exhibits distinct chemical shifts for each isomer. By integrating the signals corresponding to the carbinol protons of the cis and trans isomers, their relative ratio in the mixture can be calculated.[2][3]
Q3: What are the primary side products I should be aware of during the synthesis and workup?
A3: The primary side products often arise from the dehydration of the 2-methylcyclohexanol (B165396) product, which can occur under acidic conditions, potentially during workup if an acid quench is too strong or if the reaction is heated for prolonged periods in the presence of Lewis acids. This dehydration leads to the formation of alkene isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene. Incomplete reduction of the starting material will result in the presence of 2-methylcyclohexanone in the final product.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is also flammable. It should be handled in a well-ventilated area away from ignition sources. The solvents typically used, such as methanol (B129727) and dichloromethane (B109758), are volatile and have associated health risks, so they should also be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Issue 1: Low Yield of 2-Methylcyclohexanol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 2-methylcyclohexanone starting material. - Extend Reaction Time: If the reaction has stalled, consider extending the reaction time. - Increase Reducing Agent Equivalents: The sodium borohydride may have decomposed due to moisture. Consider adding a slight excess of the reducing agent. |
| Product Loss During Workup | - Inefficient Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. - Emulsion Formation: If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to break it. - Volatilization of Product: Avoid excessive heating during solvent removal (rotoevaporation) as 2-methylcyclohexanol has some volatility. |
| Side Reactions | - Dehydration: Avoid strongly acidic conditions during workup. Use a mild quenching agent like saturated ammonium (B1175870) chloride solution. |
Issue 2: Poor Selectivity (Low cis:trans Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - Lower the Reaction Temperature: Running the reduction at lower temperatures (e.g., 0 °C or -78 °C) often enhances the stereoselectivity in favor of the cis isomer by favoring the kinetic product. |
| Choice of Reducing Agent | - Consider a Bulky Reducing Agent: While NaBH₄ is common, sterically bulkier reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can provide higher cis-selectivity. However, these reagents are often more hazardous and require stricter anhydrous conditions. |
| Solvent Effects | - Solvent Optimization: The choice of solvent can influence the stereochemical outcome. Protic solvents like methanol or ethanol (B145695) are commonly used with NaBH₄. Experimenting with different solvents may improve selectivity. |
Issue 3: Challenges in Scaling Up Production
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | - Exothermic Reaction: The reduction of ketones is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use an ice bath or a cooling mantle to maintain the desired reaction temperature. - Controlled Reagent Addition: Add the reducing agent portion-wise or as a solution via a dropping funnel to control the rate of reaction and heat generation.[4] |
| Inefficient Mixing | - Mechanical Stirring: For larger volumes, a magnetic stir bar may not be sufficient. Use an overhead mechanical stirrer to ensure homogeneous mixing of the reactants.[4] |
| Maintaining Stereoselectivity | - Consistent Conditions: Ensure that the optimized conditions from the small-scale reaction (temperature, addition rate, stirring speed) are maintained as closely as possible during scale-up to preserve the desired stereoselectivity. |
| Purification at Scale | - Distillation: Fractional distillation can be used to purify the product, but care must be taken to avoid thermal decomposition or dehydration. Vacuum distillation is recommended to lower the boiling point. - Chromatography: For high-purity requirements, column chromatography may be necessary, but this can be challenging and costly at larger scales. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 2-Methylcyclohexanol
| Reducing Agent | Typical Solvent | Reaction Temperature (°C) | Typical Yield (%) | Typical cis:trans Ratio | Notes |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 to 25 | 80-95 | ~4:1 to 5:1 | Common, safe, and cost-effective. Selectivity is moderate. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 to 25 | 90-98 | ~3:1 to 4:1 | Highly reactive and less selective for cis. Reacts violently with water. |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | >90 | >95:5 | Offers high cis-selectivity due to its steric bulk. Requires strict anhydrous conditions. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | 25 | >95 | Varies, can favor cis | Greener alternative, but may require specialized high-pressure equipment. |
Table 2: Physical Properties of 2-Methylcyclohexanol Isomers
| Property | This compound | trans-2-Methylcyclohexanol |
| Boiling Point | ~165 °C | ~166-168 °C |
| Density | ~0.930 g/mL at 25 °C | ~0.924 g/mL at 25 °C |
| ¹H NMR (Carbinol Proton, ppm) | ~3.8-4.0 (multiplet) | ~3.3-3.5 (multiplet) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Stereoselective Reduction of 2-Methylcyclohexanone
Caption: Stereoselective reduction of 2-methylcyclohexanone to this compound.
References
Technical Support Center: Synthesis of Substituted Cyclohexanols
Welcome to the Technical Support Center for the synthesis of substituted cyclohexanols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges in this critical area of organic synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Stereoselectivity Issues
Q1: My reduction of a 4-substituted cyclohexanone (B45756) is not giving the desired stereoisomer. How can I control the stereochemical outcome?
A1: The stereochemical outcome of cyclohexanone reductions is primarily dictated by the steric bulk of the reducing agent and the steric environment of the ketone. Hydride attack can occur from either the axial or equatorial face of the cyclohexanone ring.
-
For the equatorial alcohol (axial attack): Use a sterically small hydride reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents preferentially approach from the less hindered axial face, especially in substrates with a large equatorial substituent, to avoid steric clash with the substituent.
-
For the axial alcohol (equatorial attack): Employ a bulky reducing agent such as L-Selectride® or K-Selectride®. The large size of these reagents favors attack from the more open equatorial face, leading to the formation of the axial alcohol.[1][2]
Q2: I am observing a nearly 1:1 mixture of diastereomers in the reduction of my substituted cyclohexanone. What factors could be leading to this lack of selectivity?
A2: A lack of stereoselectivity can arise from several factors:
-
Substituent Size: If the substituents on the cyclohexanone ring are not large enough to create a significant steric bias between the axial and equatorial faces, a mixture of products can be expected.
-
Reaction Temperature: While not always the dominant factor, temperature can influence the transition state energies of the two attack pathways. Running the reaction at very low temperatures can sometimes enhance selectivity.
-
Reagent Choice: Using a reducing agent of intermediate steric bulk might not provide a strong preference for either axial or equatorial attack.
Consider using a more sterically demanding reducing agent or a chiral reducing agent if high diastereoselectivity is required.
Grignard and Organometallic Reactions
Q3: My Grignard reaction with a substituted cyclohexanone is giving a very low yield of the desired tertiary alcohol. What are the common causes for this?
A3: Low yields in Grignard reactions with cyclohexanones are frequently due to two main side reactions: enolization and reduction.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones and bulky Grignard reagents. To minimize enolization, use a less hindered Grignard reagent if possible and carry out the reaction at low temperatures.
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the reagent.[3]
Q4: I am trying to add an alkyl group to an unsymmetrical cyclohexanone, but I am getting a mixture of regioisomers. How can I control the regioselectivity of enolate formation?
A4: The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control.
-
Kinetic Enolate: The less substituted enolate is formed faster. To favor the kinetic product, use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[1]
-
Thermodynamic Enolate: The more substituted, and therefore more stable, enolate is favored under conditions that allow for equilibration. Use a weaker base (e.g., sodium ethoxide) at higher temperatures to favor the thermodynamic product.
Protecting Group Strategies
Q5: I have a molecule with both a ketone and another sensitive functional group (e.g., an ester or another alcohol). How can I selectively perform a reaction on the cyclohexanol (B46403) moiety?
A5: This requires a protecting group strategy. The choice of protecting group depends on the stability of the group to the reaction conditions planned for the other functional group.
-
Protecting the Ketone: Ketones can be protected as acetals or ketals, which are stable to bases and nucleophiles. A common method is to react the ketone with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst.[4][5] The protecting group can be removed later with aqueous acid.
-
Protecting the Alcohol: If you are starting with a diol and wish to selectively react one alcohol, you can use protecting groups that can be selectively introduced and removed. For example, silyl (B83357) ethers (e.g., TBDMS) are common for protecting alcohols and are stable to a wide range of conditions but can be removed with fluoride (B91410) ions.
Data Presentation
Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylcyclohexanone (B146137)
| Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |
| NaBH₄ | Methanol (B129727) | Room Temp | trans-4-tert-butylcyclohexanol | 2.4:1 (trans:cis) | [2] |
| NaBH₄ | Ethanol | Not Specified | trans-4-tert-butylcyclohexanol | 88:12 (trans:cis) | [6] |
| LiAlH₄ | Not Specified | Not Specified | trans-4-tert-butylcyclohexanol | 9.5:1 (trans:cis) | [2] |
| L-Selectride® | THF | Not Specified | cis-4-tert-butylcyclohexanol | 1:20 (trans:cis) | [2] |
| L-Selectride® | THF | Not Specified | cis-4-tert-butylcyclohexanol | 8:92 (trans:cis) | [6] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone
A. Reduction with Sodium Borohydride (favoring the trans-isomer) [2]
-
To a 5 mL conical vial equipped with an air condenser and a magnetic stir bar, add 4-tert-butylcyclohexanone (202 mg, 1.31 mmol).
-
Add methanol (2.0 mL) and stir until the ketone is fully dissolved.
-
Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the vial.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product ratio by ¹H NMR or GC.
B. Reduction with L-Selectride® (favoring the cis-isomer) [1]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylcyclohexanone (1.94 mmol) in 3 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate, dry flask, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF.
-
Cool the L-Selectride® solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of the ketone to the L-Selectride® solution via syringe.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 1.5 mL of 80% ethanol, followed by 1 mL of 6 M NaOH and 1.2 mL of 30% H₂O₂ (caution: exothermic).
-
Extract the product with diethyl ether, wash the organic layer with saturated aqueous Na₂CO₃ and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product ratio by ¹H NMR or GC.
Protocol 2: Grignard Reaction of 2-Methylcyclohexanone (B44802) with Methylmagnesium Bromide[2]
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add enough anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromomethane (B36050) (1.1 equivalents) in anhydrous diethyl ether to initiate and sustain the reaction. After the addition is complete, stir for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C. Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography and determine the diastereomeric ratio by GC or ¹H NMR.
Visualizations
References
Technical Support Center: Enhancing Stereoselectivity in 2-Methylcyclohexanol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of 2-methylcyclohexanol (B165396). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of 2-methylcyclohexanol?
A1: The two main strategies for achieving stereoselectivity in the synthesis of 2-methylcyclohexanol are the diastereoselective reduction of 2-methylcyclohexanone (B44802) and the hydroboration-oxidation of 1-methylcyclohexene. The choice of method depends on the desired stereoisomer (cis or trans) and whether control of chirality is required.
Q2: How can I control the diastereoselectivity (cis/trans ratio) in the reduction of 2-methylcyclohexanone?
A2: The diastereoselectivity of the reduction of 2-methylcyclohexanone is primarily influenced by the steric bulk of the reducing agent. Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to attack from the less hindered axial face, leading to the thermodynamically more stable trans-2-methylcyclohexanol (B1360119).[1][2] Conversely, bulky reducing agents, such as L-Selectride®, favor attack from the more hindered equatorial face, resulting in the formation of the kinetically favored cis-2-methylcyclohexanol.[1][3]
Q3: I am observing a low trans:cis ratio in my reduction of 2-methylcyclohexanone. How can I increase the yield of the trans isomer?
A3: To favor the formation of trans-2-methylcyclohexanol, you should use a sterically unhindered reducing agent. Sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice.[1][2] The reaction generally yields the trans isomer as the major product, often with a diastereomeric ratio of around 85:15 (trans:cis).[2] To further enhance the formation of the thermodynamic product, allowing the reaction to proceed for a sufficient duration at a moderate temperature is recommended.
Q4: How can I synthesize predominantly this compound?
A4: For the preferential synthesis of this compound, a sterically demanding reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is highly effective for this purpose. Due to its large size, it attacks the carbonyl group from the less sterically hindered equatorial face, leading to the axial alcohol, which is the cis isomer. This method can yield the cis isomer with very high diastereoselectivity (>98:2 cis:trans).[4]
Q5: What is the best method to obtain enantiomerically pure 2-methylcyclohexanol?
A5: To obtain a specific enantiomer of 2-methylcyclohexanol, an enantioselective reduction of 2-methylcyclohexanone is necessary. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful and widely used method for this purpose.[5][6][7] This reaction can provide high enantiomeric excess (ee) of either the (1R, 2S) or (1S, 2R) enantiomer depending on the chirality of the catalyst used.[5][6]
Q6: How can I synthesize trans-2-methylcyclohexanol from an alkene precursor?
A6: The hydroboration-oxidation of 1-methylcyclohexene is an excellent method for the synthesis of trans-2-methylcyclohexanol. This two-step reaction proceeds via a syn-addition of the borane to the double bond, followed by oxidation with retention of configuration, resulting in the anti-Markovnikov addition of water and the formation of the trans product.[8]
Q7: How can I improve the stereoselectivity of the hydroboration-oxidation of 1-methylcyclohexene?
A7: To enhance the regioselectivity and stereoselectivity of the hydroboration-oxidation, it is recommended to use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[9][10] The bulkiness of 9-BBN increases the preference for addition to the less substituted carbon of the double bond and enhances the diastereoselectivity of the subsequent oxidation to the trans alcohol.[9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of 2-Methylcyclohexanone
| Symptom | Possible Cause | Suggested Solution |
| Unexpectedly low trans:cis ratio with NaBH₄ | Reaction temperature was too low, favoring kinetic control. | Increase the reaction temperature slightly (e.g., from 0 °C to room temperature) to favor the formation of the more stable thermodynamic product. |
| The solvent used was aprotic. | Use a protic solvent such as methanol or ethanol, which can participate in the reaction mechanism and influence stereoselectivity. | |
| Unexpectedly low cis:trans ratio with L-Selectride® | Reaction temperature was too high, allowing for equilibration to the thermodynamic product. | Perform the reaction at a low temperature, typically -78 °C, to ensure kinetic control.[1] |
| The L-Selectride® reagent may have degraded. | Use a fresh bottle of L-Selectride® or titrate the solution to determine its exact molarity. | |
| Inconsistent diastereomeric ratios between batches | The reaction conditions (temperature, addition rate of reagent) are not being precisely controlled. | Standardize the experimental protocol, ensuring consistent temperature control and a slow, controlled addition of the reducing agent. |
Issue 2: Low Enantioselectivity in the CBS Reduction of 2-Methylcyclohexanone
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) | The chiral CBS catalyst is inactive or has decomposed. | Use a fresh batch of the CBS catalyst. Ensure that it has been stored under an inert atmosphere and protected from moisture. |
| The presence of water or other impurities in the reaction. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[7] | |
| The reaction temperature is not optimal. | Optimize the reaction temperature. In many cases, lower temperatures lead to higher enantioselectivity.[7] | |
| An uncatalyzed background reaction is occurring. | Slowly add the borane reducing agent to the mixture of the ketone and the catalyst to minimize the uncatalyzed reduction. |
Data Presentation
Table 1: Diastereoselectivity of 2-Methylcyclohexanone Reduction with Various Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Major Isomer | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | trans | ~15:85 | [2][4] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 0 to RT | trans | ~10:90 | [4] |
| L-Selectride® | Tetrahydrofuran (B95107) (THF) | -78 | cis | >98:2 | [4] |
| Lithium and FeCl₂·4H₂O | Tetrahydrofuran (THF) | Room Temp. | trans | High selectivity for the equatorial alcohol | [11] |
Table 2: Stereoselectivity of Hydroboration-Oxidation of 1-Methylcyclohexene
| Borane Reagent | Key Feature | Expected Major Product | Stereoselectivity | Reference |
| Borane-THF (BH₃·THF) | Less sterically hindered | trans-2-Methylcyclohexanol | Good | [8] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Highly sterically hindered | trans-2-Methylcyclohexanol | Excellent regio- and stereoselectivity | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of trans-2-Methylcyclohexanol via Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Be cautious as the reaction is exothermic and produces hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Add a dilute HCl solution to neutralize the excess base.
-
Extraction: Extract the product with diethyl ether or dichloromethane (B109758) (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure trans-2-methylcyclohexanol.
Protocol 2: Synthesis of this compound via L-Selectride® Reduction
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and then 30% hydrogen peroxide to oxidize the borane byproducts.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by flash column chromatography to yield pure this compound.[1]
Protocol 3: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 9-BBN (0.5 M in THF, 1.1 eq).
-
Addition of Alkene: Add 1-methylcyclohexene (1.0 eq) dropwise to the stirred 9-BBN solution at room temperature.
-
Reaction (Hydroboration): Stir the reaction mixture at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add ethanol, followed by a 6 M aqueous solution of sodium hydroxide, and then 30% hydrogen peroxide dropwise.
-
Reaction (Oxidation): Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain pure trans-2-methylcyclohexanol.
Visualizations
Caption: Workflow for the diastereoselective reduction of 2-methylcyclohexanone.
References
- 1. benchchem.com [benchchem.com]
- 2. odinity.com [odinity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
cis-2-Methylcyclohexanol stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, as it is sensitive to air.[1] The storage temperature should ideally be maintained below 15°C in a dark place.[3] Containers should be kept tightly sealed to prevent exposure to moisture and atmospheric oxygen.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, a secondary alcohol, is oxidation.[3][4] Exposure to air, especially in the presence of light or heat, can lead to its oxidation to form 2-methylcyclohexanone (B44802).[4]
Q3: What are the signs of degradation in my this compound sample?
A3: Degradation of this compound may not always be visually apparent. However, a change in color or the appearance of a sweet, ketone-like odor could indicate the formation of 2-methylcyclohexanone. The most reliable method to assess degradation is through analytical techniques such as Gas Chromatography (GC) to check for impurities.
Q4: Is this compound sensitive to light?
Q5: Is this compound hygroscopic?
A5: There is no specific data indicating that this compound is highly hygroscopic. However, like many alcohols, it can absorb moisture from the atmosphere. Therefore, it is crucial to store it in tightly sealed containers in a dry environment to maintain its integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the purity of your sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Compare the chromatogram to a reference standard or a new batch of the compound. |
| Appearance of a new peak in the GC chromatogram | Oxidation of this compound to 2-methylcyclohexanone. | Confirm the identity of the new peak by comparing its retention time with a 2-methylcyclohexanone standard. If confirmed, the sample has degraded and should be discarded. |
| Change in physical appearance (e.g., color) | Potential contamination or significant degradation. | Do not use the sample. Dispose of it according to your institution's safety protocols and obtain a fresh batch. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | <15°C, in a cool, dark place | [3] |
| Known Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides | [2] |
| Primary Degradation Product | 2-methylcyclohexanone | [4] |
| Air Sensitivity | Yes, store under inert gas | [1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
Objective: To determine the purity of a this compound sample and identify the presence of the primary degradation product, 2-methylcyclohexanone.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary column suitable for alcohol analysis (e.g., DB-624 or similar)
-
Helium or Nitrogen as carrier gas
-
This compound sample
-
2-methylcyclohexanone standard
-
Anhydrous ethanol (B145695) (for sample dilution)
-
Autosampler vials with caps
Methodology:
-
Standard Preparation: Prepare a standard solution of 2-methylcyclohexanone in anhydrous ethanol at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Dilute the this compound sample in anhydrous ethanol to a concentration suitable for GC analysis (e.g., 10 mg/mL).
-
GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/minute
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the 2-methylcyclohexanone standard to determine its retention time.
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram. The purity of this compound can be calculated based on the peak area percentage. The presence of a peak at the retention time of the 2-methylcyclohexanone standard indicates degradation.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of cis- and trans-2-Methylcyclohexanol
In the realm of organic chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in dictating its chemical reactivity. This guide provides a detailed comparison of the reactivity of cis- and trans-2-methylcyclohexanol (B1360119) in three common organic reactions: dehydration, oxidation, and esterification. The distinct orientations of the hydroxyl and methyl groups in these diastereomers lead to significant differences in reaction rates and product distributions, a concept of critical importance to researchers, scientists, and professionals in drug development.
Dehydration: A Tale of Two Mechanisms
The acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) to form a mixture of alkenes is a classic example of how stereochemistry governs reaction pathways. The two primary products are the more substituted and thermodynamically stable 1-methylcyclohexene (Zaitsev's product) and the less substituted 3-methylcyclohexene. The reactivity of the cis and trans isomers in this reaction is notably different, a phenomenon that gives rise to the "Evelyn effect," where the product ratio changes over the course of the reaction.
-
cis-2-Methylcyclohexanol: Poised for a Faster Exit. In its most stable chair conformation, the hydroxyl group in this compound can readily adopt an axial position, which allows for an anti-periplanar arrangement with a neighboring axial hydrogen. This geometry is ideal for a concerted E2 (elimination, bimolecular) mechanism, leading to a significantly faster reaction rate. Some studies suggest that the dehydration of the cis isomer is approximately 30 times faster than that of the trans isomer. While the reaction can also proceed through an E1 (elimination, unimolecular) pathway, the E2 character is more pronounced for the cis isomer.
-
trans-2-Methylcyclohexanol: A More Deliberate Departure. The most stable conformation of trans-2-methylcyclohexanol places both the hydroxyl and methyl groups in equatorial positions. To achieve the anti-periplanar geometry required for an E2 elimination, the ring must flip to a less stable conformation where both groups are axial. This energetic barrier makes the E2 pathway less favorable. Consequently, the trans isomer predominantly reacts through the E1 mechanism, which involves the formation of a carbocation intermediate. This process is generally slower than the E2 pathway favored by the cis isomer.
Quantitative Data: Product Distribution in Dehydration
The differing reaction rates and mechanisms of the cis and trans isomers lead to a change in the product distribution over time when a mixture of the isomers is dehydrated. This is known as the Evelyn effect. Initially, the faster-reacting cis-isomer is consumed, leading to a product mixture that reflects its preferred reaction pathway. As the reaction progresses, the slower-reacting trans-isomer is consumed, altering the overall product ratio.
| Reactant | Condition | Major Product | Minor Product(s) | Reference |
| This compound | Acid-Catalyzed Dehydration | 1-Methylcyclohexene | 3-Methylcyclohexene | [1] |
| trans-2-Methylcyclohexanol | Acid-Catalyzed Dehydration | 1-Methylcyclohexene, 3-Methylcyclohexene, 4-Methylcyclohexene, 1-Ethylcyclopentene | [1] | |
| Mixture of cis- and trans-2-Methylcyclohexanol | Acid-Catalyzed Dehydration (Fraction 1) | 1-Methylcyclohexene (77.18%) | 3-Methylcyclohexene (2.33%) | [2] |
| Mixture of cis- and trans-2-Methylcyclohexanol | Acid-Catalyzed Dehydration (Fraction 2) | 1-Methylcyclohexene (54.78%) | 3-Methylcyclohexene (30.78%) | [2] |
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This protocol describes a typical laboratory procedure for the dehydration of a mixture of cis- and trans-2-methylcyclohexanol and subsequent analysis of the products.
Materials:
-
2-Methylcyclohexanol (mixture of cis and trans isomers)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place 2-methylcyclohexanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a simple or fractional distillation apparatus.
-
Heat the mixture to distill the alkene products as they are formed. Collect the distillate in a chilled receiver.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of 1-methylcyclohexene and 3-methylcyclohexene.[3][4]
Oxidation: The Influence of Axial vs. Equatorial Hydroxyl Groups
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The rate of this reaction for cyclic alcohols is highly dependent on the orientation of the hydroxyl group.
-
This compound: A More Reactive Conformation. In the more stable chair conformation of this compound, the hydroxyl group is predominantly in the axial position to minimize steric interactions with the adjacent equatorial methyl group. It is a well-established principle that axial alcohols are generally oxidized at a faster rate than their equatorial counterparts. This is attributed to the relief of steric strain in the transition state of the reaction. The 1,3-diaxial interactions experienced by the axial hydroxyl group are relieved as the carbon atom rehybridizes from sp³ to sp², leading to a lower activation energy.
-
trans-2-Methylcyclohexanol: A Less Hindered, Less Reactive State. Conversely, the most stable conformation of trans-2-methylcyclohexanol has both the hydroxyl and methyl groups in equatorial positions. Equatorial hydroxyl groups are less sterically hindered and therefore more stable. The transition state for the oxidation of an equatorial alcohol does not benefit from the same degree of steric relief as an axial alcohol, resulting in a higher activation energy and a slower reaction rate. For example, in a related system, cis-4-tert-butylcyclohexanol (with an axial hydroxyl group) is oxidized by chromic acid more rapidly than the trans isomer (with an equatorial hydroxyl group).
Quantitative Data: Oxidation Reactivity
| Reactant Conformation | Relative Reactivity | Rationale |
| Axial Hydroxyl (cis-isomer) | Faster | Relief of 1,3-diaxial strain in the transition state |
| Equatorial Hydroxyl (trans-isomer) | Slower | Less steric strain in the ground state, less relief in the transition state |
Experimental Protocol: Competitive Oxidation of 2-Methylcyclohexanol Isomers
A competitive oxidation experiment can be designed to directly compare the relative reactivities of the cis and trans isomers.
Materials:
-
This compound
-
trans-2-Methylcyclohexanol
-
Chromic acid solution (e.g., Jones reagent)
-
Internal standard (e.g., a non-reactive alkane)
-
Gas chromatograph (GC)
Procedure:
-
Prepare a solution containing equimolar amounts of cis- and trans-2-methylcyclohexanol and a known amount of an internal standard in a suitable solvent (e.g., acetone).
-
Initiate the reaction by adding a limiting amount of chromic acid solution.
-
Quench the reaction after a specific time period.
-
Analyze the reaction mixture by GC.
-
By comparing the peak areas of the remaining cis- and trans-2-methylcyclohexanol relative to the internal standard, the relative rate of consumption of each isomer can be determined.
Esterification: A Matter of Steric Hindrance
Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is another reaction where steric factors can influence the rate.
-
This compound: Potential for Increased Hindrance. In its preferred conformation with an axial hydroxyl group, the approach of a bulky acylating agent to the hydroxyl oxygen in this compound could be sterically hindered by the axial hydrogens on the same side of the ring. However, the hydroxyl group can also exist in an equatorial position through ring flipping, which would be more accessible.
-
trans-2-Methylcyclohexanol: A More Accessible Hydroxyl Group. The equatorial hydroxyl group in the stable conformation of trans-2-methylcyclohexanol is generally more sterically accessible to incoming reagents than an axial hydroxyl group. This would suggest that the trans isomer might undergo esterification more readily.
Quantitative Data: Esterification Reactivity
Direct experimental data comparing the esterification rates of cis- and trans-2-methylcyclohexanol were not found in the performed searches. However, the general principle of steric hindrance suggests that the less hindered equatorial hydroxyl group of the trans isomer would react faster.
| Reactant Conformation | Predicted Relative Reactivity | Rationale |
| Axial Hydroxyl (cis-isomer) | Potentially Slower | Steric hindrance from axial hydrogens |
| Equatorial Hydroxyl (trans-isomer) | Potentially Faster | Greater accessibility of the hydroxyl group |
Experimental Protocol: Competitive Esterification of 2-Methylcyclohexanol Isomers
A competitive esterification can be performed to elucidate the relative reactivities of the two isomers.
Materials:
-
This compound
-
trans-2-Methylcyclohexanol
-
Acetic anhydride (B1165640) or another acylating agent
-
A non-nucleophilic base (e.g., pyridine)
-
Internal standard
-
Gas chromatograph (GC)
Procedure:
-
Prepare a solution containing equimolar amounts of cis- and trans-2-methylcyclohexanol and an internal standard in a suitable solvent.
-
Add a limiting amount of the acylating agent and the base.
-
Monitor the reaction over time by taking aliquots and quenching them.
-
Analyze the aliquots by GC to determine the relative consumption of the two alcohol isomers.
Conclusion
The stereochemical differences between cis- and trans-2-methylcyclohexanol lead to distinct reactivities in common organic reactions. In dehydration, the cis isomer reacts faster, primarily through an E2-like mechanism, while the trans isomer undergoes a slower E1 reaction, resulting in a change in product distribution over time. For oxidation, the axial hydroxyl group of the cis isomer is expected to react faster due to the relief of steric strain in the transition state. In esterification, the less sterically hindered equatorial hydroxyl group of the trans isomer is predicted to be more reactive. These comparisons underscore the profound impact of stereochemistry on chemical reactivity, providing valuable insights for reaction design and stereoselective synthesis.
References
Differentiating 2-Methylcyclohexanol Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise differentiation of stereoisomers is a critical aspect of chemical analysis, impacting everything from reaction kinetics and product profiling to pharmacological activity and regulatory compliance. This guide provides an objective comparison of key analytical methods for differentiating the diastereomers (cis and trans) and enantiomers of 2-methylcyclohexanol (B165396), supported by experimental data and detailed protocols.
The spatial arrangement of the methyl and hydroxyl groups on the cyclohexane (B81311) ring in 2-methylcyclohexanol gives rise to both diastereomers (cis and trans) and, due to the presence of two chiral centers, enantiomers for each diastereomer. The choice of analytical technique for their differentiation is contingent on the specific analytical goal, whether it be simple identification, quantification of a diastereomeric mixture, or the resolution of all stereoisomers. This guide explores the utility of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) for this purpose.
Comparative Analysis of Techniques
The selection of an appropriate analytical method is paramount for the successful differentiation and quantification of 2-methylcyclohexanol isomers. Gas Chromatography and ¹H NMR Spectroscopy are particularly well-suited for the analysis of the cis and trans diastereomers, while Chiral HPLC is essential for the separation of the enantiomers. FTIR Spectroscopy serves as a valuable tool for functional group confirmation.
Quantitative Data Summary
The following tables summarize key quantitative data for the differentiation of 2-methylcyclohexanol isomers using various analytical techniques.
Table 1: Gas Chromatography (GC) Data
| Isomer | Kovats Retention Index (Semi-standard non-polar column) | Relative Retention Time |
| cis-2-Methylcyclohexanol | 946[1] | Later eluting |
| trans-2-Methylcyclohexanol (B1360119) | N/A | Earlier eluting |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
| Isomer | Proton at C1 (H-C-OH) Chemical Shift (δ) | Multiplicity & Coupling Constants (J) |
| This compound | ~3.776 ppm[2] | Broad singlet or multiplet with small coupling constants (axial proton) |
| trans-2-Methylcyclohexanol | ~3.05 ppm[3] | Multiplet with large and small coupling constants (equatorial proton) |
Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | Varies with method | >1.5 for baseline separation |
| Enantiomer 2 | Varies with method | >1.5 for baseline separation |
| Enantiomer 3 | Varies with method | >1.5 for baseline separation |
| Enantiomer 4 | Varies with method | >1.5 for baseline separation |
Note: Specific retention times and resolutions for chiral HPLC are highly dependent on the chosen chiral stationary phase, mobile phase, and other chromatographic conditions.
In-Depth Method Analysis
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating the volatile cis and trans isomers of 2-methylcyclohexanol based on differences in their boiling points and interactions with the stationary phase. The trans isomer, with both substituents in equatorial positions in its most stable conformation, is generally less polar and has a lower boiling point, leading to a shorter retention time compared to the cis isomer.
Advantages:
-
Excellent for quantitative analysis of diastereomeric ratios through peak integration.
-
High resolution and sensitivity.
-
Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.
Limitations:
-
Does not differentiate between enantiomers unless a chiral stationary phase is used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most definitive method for differentiating and quantifying cis and trans-2-methylcyclohexanol in a mixture. The key diagnostic signal is the proton on the carbon atom bearing the hydroxyl group (C1). In the cis isomer, this proton is axial and experiences a different chemical environment compared to the equatorial proton in the trans isomer, resulting in distinct chemical shifts. The integration of these signals allows for the direct determination of the isomeric ratio.[3]
Advantages:
-
Provides unambiguous structural information for diastereomer identification.
-
Excellent for accurate quantification of isomeric ratios.
-
Non-destructive technique.
Limitations:
-
Does not differentiate between enantiomers without the use of chiral resolving or shift agents.
-
Lower sensitivity compared to GC.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of the hydroxyl functional group (a broad peak around 3300-3500 cm⁻¹) and the C-O bond (a peak in the 1000-1200 cm⁻¹ region). While the overall spectra of the cis and trans isomers are similar, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), which can be used for differentiation by comparing the sample spectrum to a reference spectrum of the pure isomers.
Advantages:
-
Rapid and non-destructive.
-
Excellent for functional group identification.
Limitations:
-
Not ideal for quantification of isomeric mixtures.
-
Differentiation of diastereomers can be challenging without reference spectra.
Chiral High-Performance Liquid Chromatography (HPLC)
For the separation of the four stereoisomers of 2-methylcyclohexanol (a pair of enantiomers for both the cis and trans diastereomers), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Advantages:
-
The only method that can separate all four stereoisomers.
-
Can be used for both analytical and preparative scale separations.
Limitations:
-
Method development can be time-consuming and requires screening of different chiral columns and mobile phases.
-
More expensive than GC or standard HPLC.
Experimental Protocols
Gas Chromatography (GC) Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or similar).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Inject 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/minute.
-
Hold at 150°C for 5 minutes.
-
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative percentage of each isomer is determined by the area of its corresponding peak.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the isomer mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis:
Chiral HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as 2-methylcyclohexanol has no strong chromophore, detection can be challenging and may require derivatization for higher sensitivity).
-
Data Analysis: The separation of the four stereoisomers will result in up to four distinct peaks. The identity of each peak needs to be confirmed with standards if available.
Visualization of Method Selection
The choice of the analytical method is guided by the specific research question. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting an analytical method for 2-methylcyclohexanol isomer analysis.
References
Comparative Analysis of the Biological Activity of cis-2-Methylcyclohexanol and Its Stereoisomers: A Framework for Evaluation
Stereoisomers of 2-Methylcyclohexanol (B165396)
2-Methylcyclohexanol possesses two chiral centers, giving rise to four stereoisomers:
-
(1R,2S)-2-Methylcyclohexanol (cis enantiomer)
-
(1S,2R)-2-Methylcyclohexanol (cis enantiomer)
-
(1R,2R)-2-Methylcyclohexanol (trans enantiomer)
-
(1S,2S)-2-Methylcyclohexanol (trans enantiomer)
The cis and trans designations refer to the relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring.
Potential Biological Activities of Structurally Related Compounds
While direct data is lacking for 2-methylcyclohexanol isomers, studies on other substituted cyclohexanols and monoterpenoid alcohols indicate potential for a range of biological activities, including antimicrobial, antifungal, and insecticidal effects. The efficacy of these related compounds often depends on their specific stereochemistry.
Data on Structurally Similar Compounds
The following table summarizes the reported biological activities of various cyclohexanol (B46403) derivatives and monoterpenoid alcohols, which can serve as a reference for potential activities of 2-methylcyclohexanol stereoisomers.
| Compound Class | Specific Compound(s) | Biological Activity | Organism(s) | Quantitative Data (if available) | Reference(s) |
| Monoterpenoid Alcohols | Terpinen-4-ol | Insecticidal | Sitophilus zeamais | 100% mortality at 10, 20, and 30 μl | [1] |
| Borneol, Fenchol, Linalool, Menthol | Insecticidal | Sitophilus zeamais | 100% mortality at 30 μl/μg after 96h | [1] | |
| Geraniol, Linalool, Menthol, α-Terpineol | Nematicidal | Meloidogyne ethiopica | Geraniol showed the most intense and lasting activity. | [2] | |
| Substituted Cyclohexanones | (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Antibacterial, Antifungal | Ralstonia solanacearum, various plant pathogenic fungi | Inhibited mycelial growth and bacterial growth. | [3] |
| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Antibacterial, Antifungal | Escherichia coli, Pseudomonas aeruginosa, Candida tropicalis | MIC of 62.5 µg/mL against E. coli, P. aeruginosa, and C. tropicalis. | [4] |
Experimental Protocols
To definitively determine and compare the biological activities of cis-2-Methylcyclohexanol and its stereoisomers, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The stereoisomers of 2-methylcyclohexanol are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2)
This method is used to determine the MIC of a compound against fungi.
-
Preparation of Inoculum: A standardized suspension of the target fungus (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium.
-
Serial Dilution of Test Compounds: The stereoisomers are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the control.
Insecticidal Activity Assay: Contact Toxicity Method
This assay evaluates the toxicity of a compound upon direct contact with an insect.
-
Preparation of Test Solutions: Solutions of the 2-methylcyclohexanol stereoisomers are prepared in a suitable solvent (e.g., acetone) at various concentrations.
-
Application: A small, measured volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of the target insect (e.g., Sitophilus zeamais). Control insects are treated with the solvent alone.
-
Observation: The insects are placed in a controlled environment with food and water. Mortality is recorded at specific time intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The lethal dose (LD50), the dose required to kill 50% of the test insects, is calculated using probit analysis.
Visualizations
Logical Workflow for Comparative Biological Activity Screening
Caption: A logical workflow for the systematic screening and comparison of the biological activities of 2-methylcyclohexanol stereoisomers.
Hypothetical Signaling Pathway Inhibition
Given that some cyclic alcohols exhibit their effects by modulating cellular signaling, the following diagram illustrates a generic signaling pathway that could be investigated for inhibition by the 2-methylcyclohexanol stereoisomers.
Caption: A diagram illustrating the potential inhibitory action of 2-methylcyclohexanol stereoisomers on a generic cellular signaling cascade.
Conclusion
The stereochemical configuration of a molecule is a critical determinant of its biological activity. While there is a current lack of direct comparative data for this compound and its stereoisomers, the information available for structurally similar compounds suggests that these molecules likely possess antimicrobial, antifungal, and/or insecticidal properties that may vary between stereoisomers. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate and quantify these potential biological activities. Such studies are crucial for uncovering the full therapeutic or practical potential of each stereoisomer and for understanding the structure-activity relationships within this class of compounds.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Conformational Landscape of 2-Methylcyclohexanol: A Computational and Experimental Comparison
The stereochemical arrangement of substituents on a cyclohexane (B81311) ring profoundly influences its physical, chemical, and biological properties. For researchers in drug development and chemical synthesis, understanding the conformational preferences of substituted cyclohexanes like 2-methylcyclohexanol (B165396) is paramount. This guide provides a comparative analysis of the conformational isomers of cis- and trans-2-methylcyclohexanol (B1360119), leveraging computational modeling data and established experimental principles to predict their relative stabilities.
Conformational Isomers and Steric Strain
Both cis- and trans-2-methylcyclohexanol exist as an equilibrium of two chair conformations that interconvert through a process known as a ring flip. The stability of each conformer is primarily dictated by the steric strain arising from the axial or equatorial positions of the methyl and hydroxyl groups. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations for a monosubstituted cyclohexane.[1] The methyl group has a larger A-value than the hydroxyl group, indicating it has a stronger preference for the equatorial position to minimize steric strain.[2][3]
Quantitative Comparison of Conformer Stabilities
The relative energies of the different chair conformations of cis- and trans-2-methylcyclohexanol can be estimated using the A-values of the methyl and hydroxyl groups. These estimations provide a valuable tool for predicting the predominant conformation at equilibrium.
| Isomer | Conformation | Substituent Positions | Estimated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| cis-2-Methylcyclohexanol | Chair 1 | Methyl (axial), Hydroxyl (equatorial) | 1.8 | ~5% |
| Chair 2 (More Stable) | Methyl (equatorial), Hydroxyl (axial) | 0.9 | ~95% | |
| trans-2-Methylcyclohexanol | Chair 1 (More Stable) | Methyl (equatorial), Hydroxyl (equatorial) | 0 | >99% |
| Chair 2 | Methyl (axial), Hydroxyl (axial) | 2.7 | <1% |
Note: The relative energies are estimated based on the additive A-values for the methyl group (~1.8 kcal/mol) and the hydroxyl group (~0.9 kcal/mol) in monosubstituted cyclohexanes.[2][3]
Conformational Equilibria of 2-Methylcyclohexanol
The interplay of steric hindrance dictates the favored conformation for each isomer. The following diagrams illustrate the chair-flip equilibria for cis- and trans-2-methylcyclohexanol.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methylcyclohexanol (B165396), a key intermediate in the pharmaceutical and fragrance industries, is predominantly achieved through the catalytic hydrogenation of o-cresol (B1677501). The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall viability of this transformation. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts for the synthesis of 2-methylcyclohexanol via o-cresol hydrogenation is summarized below. The data highlights the performance of common noble metal catalysts (Ru/C, Rh/C, Pd/C, and Pt/C) and a promising non-precious metal alternative (Co@HCN).
| Catalyst System | Active Metal | Support | Temperature (°C) | Pressure (MPa) | Time (h) | o-Cresol Conversion (%) | 2-Methylcyclohexanol Selectivity (%) | cis:trans Ratio | Key Observations |
| Ru/C | Ruthenium | Carbon | 50 | 0.8 - 1.0 | - | High | High | - | High activity and selectivity for the desired alcohol under mild conditions.[1] |
| Rh/C | Rhodium | Carbon | - | - | - | Moderate-High | Moderate-High | - | Exhibits good activity, with the reaction proceeding through both direct and indirect pathways.[1] |
| Pd/C | Palladium | Carbon | - | - | - | Low (for alcohol) | Low (for alcohol) | - | Primarily yields the intermediate 2-methylcyclohexanone (B44802).[1] |
| Pt/C | Platinum | Carbon | 135 | - | - | High | High | - | Effective for hydrogenation, but may also promote the formation of byproducts.[2] |
| Co@HCN | Cobalt | N-doped Carbon | 160 | 4.0 | 6 | >99 | 98.2 | 1.1:1 | A highly effective and reusable non-precious metal catalyst with excellent selectivity. |
Reaction Pathways and Experimental Workflows
The catalytic hydrogenation of o-cresol to 2-methylcyclohexanol can proceed through two primary pathways: a direct route where the aromatic ring is hydrogenated directly to the corresponding alcohol, and an indirect route involving the formation of a 2-methylcyclohexanone intermediate, which is subsequently reduced to 2-methylcyclohexanol. The choice of catalyst significantly influences the dominant pathway.
A typical experimental workflow for evaluating and comparing catalysts for this synthesis involves several key stages, from catalyst preparation to product analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the synthesis and evaluation of the catalysts discussed.
Catalyst Preparation
1. Noble Metal Catalysts (Ru/C, Rh/C, Pd/C, Pt/C) via Colloidal Method [1]
-
Preparation of Metal Colloids: A solution of the respective metal precursor (e.g., RuCl₃·nH₂O, RhCl₃·3H₂O, H₂PdCl₄, H₂PtCl₆·6H₂O) is prepared in ethylene (B1197577) glycol.
-
Stabilization: Surfactants such as Brij-35 and Tween-20 are added to the metal salt solution to stabilize the forming nanoparticles.
-
Reduction: The mixture is heated to induce the reduction of the metal salt to form a colloidal solution of metal nanoparticles.
-
Supporting on Carbon: Activated carbon is added to the colloidal solution, and the mixture is stirred to allow for the adsorption of the metal nanoparticles onto the carbon support.
-
Final Processing: The resulting catalyst is filtered, washed thoroughly with deionized water and ethanol, and dried under vacuum.
2. Hollow Co@HCN Catalyst via Pyrolysis of ZIF-67
-
Synthesis of Hollow ZIF-67 (HZIF-67): Zeolitic Imidazolate Framework-67 (ZIF-67) is synthesized and then subjected to an etching process to create a hollow structure.
-
Pyrolysis: The HZIF-67 is pyrolyzed under a nitrogen atmosphere at a specific temperature (e.g., 500 °C). This process decomposes the organic framework, leading to the formation of cobalt nanoparticles embedded within a nitrogen-doped carbon matrix.
-
Post-Treatment: The resulting Co@HCN catalyst is then cooled, collected, and stored for use.
Catalytic Hydrogenation of o-Cresol
-
Reactor Setup: A high-pressure stainless steel autoclave is typically used for the reaction.
-
Charging the Reactor: The reactor is charged with o-cresol, a suitable solvent (e.g., ethanol, water, or n-dodecane), and the catalyst.
-
Reaction Conditions: The autoclave is sealed, purged several times with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 0.8 - 4.0 MPa). The reactor is then heated to the target temperature (e.g., 50 - 160 °C) and stirred for a specified duration.
-
Product Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of o-cresol and the selectivity towards 2-methylcyclohexanol and other products. The cis/trans isomer ratio of 2-methylcyclohexanol is also determined from the GC analysis.
Conclusion
The selection of a catalyst for 2-methylcyclohexanol synthesis is a trade-off between activity, selectivity, cost, and reaction conditions.
-
Ruthenium on carbon (Ru/C) emerges as a highly effective noble metal catalyst, demonstrating high activity and selectivity for 2-methylcyclohexanol under mild conditions.[1]
-
Rhodium and Platinum on carbon (Rh/C and Pt/C) are also viable options, though they may require more specific optimization of reaction conditions to maximize selectivity.[1][2]
-
Palladium on carbon (Pd/C) is less suitable for the direct synthesis of 2-methylcyclohexanol as it preferentially forms the intermediate ketone.[1]
-
The hollow Co@HCN catalyst presents a compelling non-precious metal alternative, exhibiting outstanding conversion and selectivity, coupled with the benefits of facile recovery and reusability.
For industrial applications and sustainable chemistry, the development and optimization of non-precious metal catalysts like Co@HCN are of significant interest. Future research may focus on further enhancing the activity of these catalysts under even milder conditions and exploring the influence of different support materials and preparation methods on their performance.
References
Validating the Structure of cis-2-Methylcyclohexanol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of cis-2-Methylcyclohexanol. We will explore the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by experimental data and detailed protocols.
Structural Elucidation with 2D NMR
Two-dimensional NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of organic molecules. By correlating nuclear spins through chemical bonds, these techniques provide detailed connectivity information that is often impossible to glean from one-dimensional NMR spectra alone. For a molecule like this compound, with its stereochemistry and multiple aliphatic protons and carbons, 2D NMR is essential for confirming the precise arrangement of atoms.
Comparative Analysis of 2D NMR Techniques
The validation of the this compound structure relies on the synergistic information obtained from COSY, HSQC, and HMBC experiments.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY is crucial for tracing the proton connectivity around the cyclohexane (B81311) ring and establishing the relationship between the methyl group protons and the proton at the C2 position.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C.[1][2] This powerful technique allows for the direct assignment of each proton to its corresponding carbon atom, providing a clear map of the C-H single bonds.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons.[3][4] This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments by observing correlations between protons and carbons that are not directly bonded. For instance, the correlation between the methyl protons and the C1 and C2 carbons can be observed.
Data Presentation
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Label | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H1 | 3.776 | m | J(A,B)=5.3, J(A,F)=J(A,C)=2.7 |
| H2 | 1.744 | m | |
| H3 | 1.64 | m | |
| H4 | 1.64 - 1.54 | m | |
| H5 | 1.53 | m | |
| H6 | 1.50 | m | |
| H-ax (protons) | 1.45 - 1.32 | m | |
| H-eq (protons) | 1.27 | m | |
| CH₃ | 0.942 | d | J(C,K)=7.2 |
Data sourced from ChemicalBook.[5]
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Label | Chemical Shift (ppm) |
| C1 | 72.1 |
| C2 | 36.4 |
| C3 | 31.0 |
| C4 | 25.1 |
| C5 | 21.0 |
| C6 | 34.1 |
| CH₃ | 16.0 |
Note: Chemical shift values are approximate and may vary slightly depending on the solvent and experimental conditions. Assignments are based on typical chemical shift ranges and correlation data.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
General Spectrometer Setup
-
Insert the sample into the spectrometer.
-
Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Do not spin the sample for 2D experiments.[2]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
COSY (Correlation Spectroscopy) Acquisition
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).[6]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) per increment, typically 2 to 8, and the number of increments (TD in F1), typically 256 or 512.
-
Set the receiver gain automatically or manually based on the 1D ¹H spectrum.
-
Acquire the data.
HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity-edited HSQC).[6]
-
Set the spectral width in F2 (¹H dimension) based on the 1D ¹H spectrum and in F1 (¹³C dimension) to cover the expected carbon chemical shift range (e.g., 0-80 ppm for aliphatic compounds).
-
Set the number of scans (NS) per increment (typically 4 to 16) and the number of increments (TD in F1) (typically 128 or 256).
-
Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.
-
Acquire the data.
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[6]
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Set the number of scans (NS) per increment (typically 8 to 32) and the number of increments (TD in F1) (typically 256 or 512).
-
Set the long-range coupling constant (D6 or CNST2) to an optimized value, typically around 8 Hz, to observe 2- and 3-bond correlations.
-
Acquire the data.
Data Processing
-
Apply a window function (e.g., sine-bell) to the Free Induction Decays (FIDs) in both dimensions.[1]
-
Perform a Fourier Transform in both dimensions.[1]
-
Phase the spectrum if it is phase-sensitive (e.g., HSQC). COSY and HMBC are typically processed in magnitude mode and do not require phasing.[1]
-
Perform baseline correction.[1]
-
Calibrate the chemical shift axes using the solvent signal or an internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key structural correlations for this compound.
Caption: 2D NMR Experimental Workflow.
Caption: Key COSY Correlations in this compound.
References
A Comparative Guide to Chromatographic Analysis: Evaluating cis-2-Methylcyclohexanol as a Standard
In the realm of chromatographic analysis, the selection of an appropriate standard is paramount to achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of cis-2-Methylcyclohexanol as a chromatographic standard against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Chromatographic Standards
| Standard Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Kovats Retention Index (non-polar column) | Common Applications |
| This compound | 114.19 | 165 | Polar | 946 | Analysis of volatile organic compounds, alcohols |
| trans-2-Methylcyclohexanol | 114.19 | 167.2-167.6 | Polar | 946 | Analysis of volatile organic compounds, alcohols |
| Cyclohexanol | 100.16 | 160-161 | Polar | - | Analysis of industrial solvents, volatile organic compounds[3] |
| n-Propanol | 60.10 | 97 | Polar | - | Internal standard for blood alcohol analysis[4][5] |
| tert-Butanol | 74.12 | 82 | Polar | - | Internal standard for ethanol (B145695) analysis[6][7] |
| Acetonitrile | 41.05 | 81-82 | Polar | - | Residual solvent analysis[8] |
Key Considerations:
-
This compound and its trans-isomer offer the advantage of being structurally similar to other cyclic and secondary alcohols, making them potentially suitable internal standards for the analysis of such compounds. Their higher boiling points compared to lower-chain alcohols result in longer retention times, which can be beneficial for avoiding co-elution with more volatile analytes.
-
Cyclohexanol , being the parent compound, shares many of the advantages of its methylated derivatives and has seen use as an internal standard in the analysis of volatile organic compounds.[3]
-
n-Propanol and tert-Butanol are commonly employed as internal standards in the analysis of ethanol and other short-chain alcohols due to their similar chemical properties and good resolution on common GC columns.[4][5][6][7]
-
Acetonitrile is often used in headspace analysis for residual solvents in pharmaceuticals due to its suitable volatility and chromatographic behavior.[8]
Experimental Protocols
Below are detailed methodologies for the use of a cyclic alcohol, such as this compound, as an internal standard in gas chromatography.
Protocol 1: Quantitative Analysis of Volatile Organic Compounds (VOCs) by GC-FID
This protocol outlines the general procedure for using this compound as an internal standard for the quantification of VOCs in a liquid sample.
1. Preparation of Standard Solutions:
- Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
- Analyte Stock Solutions: Prepare individual stock solutions of the target VOCs in the same solvent.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solutions into volumetric flasks. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. Dilute to volume with the solvent.
2. Sample Preparation:
- Accurately measure a known volume or weight of the sample.
- Add the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards.
- Dilute the sample with the solvent to a final volume that falls within the linear range of the calibration curve.
3. Gas Chromatography (GC) Conditions:
- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is often suitable for the separation of a wide range of VOCs.
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injection Volume: 1 µL (split or splitless injection depending on analyte concentration).
4. Data Analysis:
- Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
- Calculate the ratio of the peak area of each analyte to the peak area of the internal standard for all calibration standards and samples.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analytes in the samples using the calibration curve and the calculated peak area ratios from the sample chromatograms.
Protocol 2: Headspace GC-MS Analysis of Residual Solvents
This protocol is suitable for the analysis of volatile residual solvents in solid or liquid matrices, where a cyclic alcohol can be used as an internal standard.
1. Preparation of Standard and Sample Vials:
- Internal Standard Solution: Prepare a solution of this compound in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone) at a known concentration.
- Standard Vials: In a series of headspace vials, add a constant amount of the internal standard solution and varying known amounts of the target residual solvents to create a calibration curve.
- Sample Vials: Accurately weigh a known amount of the sample into a headspace vial and add the same constant amount of the internal standard solution.
2. Headspace Autosampler Conditions:
- Vial Equilibration Temperature: 80-120 °C (optimize based on analyte volatility and matrix).
- Vial Equilibration Time: 15-45 minutes.
- Loop Temperature: 90-130 °C.
- Transfer Line Temperature: 100-140 °C.
- Vial Pressurization: 10-15 psi.
3. GC-MS Conditions:
- Instrument: Gas chromatograph coupled to a Mass Spectrometer (MS).
- Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.
- GC Oven Program: Similar to Protocol 1, adjusted to optimize separation of target solvents.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Data Analysis:
- Follow the same principles as in Protocol 1, using the ratio of the analyte peak area (or ion abundance) to the internal standard peak area for quantification.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of using an internal standard in chromatographic analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Key parameters for analytical method validation.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rfppl.co.in [rfppl.co.in]
- 5. uphl.utah.gov [uphl.utah.gov]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. scribd.com [scribd.com]
Comparing the efficacy of different chiral resolving agents for 2-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture of 2-methylcyclohexanol (B165396) is a critical step for the synthesis of stereochemically pure pharmaceuticals and other fine chemicals. The choice of an appropriate chiral resolving agent is paramount for achieving high enantiomeric purity in an efficient manner. This guide provides an objective comparison of the primary methods for the chiral resolution of 2-methylcyclohexanol, with a focus on enzymatic kinetic resolution and classical diastereomeric crystallization, supported by available experimental data and detailed protocols.
Comparison of Chiral Resolution Methods
The selection of a resolution method depends on several factors, including the desired scale of separation, required enantiomeric purity, cost, and available resources. Enzymatic kinetic resolution has emerged as a highly efficient method for secondary alcohols like 2-methylcyclohexanol, often providing excellent enantioselectivity. Classical diastereomeric crystallization remains a widely used technique, though its success is highly dependent on the specific combination of the substrate and resolving agent.
Data Presentation: Performance of Chiral Resolution Methods
| Method | Chiral Resolving Agent/Enzyme | Typical Enantiomeric Excess (ee%) | Typical Yield | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase (B570770) B, Pseudomonas cepacia Lipase) | >99% for both remaining alcohol and acylated product[1] | ~50% for each enantiomer | High enantioselectivity, mild reaction conditions, reusable catalyst (immobilized enzyme). | Theoretical maximum yield of 50% for a single enantiomer without a racemization step. |
| Diastereomeric Crystallization | Chiral Carboxylic Acids (e.g., Tartaric Acid, Mandelic Acid Derivatives) | >95% (after recrystallization) | <50% for the desired enantiomer | Scalable, well-established technique. | Requires stoichiometric amounts of a resolving agent, success is substrate-dependent and requires screening, can be labor-intensive. |
Experimental Protocols
Enzymatic Kinetic Resolution using Lipase
This method utilizes the enantioselective acylation of one enantiomer of 2-methylcyclohexanol catalyzed by a lipase.
Protocol:
-
Reaction Setup: In a suitable flask, dissolve racemic 2-methylcyclohexanol (1 equivalent) in an organic solvent (e.g., hexane, diethyl ether).
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (B1210297) (2-3 equivalents).
-
Enzyme Addition: Add the lipase catalyst, for example, immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase (lipase PS). The amount of enzyme can vary depending on its activity.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C). The progress of the reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Reaction Termination: The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the newly formed ester.
-
Separation: The enzyme is removed by filtration. The resulting mixture of the acylated and unacylated 2-methylcyclohexanol is then separated by column chromatography.
-
Hydrolysis (Optional): The enantiomerically enriched ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Diastereomeric Crystallization with a Chiral Carboxylic Acid
Protocol:
-
Esterification: React racemic 2-methylcyclohexanol with an enantiomerically pure chiral acid derivative (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative) in the presence of a coupling agent or by forming an acid chloride to create a mixture of diastereomeric esters.
-
Crystallization: The resulting mixture of diastereomeric esters is dissolved in a suitable solvent and cooled to induce crystallization. The diastereomer with lower solubility will precipitate.
-
Isolation and Purification: The crystals are isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity. The purity can be monitored by measuring the optical rotation or by chromatographic methods.
-
Hydrolysis: The purified diastereomeric ester is hydrolyzed (e.g., using aqueous acid or base) to yield the enantiomerically enriched 2-methylcyclohexanol and recover the chiral auxiliary.
Visualization of Experimental Workflows
References
Spectroscopic Dissection of 2-Methylcyclohexanol Isomers: A Comparative Guide
A detailed spectroscopic comparison of cis- and trans-2-Methylcyclohexanol (B1360119) reveals distinct differences in their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These variations arise from the different spatial arrangements of the methyl and hydroxyl groups, which influence bond vibrations and the chemical environment of the nuclei.
This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of 2-methylcyclohexanol (B165396), offering valuable insights for researchers in stereochemical analysis and drug development. The key differentiators in their ¹H NMR, ¹³C NMR, and IR spectra are presented, supported by detailed experimental protocols.
¹H NMR Spectroscopy: A Tale of Two Protons
The most significant distinction in the ¹H NMR spectra of cis- and trans-2-methylcyclohexanol is the chemical shift of the carbinol proton (the proton on the carbon bearing the hydroxyl group). In the cis isomer, this proton resonates at a higher chemical shift (further downfield) compared to the trans isomer. This difference is a direct consequence of the preferred chair conformations of the cyclohexyl ring for each isomer.
In trans-2-methylcyclohexanol, the more stable conformation has both the hydroxyl and methyl groups in equatorial positions. In this arrangement, the carbinol proton is in an axial position and experiences shielding effects from the nearby axial protons. Conversely, the most stable conformation of cis-2-methylcyclohexanol places one substituent in an axial position and the other in an equatorial position. To minimize steric strain, the larger methyl group preferentially occupies the equatorial position, forcing the hydroxyl group into an axial position. This, in turn, places the carbinol proton in an equatorial position, where it is less shielded and thus resonates at a higher frequency.
| Proton | This compound Chemical Shift (ppm) | trans-2-Methylcyclohexanol Chemical Shift (ppm) |
| Carbinol Proton (CH-OH) | ~ 3.75 | ~ 3.05 |
| Methyl Protons (-CH₃) | ~ 0.9 - 1.1 | ~ 0.9 - 1.1 |
| Other Ring Protons | ~ 1.2 - 2.0 | ~ 1.2 - 2.0 |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra also exhibit noticeable differences between the two isomers, particularly for the carbons directly attached to the substituents (C1 and C2) and the adjacent carbons. The different steric interactions in the preferred conformations of the cis and trans isomers lead to variations in the electron density around the carbon nuclei, resulting in different chemical shifts.
| Carbon | This compound Chemical Shift (ppm) | trans-2-Methylcyclohexanol Chemical Shift (ppm) |
| C1 (CH-OH) | ~ 70-72 | ~ 75-77 |
| C2 (CH-CH₃) | ~ 35-37 | ~ 38-40 |
| C3 | ~ 32-34 | ~ 34-36 |
| C4 | ~ 25-27 | ~ 25-27 |
| C5 | ~ 24-26 | ~ 24-26 |
| C6 | ~ 30-32 | ~ 32-34 |
| -CH₃ | ~ 17-19 | ~ 17-19 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
The IR spectra of both isomers are characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding, and a C-O stretching band between 1000-1200 cm⁻¹. The precise position and shape of the C-O stretching band can differ between the cis and trans isomers due to the different orientations of the C-O bond (axial vs. equatorial). In general, the C-O stretch for an axial alcohol appears at a slightly lower wavenumber compared to its equatorial counterpart.
| Vibrational Mode | This compound (cm⁻¹) | trans-2-Methylcyclohexanol (cm⁻¹) |
| O-H Stretch (broad) | 3200 - 3600 | 3200 - 3600 |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C-O Stretch | ~ 1050 - 1100 | ~ 1070 - 1120 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the 2-methylcyclohexanol isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure thorough mixing.
Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small drop of the neat liquid 2-methylcyclohexanol isomer directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used for data collection.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance. The spectrum is an average of 16-32 scans to enhance the signal-to-noise ratio.
Logical Framework: From Structure to Spectrum
The following diagram illustrates the relationship between the stereoisomers of 2-methylcyclohexanol, their conformational preferences, and the resulting spectroscopic differences.
Figure 1. Logical flow from isomer structure to spectroscopic output.
Navigating Stereochemistry: A Comparative Guide to the Applications of cis-2-Methylcyclohexanol
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in ensuring the efficiency and success of synthetic endeavors. Among the vast array of available building blocks, cis-2-Methylcyclohexanol, a versatile chiral alcohol, presents a compelling case for its utility in a range of applications, from the synthesis of fine chemicals to its role as a key intermediate in drug discovery. This guide provides a comprehensive literature review of its applications, offering objective comparisons with alternatives and supported by experimental data.
Core Applications and Performance Comparison
This compound's utility is rooted in its stereochemical properties, which influence its reactivity and physical characteristics. Its primary applications lie in its role as a chemical intermediate for the synthesis of specialized solvents, plasticizers, and fragrance components.[1][2] Furthermore, it serves as a valuable chiral building block in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[2]
One of the most well-documented reactions of 2-methylcyclohexanol (B165396) is its acid-catalyzed dehydration, a staple in organic chemistry curricula that handily demonstrates the principles of stereoselectivity and reaction mechanisms. This reaction provides a clear platform for comparing the reactivity of the cis and trans isomers.
Comparative Analysis: Dehydration of cis- and trans-2-Methylcyclohexanol
The dehydration of 2-methylcyclohexanol typically yields a mixture of 1-methylcyclohexene and 3-methylcyclohexene. The product distribution is dependent on the stereochemistry of the starting alcohol, with studies indicating that the cis isomer reacts significantly faster than the trans isomer.[3][4] This difference in reaction rates is attributed to the stereoelectronic requirements of the elimination reaction mechanism.
Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol Isomers
| Starting Material | Major Alkene Product | Minor Alkene Product | Relative Reaction Rate | Reference |
| This compound | 1-Methylcyclohexene | 3-Methylcyclohexene | ~30 times faster than trans | [3] |
| trans-2-Methylcyclohexanol | 1-Methylcyclohexene | 3-Methylcyclohexene | Slower | [3] |
This disparity in reactivity highlights the importance of stereoisomer selection in directing the outcome of a chemical synthesis.
Experimental Protocols
To provide a practical framework for the data presented, detailed methodologies for key experiments are outlined below.
Experiment 1: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol
This protocol is adapted from standard undergraduate organic chemistry laboratory manuals and research articles.[1][5][6]
Objective: To compare the product distribution of the acid-catalyzed dehydration of a mixture of cis- and trans-2-methylcyclohexanol.
Materials:
-
Mixture of cis- and trans-2-methylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Fractional distillation apparatus
-
Gas chromatograph (GC)
-
Anhydrous drying agent (e.g., sodium sulfate)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the 2-methylcyclohexanol mixture with a catalytic amount of concentrated sulfuric or phosphoric acid.
-
Heat the mixture and collect the distillate, which is a mixture of the alkene products and water, via fractional distillation.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the dried organic product by gas chromatography to determine the relative percentages of 1-methylcyclohexene and 3-methylcyclohexene.
Expected Outcome: The gas chromatogram will show two main peaks corresponding to 1-methylcyclohexene and 3-methylcyclohexene. The ratio of these peaks will indicate the product distribution, with 1-methylcyclohexene typically being the major product according to Zaitsev's rule.[7]
Role in Drug Development and Asymmetric Synthesis
The chiral nature of this compound makes it a valuable precursor in asymmetric synthesis, a critical methodology in the development of modern pharmaceuticals.[8][9][10][11] Chiral building blocks are essential for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
While specific quantitative data comparing the performance of this compound to other chiral synthons in the synthesis of a particular drug is often proprietary, its utility is demonstrated in the broader context of synthesizing complex chiral molecules. For instance, chiral alcohols are key intermediates in the synthesis of various bioactive natural products and pharmaceuticals.[11]
Application in Biochemical Research
This compound also finds application as a tool in biochemical research. It has been used to study the effect of organic solvents on enzyme activity, particularly on epoxide hydrolases.[2][7] Soluble epoxide hydrolase (sEH) is a therapeutic target for various cardiovascular diseases, and understanding how different compounds interact with this enzyme is crucial for drug development.[12][13][14][15][16] In this context, this compound serves as a component of the reaction medium to investigate solvent effects on enzyme kinetics and inhibitor screening.
Experimental Workflow: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
The following diagram illustrates a typical workflow for an sEH inhibitor screening assay where this compound could be used as a solvent component.
Caption: Workflow for a soluble epoxide hydrolase (sEH) inhibitor screening assay.
Logical Relationship: Stereoisomer Reactivity in Dehydration
The dehydration of 2-methylcyclohexanol provides a clear example of how the stereochemistry of a reactant dictates the reaction pathway and product distribution. The following diagram illustrates the logical relationship between the starting material's stereochemistry and the resulting alkene products.
Caption: Logical flow of the dehydration of 2-methylcyclohexanol isomers.
References
- 1. turbo.vernier.com [turbo.vernier.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 7443-70-1 [chemicalbook.com]
- 4. The 2-methylcyclohexanol used in this experiment is a | Chegg.com [chegg.com]
- 5. studylib.net [studylib.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of cis-2-Methylcyclohexanol Analysis
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of cis-2-Methylcyclohexanol. Due to the absence of publicly available, specific inter-laboratory comparison studies for this analyte, this document presents a hypothetical study, including illustrative data and standardized experimental protocols. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals on establishing the accuracy and comparability of analytical results for this compound across different laboratories.
Illustrative Performance in a Hypothetical Inter-Laboratory Comparison
The following table summarizes fictional quantitative data from a mock inter-laboratory comparison study. In this scenario, participating laboratories were provided with a standard sample of this compound with a known concentration (assigned value) of 50.0 µg/mL. Laboratories were tasked with analyzing the sample in triplicate and reporting their findings. Performance was evaluated using standard metrics such as recovery and Z-scores.[1][2] A Z-score between -2 and 2 is generally considered a satisfactory performance.
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | Z-Score | Performance Evaluation |
| Lab A | 49.5 | 1.2 | 99.0 | -0.5 | Satisfactory |
| Lab B | 52.8 | 1.8 | 105.6 | 1.4 | Satisfactory |
| Lab C | 47.1 | 2.5 | 94.2 | -1.45 | Satisfactory |
| Lab D | 55.2 | 3.1 | 110.4 | 2.6 | Unsatisfactory |
| Lab E | 45.0 | 2.0 | 90.0 | -2.5 | Unsatisfactory |
| Lab F | 51.3 | 1.5 | 102.6 | 0.65 | Satisfactory |
Note: This data is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Experimental Protocols
A standardized and robust analytical method is crucial for the meaningful comparison of results between laboratories. The following protocol outlines a common approach for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Sample Preparation
-
Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: An internal standard (e.g., cyclohexanol-d11) is added to all samples and calibration standards to a final concentration of 10 µg/mL to correct for variations in sample injection and instrument response.
-
Sample Extraction (for matrix samples): For samples in a complex matrix (e.g., plasma, water), a liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analyte of interest. A typical liquid-liquid extraction might involve acidification of the sample followed by extraction with a non-polar solvent like hexane (B92381) or dichloromethane.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 71, 81, 96) and the internal standard.
Data Analysis and Quality Control
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.
-
Quality Control:
-
A blank sample (solvent only) should be run to check for contamination.
-
Quality control (QC) samples at low, medium, and high concentrations should be analyzed alongside the unknown samples. The results of the QC samples must fall within a pre-defined range of accuracy and precision (e.g., ±15% of the nominal value).
-
Visualizing the Inter-Laboratory Comparison Workflow
The following diagrams illustrate the key processes in an inter-laboratory comparison study.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Caption: Detailed Laboratory Analysis Workflow.
References
Safety Operating Guide
Proper Disposal of cis-2-Methylcyclohexanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of cis-2-Methylcyclohexanol, a flammable and harmful chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract, with the liver being a potential target for chronic exposure.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, use a self-contained breathing apparatus.[1][2]
Handling and Storage:
-
Use this compound only in a chemical fume hood.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]
-
Store away from heat, sparks, open flames, and other sources of ignition.[1][2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. It is crucial to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][4]
Step 1: Waste Identification and Classification
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3][4]
-
Refer to the US EPA guidelines in 40 CFR Parts 261.3 for classification.[1][3]
-
This compound is a flammable liquid (UN2617, Hazard Class 3), which qualifies it as a hazardous waste.[4]
Step 2: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be stored in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials and sources of ignition.[3]
Step 3: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal company to handle the transportation and disposal of the chemical waste.[5]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards.
-
Viable disposal methods include offering surplus and non-recyclable solutions to the licensed company or incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Step 4: Spill Management In the event of a spill, follow these procedures immediately:
-
Ventilate the area.
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]
-
Using spark-proof tools, collect the absorbed material and place it in a suitable, sealed container for disposal.[1][3]
-
Do not allow the chemical to enter drains or waterways.[1][3]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This is illegal in many jurisdictions and can lead to fires and explosions in the sewer system.[6][7]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7]
-
DO NOT mix this compound with other incompatible waste streams.
Quantitative Data Summary
| Property | Value | Citation(s) |
| Flash Point | 58 °C / 136.4 °F | [1][4] |
| UN Number | UN2617 | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
| Boiling Point/Range | 163 - 166 °C / 325.4 - 330.8 °F @ 760 mmHg | [4] |
| Melting Point/Range | -38 °C / -36.4 °F | [4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling cis-2-Methylcyclohexanol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of cis-2-Methylcyclohexanol, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a flammable liquid and vapor that can be harmful if inhaled or swallowed and may cause skin and eye irritation.[1][2][3][4] Chronic exposure may lead to liver damage.[1] Understanding and implementing proper personal protective equipment (PPE) and handling procedures are paramount to mitigating these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when working with this compound. The following table summarizes the recommended equipment for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Notes |
| Routine Handling & Preparation | - Chemical safety goggles or a face shield[4][5] - Nitrile or other appropriate chemical-resistant gloves[1][4] - Laboratory coat[1] | Ensure gloves are inspected before use and removed without touching the outer surface.[4] |
| Spill or Leak Response | - Self-contained breathing apparatus (SCBA)[1] - Chemical-resistant gloves and clothing[1][3] - Chemical safety goggles and face shield[4] | Evacuate the area immediately and address the spill with appropriate absorbent materials.[1][6] |
| Fire Emergency | - Full protective gear[1][3] - Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH-approved or equivalent)[1][3] | Use foam, dry chemical, or carbon dioxide to extinguish fires.[1] Water spray can be used to cool fire-exposed containers.[1][4] |
Chemical and Physical Properties for Safe Handling
Understanding the properties of this compound is fundamental to its safe use.
| Property | Value | Safety Implication |
| Appearance | Clear, viscous liquid[1][3] | |
| Odor | Odorless[3] | The absence of odor means that sensory detection of a leak is not possible. |
| Flash Point | 58 °C (136.4 °F)[1][3] | Flammable liquid. Keep away from heat, sparks, and open flames.[1][3][4] |
| Boiling Point | 163 - 166 °C (325.4 - 330.8 °F)[3] | |
| Hazards | Flammable liquid and vapor.[1][2][3][4] Harmful if inhaled or swallowed.[2][4] Causes serious eye irritation.[3][4] May cause skin and respiratory tract irritation.[1] | Use in a well-ventilated area, preferably a chemical fume hood.[1] Avoid contact with skin and eyes.[1][4] |
Standard Operating Procedure: Oxidation of this compound
This protocol outlines a common laboratory procedure involving this compound, integrating critical safety steps.
Objective: To oxidize this compound to 2-methylcyclohexanone.
Materials:
-
This compound
-
Oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Preparation (in a chemical fume hood):
-
Don appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Ensure a validated eyewash station and safety shower are readily accessible.[1]
-
Set up the reaction apparatus in a clean and uncluttered fume hood.
-
-
Reaction Setup:
-
To a round-bottom flask containing a magnetic stir bar, add a solution of this compound in anhydrous DCM.
-
In a separate flask, prepare a slurry of the oxidizing agent (PCC) in anhydrous DCM.
-
-
Oxidation:
-
Slowly add the PCC slurry to the alcohol solution via an addition funnel over 30 minutes with vigorous stirring. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2 hours to ensure the reaction goes to completion.
-
-
Workup:
-
Dilute the reaction mixture with hexane and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with a mixture of hexane and ethyl acetate.
-
Combine the organic filtrates in a separatory funnel.
-
-
Purification:
-
Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Waste Disposal:
Visualizing Safe Handling and Emergency Response
To further clarify the procedural flow and decision-making processes, the following diagrams provide a visual guide.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for this compound spill response.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, well-ventilated area away from sources of ignition.[1][8]
-
The storage area should be designated as a "flammables area".[1]
-
Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.[3][4]
-
Disposal must be conducted by a licensed waste disposal company in accordance with all federal, state, and local regulations.[4][7]
-
Do not dispose of this chemical into the environment.[1] Empty containers may retain product residue and should be handled as hazardous.[7]
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. studylib.net [studylib.net]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
